3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPISZJLUXOOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441099 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-74-7 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 3-[4-(trifluoromethoxy)phenyl]propanoic acid. This compound is a valuable building block in medicinal chemistry, primarily due to the inclusion of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, key parameters in drug design.
Core Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a propanoic acid chain attached to a benzene ring, which is functionalized with a trifluoromethoxy (-OCF₃) group at the para-position.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and a structurally related compound for comparison.
| Property | Value for this compound | Value for 3-[4-(trifluoromethyl)phenyl]propanoic acid (for comparison) |
| CAS Number | 886499-74-7 | 53473-36-2 |
| Molecular Formula | C₁₀H₉F₃O₃ | C₁₀H₉F₃O₂ |
| Molecular Weight | 234.17 g/mol | 218.18 g/mol |
| Physical Form | Solid[1] | White to Almost white powder to crystal |
| Melting Point | Data not available | 115 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents | Soluble in Methanol |
| Purity | Typically >98%[1] | >98.0% |
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Chain Protons: Two triplets in the aliphatic region (approx. δ 2.5-3.0 ppm), corresponding to the -CH₂-CH₂-COOH moiety. The protons closer to the aromatic ring will be slightly downfield compared to those adjacent to the carboxyl group.
-
Carboxylic Acid Proton: A broad singlet far downfield (typically δ 10-12 ppm), which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the ethyl chain carbons, the carboxyl carbon, and a characteristic quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands.
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, resulting from hydrogen bonding.[1]
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[1]
-
C-F Stretch: Strong absorptions in the region of 1100-1250 cm⁻¹ are expected for the C-F bonds of the trifluoromethoxy group.
-
C-O Stretch: Bands associated with the aryl-O and O-CF₃ stretching will also be present.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Experimental Protocols
General Synthesis Methodology
A common and effective method for the synthesis of 3-arylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. This method selectively reduces the carbon-carbon double bond of the propenoic acid side chain without affecting the aromatic ring or the carboxylic acid group.
Reaction: Hydrogenation of 4-(trifluoromethoxy)cinnamic acid to this compound.
Protocol:
-
Catalyst Preparation: A palladium on carbon (Pd/C, 5-10 mol%) catalyst is typically used. The catalyst is suspended in a suitable solvent.
-
Reaction Setup: 4-(Trifluoromethoxy)cinnamic acid is dissolved in a solvent such as ethanol, methanol, or ethyl acetate in a reaction vessel suitable for hydrogenation.[2]
-
Hydrogenation: The vessel is charged with the catalyst suspension. The atmosphere is then replaced with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (from balloon pressure to several atmospheres, depending on the scale and apparatus) at room temperature.[2]
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.[2]
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or a similar filter aid to remove the solid Pd/C catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system to yield the final product as a solid.
Below is a diagram illustrating this general experimental workflow.
Biological and Pharmaceutical Relevance
This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its structural analogs have been investigated as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for the treatment of migraines.
CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor primarily activates the Gαs subunit, leading to a signaling cascade that plays a role in vasodilation and pain transmission, processes implicated in migraine pathophysiology. Antagonists developed from scaffolds like this compound aim to block this pathway.
The diagram below illustrates a simplified CGRP signaling cascade.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. The available safety data is summarized below.
| Hazard Information | Details |
| Signal Word | Warning[1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P280: Wear protective gloves/eye protection/face protection.[1]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | Sealed in dry, 2-8°C.[1] |
This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment.
References
An In-depth Technical Guide to the Synthesis of 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique properties to molecules, including increased lipophilicity and metabolic stability, making this compound a key intermediate for the synthesis of novel therapeutic agents. This document outlines three primary synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Introduction
This compound is a substituted aromatic carboxylic acid. Its synthesis can be approached through several established organic chemistry methodologies. This guide will focus on three prominent and adaptable routes:
-
The Perkin Reaction: Starting from 4-(trifluoromethoxy)benzaldehyde, this route involves the formation of an unsaturated cinnamic acid derivative, followed by reduction.
-
The Heck Reaction: This palladium-catalyzed cross-coupling reaction utilizes 4-(trifluoromethoxy)bromobenzene and an acrylate ester to construct the carbon skeleton, which is subsequently hydrolyzed and reduced.
-
The Arndt-Eistert Homologation: A one-carbon chain extension of 4-(trifluoromethoxy)phenylacetic acid provides a direct route to the target molecule.
Each of these routes offers distinct advantages and challenges, which will be discussed in their respective sections.
Route 1: The Perkin Reaction Pathway
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[1] This route begins with the condensation of 4-(trifluoromethoxy)benzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate, to yield 3-[4-(trifluoromethoxy)phenyl]acrylic acid.[2][3] This intermediate is then subjected to catalytic hydrogenation to afford the final product.
Experimental Protocol:
Step 1: Synthesis of 3-[4-(Trifluoromethoxy)phenyl]acrylic acid
-
Reagents:
-
4-(Trifluoromethoxy)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
-
Procedure:
-
A mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, finely powdered sodium acetate (1.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 180 °C for 5-8 hours.
-
The hot mixture is then poured into water, and the resulting solution is boiled to hydrolyze any unreacted acetic anhydride.
-
The solution is decolorized with activated charcoal and filtered hot.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude 3-[4-(trifluoromethoxy)phenyl]acrylic acid.
-
The product is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
-
Alternative Microwave-Assisted Perkin Reaction: [4]
-
A mixture of 4-(trifluoromethoxy)benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol) is irradiated in a microwave reactor at 320 W for 5 minutes.[4]
-
The hot mixture is poured into water, and the product is worked up as described in the conventional method.
Step 2: Catalytic Hydrogenation of 3-[4-(Trifluoromethoxy)phenyl]acrylic acid
-
Reagents:
-
3-[4-(Trifluoromethoxy)phenyl]acrylic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
3-[4-(Trifluoromethoxy)phenyl]acrylic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
A catalytic amount of Pd/C (typically 1-5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[5]
-
The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
-
Quantitative Data:
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | Perkin Reaction | 4-(Trifluoromethoxy)benzaldehyde | 3-[4-(Trifluoromethoxy)phenyl]acrylic acid | 60-85% |
| 2 | Catalytic Hydrogenation | 3-[4-(Trifluoromethoxy)phenyl]acrylic acid | This compound | >95% |
Perkin Reaction Pathway Diagram:
Caption: Synthetic pathway via the Perkin reaction.
Route 2: The Heck Reaction Pathway
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[6][7] In this route, 4-(trifluoromethoxy)bromobenzene is coupled with an acrylate ester, such as ethyl acrylate, to produce an ester of 3-[4-(trifluoromethoxy)phenyl]acrylic acid.[8][9][10] This intermediate is then hydrolyzed to the carboxylic acid and subsequently reduced to the target propanoic acid.
Experimental Protocol:
Step 1: Heck Reaction of 4-(Trifluoromethoxy)bromobenzene with Ethyl Acrylate
-
Reagents:
-
4-(Trifluoromethoxy)bromobenzene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A base (e.g., triethylamine, sodium carbonate)
-
A solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-(trifluoromethoxy)bromobenzene (1.0 eq), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the solvent, followed by the base (1.5-2.0 eq) and ethyl acrylate (1.2-1.5 eq).
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, ethyl 3-[4-(trifluoromethoxy)phenyl]acrylate, is purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 3-[4-(Trifluoromethoxy)phenyl]acrylate
-
Reagents:
-
Ethyl 3-[4-(trifluoromethoxy)phenyl]acrylate
-
A base (e.g., sodium hydroxide, potassium hydroxide)
-
A solvent (e.g., ethanol, methanol, water)
-
-
Procedure:
-
The ester is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the 3-[4-(trifluoromethoxy)phenyl]acrylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
Step 3: Catalytic Hydrogenation
-
This step is identical to Step 2 of the Perkin Reaction Pathway.
Quantitative Data:
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | Heck Reaction | 4-(Trifluoromethoxy)bromobenzene | Ethyl 3-[4-(trifluoromethoxy)phenyl]acrylate | 70-90% |
| 2 | Hydrolysis | Ethyl 3-[4-(trifluoromethoxy)phenyl]acrylate | 3-[4-(trifluoromethoxy)phenyl]acrylic acid | >90% |
| 3 | Catalytic Hydrogenation | 3-[4-(trifluoromethoxy)phenyl]acrylic acid | This compound | >95% |
Heck Reaction Pathway Diagram:
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. Curly Arrow: Catalytic Hydrogenation - now fire free [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Biological Activities of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid: A Review of Available Evidence
Despite its availability as a chemical reagent, detailed pharmacological and mechanistic studies on 3-[4-(trifluoromethoxy)phenyl]propanoic acid are conspicuously absent in the public domain. While no specific biological targets or signaling pathways have been definitively identified for this compound, an examination of structurally related molecules offers potential avenues for future investigation.
Currently, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. Extensive searches have not yielded any peer-reviewed studies detailing its biological effects, specific molecular targets, or the signaling cascades it may modulate. Consequently, no quantitative data, such as IC50, Ki, or EC50 values, are available to characterize its potency or efficacy in any biological system. Furthermore, the absence of primary research means that no detailed experimental protocols for assessing its activity have been published.
The trifluoromethoxy group is known to enhance a molecule's lipophilicity and metabolic stability, properties that can improve its pharmacokinetic profile and ability to interact with biological membranes and proteins.[1] This suggests that this compound has the potential to be biologically active.
Insights from Structurally Related Compounds
While direct evidence is lacking, the biological activities of structurally analogous compounds can provide clues to the potential pharmacology of this compound. It is important to note, however, that even minor structural modifications can lead to significant changes in biological activity.
Phenylpropanoic Acid Derivatives
The broader class of phenylpropanoic acid derivatives has been explored for a variety of therapeutic applications. For instance, different derivatives have been investigated for their:
-
Anticancer Properties: Certain phenylpropanoic acid derivatives have shown cytotoxic activity against various cancer cell lines.[2][3]
-
G Protein-Coupled Receptor (GPCR) Agonism: Some analogs have been identified as agonists for GPCRs, such as GPR40, which is a target for the treatment of type 2 diabetes.[4]
-
Antimicrobial Activity: Phenylpropanoic acid scaffolds have been used to develop novel antimicrobial agents.
A logical workflow for investigating the biological activity of a novel compound like this compound would involve a series of screening and validation steps.
References
- 1. This compound Supplier [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activity of 3-[4-(trifluoromethoxy)phenyl]propanoic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural features, particularly the 4-(trifluoromethoxy)phenyl moiety, strongly suggest its potential as a modulator of key signaling pathways implicated in various disease states. This document summarizes the likely biological targets, proposes experimental protocols for characterization, and visualizes the relevant signaling cascades. The trifluoromethoxy group is known to enhance crucial drug-like properties such as lipophilicity and metabolic stability, making this compound and its derivatives promising candidates for further investigation in drug discovery programs.[1]
Introduction
This compound is a synthetic organic compound featuring a phenylpropanoic acid scaffold substituted with a trifluoromethoxy group at the para-position. The phenylpropanoic acid core is a common motif in a variety of biologically active molecules. The introduction of the trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1] Given these characteristics, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Based on the biological activities of structurally related phenylpropanoic acid derivatives, the primary putative target for this compound is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor (GPCR) that plays a critical role in a wide range of physiological and pathological processes, most notably in fibrosis.
Putative Biological Target: Lysophosphatidic Acid Receptor 1 (LPA1)
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of GPCRs, including LPA1. The LPA-LPA1 signaling axis is a key mediator of fibroblast activation, proliferation, and migration, as well as vascular leakage, all of which are central to the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). Antagonism of the LPA1 receptor is therefore a promising therapeutic strategy for the treatment of fibrosis. Numerous phenylpropanoic acid derivatives have been investigated as LPA1 receptor antagonists.
LPA1 Receptor Signaling Pathways
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These signaling pathways are crucial for the diverse cellular responses mediated by LPA1.
-
Gαi/o Pathway: This pathway primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gαi/o can activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is involved in cell survival and proliferation. The Gαi pathway is also linked to the activation of the small GTPase Rac, which plays a role in cell migration.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of various calcium-dependent enzymes and signaling pathways. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).
-
Gα12/13 Pathway: This is a critical pathway in the context of fibrosis. It leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes the formation of stress fibers and focal adhesions, leading to increased cell contraction and migration, key events in fibroblast-to-myofibroblast differentiation.
-
Serum Response Element (SRE) Activation: Downstream of these G protein signaling cascades, particularly the RhoA and MAPK/ERK pathways, is the activation of the Serum Response Element (SRE). The SRE is a transcriptional regulatory element found in the promoter region of numerous immediate-early genes, such as c-fos, which are involved in cell proliferation and differentiation.
Diagram of the LPA1 Receptor Signaling Pathways
Caption: LPA1 receptor signaling cascade.
Quantitative Data Summary
As there is no publicly available quantitative data for the biological activity of this compound, the following tables present hypothetical data based on the reported activities of structurally similar LPA1 antagonists. These values serve as a benchmark for what might be expected from experimental evaluation.
Table 1: Hypothetical In Vitro Activity Profile of this compound as an LPA1 Antagonist
| Assay Type | Target | Cell Line | Parameter | Hypothetical Value |
| Calcium Mobilization | Human LPA1 | CHO-K1 | IC50 | 50 - 500 nM |
| RhoA Activation | Human LPA1 | HEK293 | IC50 | 100 - 1000 nM |
| Serum Response Element (SRE) Reporter | Human LPA1 | HEK293 | IC50 | 75 - 750 nM |
| Radioligand Binding | Human LPA1 | CHO-K1 | Ki | 20 - 200 nM |
Table 2: Hypothetical In Vitro Selectivity Profile
| Target | Assay Type | Parameter | Hypothetical Value |
| Human LPA2 | Calcium Mobilization | IC50 | > 10 µM |
| Human LPA3 | Calcium Mobilization | IC50 | > 10 µM |
| Human LPA4 | Calcium Mobilization | IC50 | > 10 µM |
| Human LPA5 | Calcium Mobilization | IC50 | > 10 µM |
| Human LPA6 | Calcium Mobilization | IC50 | > 10 µM |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the biological activity of this compound as a putative LPA1 receptor antagonist.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an LPA1 agonist.[2][3][4][5]
Experimental Workflow
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LPA1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: After washing to remove the excess dye, various concentrations of this compound are added to the wells and incubated for 30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An LPA1 agonist (e.g., lysophosphatidic acid) is added to the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence upon agonist addition is measured. The inhibitory effect of the test compound is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
RhoA Activation Assay
This assay determines the ability of the compound to inhibit LPA1-mediated activation of the small GTPase RhoA.[6][7][8]
Experimental Workflow
Caption: RhoA Activation Assay Workflow.
Methodology:
-
Cell Culture and Treatment: HEK293 cells expressing LPA1 are grown to near confluence and then serum-starved overnight. Cells are then pre-treated with the test compound for 30 minutes before stimulation with LPA for a short period (e.g., 5 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing protease inhibitors.
-
Pull-down of Active RhoA: The cell lysates are incubated with beads conjugated to the Rho-binding domain (RBD) of Rhotekin, which specifically binds to the active, GTP-bound form of RhoA.
-
Western Blotting: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted and separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for RhoA.
-
Data Analysis: The intensity of the RhoA band in the pull-down fraction is quantified and normalized to the total RhoA in the cell lysate. The percentage of inhibition by the test compound is then calculated.
Serum Response Element (SRE) Reporter Assay
This assay measures the transcriptional activation of the SRE, a downstream event of LPA1 signaling, and the inhibitory effect of the test compound.[9][10][11][12][13]
Experimental Workflow
References
- 1. This compound Supplier [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. selectscience.net [selectscience.net]
- 6. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Activation of serum response element-regulated genes by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]propanoic Acid: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[4-(trifluoromethoxy)phenyl]propanoic acid and its structural analogs represent a promising scaffold in medicinal chemistry. The incorporation of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making these compounds attractive candidates for drug development.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of molecules, with a focus on their applications in oncology and neurology. Detailed experimental protocols, quantitative bioactivity data, and mechanistic insights are presented to facilitate further research and development in this area.
Introduction
3-Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The substitution on the phenyl ring plays a crucial role in modulating the biological effects of these molecules. The trifluoromethoxy (-OCF3) group, in particular, is a valuable substituent in drug design due to its ability to improve key pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, increase lipophilicity, and favorably influence binding interactions with biological targets.[1] This guide focuses on this compound, a key molecule in this class, and explores the therapeutic potential of its analogs and derivatives.
Chemical Synthesis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the modification of a precursor molecule, 4-(trifluoromethoxy)benzaldehyde.
General Synthesis of 3-Arylpropanoic Acids
A general and adaptable method for the synthesis of 3-arylpropanoic acids is the Knoevenagel condensation followed by reduction.
Experimental Protocol: Synthesis of 3-Arylpropanoic Acids
-
Step 1: Knoevenagel Condensation.
-
To a solution of the corresponding aryl aldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq).
-
Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the cinnamic acid derivative.
-
Filter, wash with water, and dry the solid product.
-
-
Step 2: Reduction.
-
Dissolve the cinnamic acid derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the desired 3-arylpropanoic acid.
-
Caption: General synthetic workflow for 3-arylpropanoic acids.
Biological Activities and Therapeutic Potential
Structural analogs and derivatives of this compound have shown significant promise in several therapeutic areas, most notably in cancer and migraine treatment.
Anticancer Activity
Recent studies have highlighted the potent anticancer activity of derivatives of this compound. The trifluoromethyl group is known to enhance the anticancer properties of various scaffolds.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Thiazole-amino-propanoic acid | A549 (Lung) | 5.42 | [2] |
| 2 | Thiazole-amino-propanoic acid | A549 (Lung) | 2.47 | [2] |
| 3 | Hydroxyimino-thiazole-amino-propanoic acid | H69 (Small Cell Lung) | 18.3 (% viability at 100 µM) | [2] |
| 4 | Hydroxyimino-thiazole-amino-propanoic acid | H69AR (Anthracycline-resistant) | 23.5 (% viability at 100 µM) | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[2]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Mechanism of Action in Cancer
In silico studies suggest that some of these derivatives may exert their anticancer effects by targeting key signaling proteins such as SIRT2 and EGFR.[3] The inhibition of these proteins can disrupt cancer cell proliferation and survival pathways, ultimately leading to apoptosis. The trifluoromethyl group can enhance the binding affinity of these compounds to their targets.
Caption: Proposed mechanism of anticancer action.
CGRP Receptor Antagonism for Migraine
The calcitonin gene-related peptide (CGRP) is a key neuropeptide implicated in the pathophysiology of migraine.[4] Small molecule CGRP receptor antagonists, known as "gepants," have emerged as an effective therapeutic strategy for the acute and preventive treatment of migraine.[5] The 3-phenylpropanoic acid scaffold is a promising starting point for the design of novel CGRP receptor antagonists.
Mechanism of CGRP Receptor Antagonism
During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation. CGRP receptor antagonists block the binding of CGRP to its receptor, thereby preventing these downstream effects and alleviating migraine pain.[4]
Caption: CGRP signaling and antagonist mechanism in migraine.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:
-
Trifluoromethoxy Group: The presence of the -OCF3 group at the para position of the phenyl ring generally enhances lipophilicity and metabolic stability, leading to improved potency and pharmacokinetic profiles.[1]
-
Propanoic Acid Chain: Modifications to the propanoic acid chain, such as esterification or amidation, can significantly impact activity and selectivity.
-
Additional Substituents: The introduction of other functional groups on the phenyl ring or the propanoic acid backbone can be explored to optimize target engagement and reduce off-target effects.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research efforts should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of lead candidates in relevant animal models of cancer and migraine.
-
Pharmacokinetic and Toxicology Studies: Comprehensive assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising compounds.
Conclusion
This compound and its structural analogs are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer and potential anti-migraine activities, coupled with favorable physicochemical properties conferred by the trifluoromethoxy group, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of molecules into novel therapeutics.
References
The Dawn of a New Diabetic Therapy: Phenylpropanoic Acid Derivatives as GPR40 Agonists
A Technical Guide for Researchers and Drug Development Professionals
The global burden of type 2 diabetes mellitus (T2DM) necessitates the continuous exploration of novel therapeutic targets. One such promising target is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Predominantly expressed in pancreatic β-cells, GPR40 plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain fatty acids. This unique glucose-dependent mechanism of action has positioned GPR40 agonists as an attractive class of drugs for T2DM, with the potential to minimize the risk of hypoglycemia associated with conventional insulin secretagogues. This technical guide delves into the discovery and development of phenylpropanoic acid derivatives as potent and selective GPR40 agonists, providing a comprehensive overview of their pharmacological properties, the experimental methodologies used for their characterization, and the underlying signaling pathways.
Quantitative Analysis of Leading Phenylpropanoic Acid GPR40 Agonists
The drug discovery journey for GPR40 agonists has yielded several promising phenylpropanoic acid derivatives. Below is a summary of the in vitro potency of key compounds that have been pivotal in advancing our understanding of GPR40 pharmacology.
| Compound | Agonist Type | Target | Assay | EC50 (nM) | Ki (nM) | Reference |
| Fasiglifam (TAK-875) | Partial Agonist | Human GPR40 | Calcium Mobilization (CHO cells) | 14 | 38 | [1] |
| Human GPR40 | IP Production (CHO cells) | 72 | [2] | |||
| Rat GPR40 | 140 | [3] | ||||
| AMG 837 | Partial Agonist | Human GPR40 | Calcium Flux (CHO cells) | 13.5 | [4] | |
| Human GPR40 | [35S]-GTPγS Binding (A9 cells) | 1.5 | [5] | |||
| Mouse Islets | Insulin Secretion | 142 | [6] | |||
| LY2881835 | Agonist | Human GPR40 | 8 | [7] |
GPR40 Signaling Cascade and Agonist Intervention
GPR40 activation by phenylpropanoic acid derivatives initiates a well-defined signaling cascade within the pancreatic β-cell, ultimately leading to the potentiation of insulin release. The binding of an agonist to GPR40, which is coupled to the Gαq/11 subunit of the heterotrimeric G protein, triggers a series of intracellular events.
Figure 1: GPR40 signaling pathway upon agonist binding.
Experimental Workflow for GPR40 Agonist Discovery and Characterization
The identification and validation of novel phenylpropanoic acid derivatives as GPR40 agonists follow a structured experimental workflow. This process begins with high-throughput screening to identify initial hits and progresses through a series of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic potential.
Figure 2: Experimental workflow for GPR40 agonist development.
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful identification and characterization of GPR40 agonists. The following sections outline the methodologies for two critical in vitro assays.
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify compounds that activate Gq-coupled receptors like GPR40. It measures the transient increase in intracellular calcium concentration upon receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (anion transport inhibitor, if required for the cell line).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., oleic acid or a known synthetic agonist).
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Seed the GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then automatically add the compounds to the respective wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the EC50 value for each compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is a crucial functional endpoint to confirm that GPR40 agonism translates to enhanced insulin secretion in a glucose-dependent manner. It is typically performed using pancreatic islet cells or insulin-secreting cell lines (e.g., MIN6 or INS-1).[10][11]
Materials:
-
Isolated pancreatic islets or an insulin-secreting cell line.
-
Culture medium appropriate for the cells.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Low glucose KRBH buffer (e.g., 2.8 mM glucose).
-
High glucose KRBH buffer (e.g., 16.7 mM glucose).
-
Test compounds.
-
Insulin ELISA kit.
Procedure:
-
Cell Preparation: Culture the islets or insulin-secreting cells under appropriate conditions.
-
Pre-incubation:
-
Wash the cells with a pre-warmed KRBH buffer containing a low glucose concentration.
-
Incubate the cells in the low glucose KRBH buffer for a defined period (e.g., 1-2 hours) to allow them to equilibrate to a basal state.
-
-
Stimulation:
-
Replace the pre-incubation buffer with fresh KRBH buffer containing:
-
Low glucose (negative control).
-
High glucose (positive control).
-
High glucose plus various concentrations of the test compound.
-
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Compare the insulin secretion in the presence of the test compound at high glucose to the high glucose control to determine the fold-increase in GSIS.[12][13]
Conclusion and Future Directions
The discovery of phenylpropanoic acid derivatives as GPR40 agonists has marked a significant advancement in the quest for safer and more effective treatments for type 2 diabetes. The glucose-dependent nature of their insulinotropic effect holds immense promise for mitigating the risk of hypoglycemia. While early clinical candidates like Fasiglifam (TAK-875) showed promising efficacy, its development was halted due to concerns about liver toxicity, highlighting the ongoing challenges in this field.[13] Future research will undoubtedly focus on developing GPR40 agonists with improved safety profiles, potentially through the exploration of different chemical scaffolds and a deeper understanding of the structure-toxicity relationships. The continued application of the robust experimental methodologies outlined in this guide will be instrumental in identifying the next generation of GPR40-targeted therapies that can safely and effectively address the unmet needs of patients with type 2 diabetes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK-875 Hemihydrate | GPR | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY2881835 | GPR40 agonist | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated moieties, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. Its unique electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and target engagement. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design and development, presenting key data in a structured format, detailing relevant experimental protocols, and illustrating important concepts through diagrams.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group is a powerful modulator of a molecule's electronic and lipophilic character. It is significantly more electronegative and lipophilic than a methoxy group.[1] The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electron distribution within a molecule, impacting its reactivity and potential interactions with biological targets.[1]
Data Presentation: Physicochemical Parameters
The following table summarizes key physicochemical parameters for the trifluoromethoxy group in comparison to other common substituents. This data is essential for medicinal chemists to make informed decisions during the lead optimization process.
| Substituent | Hansch π Value | Hammett Constant (σp) |
| -H | 0.00 | 0.00 |
| -CH3 | 0.56 | -0.17 |
| -OCH3 | -0.02 | -0.27 |
| -Cl | 0.71 | 0.23 |
| -CF3 | 0.88 | 0.54 |
| -OCF3 | 1.04 | 0.35 |
Impact on Metabolic Stability
A primary driver for the incorporation of the trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a trifluoromethoxy group, chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[2][3]
Data Presentation: Comparative Metabolic Stability
The table below presents a hypothetical but representative comparison of the in vitro metabolic stability of a parent compound containing a methoxy group versus its trifluoromethoxy-substituted analog.
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Drug (with -OCH3) | 15 | 92.4 |
| Analog (with -OCF3) | > 60 | < 5.0 |
Influence on Membrane Permeability
The trifluoromethoxy group's high lipophilicity generally leads to an increase in a compound's ability to cross biological membranes, a critical factor for oral absorption and reaching intracellular targets. The Hansch π value of +1.04 for the -OCF3 group, compared to -0.02 for the -OCH3 group, quantifies this significant increase in lipophilicity.
Data Presentation: Comparative Membrane Permeability
This table illustrates the potential impact of trifluoromethoxy substitution on membrane permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Parent Drug (with -OCH3) | 2.5 |
| Analog (with -OCF3) | 15.8 |
Role in Target Engagement and Bioisosterism
The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.[4] Its unique conformational preferences, where the -OCF3 group often lies orthogonal to an adjacent aromatic ring, can be exploited to probe and occupy specific pockets within a binding site.[5] This can lead to enhanced binding affinity and selectivity.[4]
Data Presentation: Comparative Binding Affinity
The following table provides a conceptual example of how trifluoromethoxy substitution can impact the binding affinity of a ligand for its target, in this case, a hypothetical G-protein coupled receptor (GPCR).
| Compound | Target Binding Affinity (Ki, nM) |
| Parent Ligand (with -OCH3) | 85 |
| Analog (with -OCF3) | 12 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurately assessing the impact of the trifluoromethoxy group. Below are methodologies for key in vitro assays.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolic degradation of a compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold stop solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[6]
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Donor and acceptor 96-well plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare a working solution of the test compound in PBS.
-
Add the test compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.[8][9]
Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.[9]
Synthesis of Trifluoromethoxy-Containing Building Blocks
The synthesis of molecules containing a trifluoromethoxy group often involves specialized reagents and conditions. Below are example protocols for the synthesis of common building blocks.
Synthesis of 4-(Trifluoromethoxy)aniline:
This procedure involves the amination of trifluoromethoxybenzene.[10]
-
Under an inert atmosphere (e.g., argon), add trifluoromethoxybenzene and anhydrous DMSO to a reaction vessel.
-
Add a mixture of sodium ferrate and sodium bromide.
-
Heat the mixture to 95°C for 4 hours.
-
Add sodium amide and increase the temperature to 155°C under pressure (e.g., 4 atm) for 10 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(trifluoromethoxy)aniline.[10]
Synthesis of 4-(Trifluoromethoxy)phenylboronic acid:
This building block is useful for Suzuki coupling reactions.[9]
-
Dissolve 1-bromo-4-(trifluoromethoxy)benzene and triisopropyl borate in anhydrous THF at -70°C.
-
Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature.
-
After a short stirring period, quench the reaction with hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Perform a workup with heptane and aqueous sodium chloride.
-
Concentrate the organic phase and dry the resulting paste under vacuum to obtain 4-(trifluoromethoxy)phenylboronic acid.[9]
Visualizations
Logical Relationship: Impact of -OCF3 Substitution on Drug Properties
Caption: The impact of substituting a methoxy group with a trifluoromethoxy group on key drug properties.
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: A typical workflow for determining the metabolic stability of a compound in vitro.
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: The trifluoromethoxy group of a kinase inhibitor occupying a hydrophobic pocket, blocking substrate phosphorylation.
Conclusion
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to concurrently enhance metabolic stability, modulate lipophilicity and permeability, and fine-tune target interactions makes it a highly attractive substituent in drug design. A thorough understanding of its properties, coupled with robust experimental evaluation, can significantly accelerate the development of safer and more effective medicines. The data, protocols, and conceptual diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to effectively leverage the unique attributes of the trifluoromethoxy group in their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 9. 4-Trifluoromethoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
physical and chemical properties of 3-[4-(trifluoromethoxy)phenyl]propanoic acid
An In-depth Technical Guide on the Physical and Chemical Properties of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
This technical guide provides a comprehensive overview of the known , tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, information on closely related analogs is included for comparative purposes.
Core Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 886499-74-7[2][3] |
| Molecular Formula | C₁₀H₉F₃O₃[2] |
| Molecular Weight | 248.17 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F[2] |
| InChI Key | RRPISZJLUXOOCL-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
| Property | This compound | 3-[4-(trifluoromethyl)phenyl]propanoic Acid (Analogue) | 3-(4-Fluorophenyl)propionic acid (Analogue) |
| Physical Form | Solid[3] | Solid, White to Almost white powder to crystal | Solid, Crystalline Powder or Crystals[4] |
| Melting Point | Not available | 115 °C | 86-91 °C[4] |
| Boiling Point | Not available | Not available | 105-107 °C at 22 Torr[4] |
| pKa | Not available | Not available | 4.0 (Predicted)[4] |
| Solubility | Enhanced solubility in organic solvents is suggested due to the trifluoromethoxy group.[1] | Soluble in Methanol. | Slightly soluble in Methanol.[4] |
| Storage | Sealed in dry, 2-8°C[3] | Room Temperature (Recommended in a cool and dark place, <15°C) | Inert atmosphere, Room Temperature[4] |
Role in Research and Development
This compound is recognized as a valuable intermediate and building block in medicinal chemistry and pharmaceutical research.[1] The presence of the trifluoromethoxy (-OCF₃) group is significant as it can enhance critical properties of a molecule, such as lipophilicity and metabolic stability, which are crucial for improving pharmacokinetic profiles in drug discovery.[1] While specific biological activities for this exact compound are not detailed, structural analogs have been investigated for various therapeutic applications, including as CGRP receptor antagonists for migraine treatment.[1]
Representative Experimental Protocol: Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure can be inferred from the synthesis of similar phenylpropanoic acid derivatives. The following is a representative protocol.
Objective: To synthesize this compound.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl to precipitate the cinnamic acid derivative.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Hydrogenation (Reduction of the double bond):
-
Dissolve the resulting cinnamic acid derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of hydrogen uptake).
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent to yield the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.
Visualizations
The following diagrams illustrate a representative experimental workflow and a conceptual model of the structure-property relationships.
References
In-Depth Technical Guide: 3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS Number 886499-74-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS No. 886499-74-7), a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.
Core Compound Specifications
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886499-74-7 | |
| Molecular Formula | C₁₀H₉F₃O₃ | |
| Molecular Weight | 234.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Benzenepropanoic acid, 4-(trifluoromethoxy)- | |
| Physical Form | Solid | [2] |
| Storage Conditions | Store in a cool, dark place. Sealed in dry, 2-8°C. | [2] |
Synthesis and Preparation
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available scientific literature, a general synthetic approach can be inferred from standard organic chemistry principles and methods used for analogous compounds. A plausible synthetic route is outlined below.
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of the analogous compound, 3-(3-trifluoromethylphenyl) propionic acid, is described in patent CN104693020A. This can serve as a template for the synthesis of this compound, likely involving the catalytic hydrogenation of the corresponding cinnamic acid derivative.
Step 1: Knoevenagel Condensation 4-(trifluoromethoxy)benzaldehyde would be reacted with malonic acid in the presence of a base such as pyridine and piperidine, followed by heating. This reaction would yield 4-(trifluoromethoxy)cinnamic acid.
Step 2: Catalytic Hydrogenation The resulting 4-(trifluoromethoxy)cinnamic acid would be dissolved in a suitable solvent like ethanol and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the final product, this compound.
Role in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex and biologically active molecules.[2] The presence of the trifluoromethoxy (-OCF₃) group is particularly significant as it can enhance key drug-like properties.[2]
Key Advantages of the Trifluoromethoxy Group:
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]
-
Enhanced Metabolic Stability: The -OCF₃ group is generally resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.[2]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the group can influence the acidity and binding interactions of the parent molecule.
Application in the Synthesis of CGRP Receptor Antagonists
This compound has been identified as a reactant in the synthesis of condensed[1][3]diazepine compounds that act as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. These inhibitors have potential therapeutic applications in a wide range of conditions including renal, liver, inflammatory, and fibrotic diseases, as well as cancer.
Application in the Synthesis of Apelin-13 Mimetics
Closely related chiral analogs of this compound are utilized as intermediates in the synthesis of Apelin-13 mimetics.[2] Apelin and its receptor (APJ) are involved in various physiological processes, including cardiovascular function, making them an attractive target for drug development.
Biological Activity and Mechanism of Action
Direct and comprehensive studies on the intrinsic biological activity of this compound are limited in the public domain. However, the trifluoromethoxy-phenyl motif is present in various biologically active compounds, suggesting potential areas of interest for this molecule.
While specific signaling pathways modulated by this compound have not been elucidated, its structural features suggest potential interactions with various biological targets. The trifluoromethoxy group can facilitate interactions with hydrophobic pockets in proteins, potentially leading to the inhibition of specific enzymes or receptors.[2]
Conclusion
This compound is a chemical intermediate of significant interest to the pharmaceutical and drug discovery industries. Its unique combination of a propanoic acid moiety and a trifluoromethoxy-substituted phenyl ring makes it a valuable synthon for creating novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. While direct biological data on the compound itself is scarce, its utility as a building block for potent molecules like CGRP receptor antagonists and Apelin-13 mimetics underscores its importance in medicinal chemistry. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
The Genesis of Cures: An In-depth Technical Guide to the Starting Materials of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The journey to a novel therapeutic agent, from a nascent concept to a life-altering medicine, is an intricate and demanding process. At the very inception of this journey lies a critical decision: the choice of a starting material. This selection is a pivotal determinant of the entire drug discovery and development cascade, profoundly influencing the therapeutic modality, mechanism of action, manufacturing scalability, and ultimately, the clinical success of the final product. This technical guide provides a comprehensive exploration of the core starting materials that serve as the foundation for a diverse array of modern therapeutic agents. We will delve into the intricacies of small molecules, biologics, peptides, oligonucleotides, and cell-based therapies, offering detailed insights into their characteristics, the experimental protocols for their development, and the quantitative metrics that guide their selection and optimization.
Small Molecules: The Pillars of Modern Medicine
Small molecule drugs, typically with a molecular weight of less than 900 Daltons, represent the most established class of pharmaceuticals. Their relatively simple, well-defined structures and amenability to oral administration have made them the backbone of the pharmaceutical industry for decades.
Characteristics and Discovery
The journey of a small molecule drug begins with the identification of a "hit" compound that exhibits a desired biological activity. These hits can be discovered through various strategies, including high-throughput screening (HTS) of large compound libraries, fragment-based screening, or rational drug design based on the structure of the biological target.
Table 1: Comparison of Starting Points for Small Molecule Discovery
| Starting Point | Description | Key Advantages | Key Challenges |
| Natural Products | Compounds isolated from biological sources such as plants, fungi, and bacteria. | High chemical diversity, evolutionary pre-selection for biological activity. | Complex structures can be difficult to synthesize and optimize; supply issues. |
| Synthetic Libraries | Large collections of chemically synthesized compounds. | High-throughput screenable, known structures, readily resupplied. | Can have limited structural diversity compared to natural products. |
| Fragments | Low molecular weight compounds that bind weakly to the target. | Efficient exploration of chemical space, higher hit rates. | Requires sensitive biophysical techniques for detection; significant medicinal chemistry effort to link fragments. |
| Repurposed Drugs | Existing drugs found to have new therapeutic applications.[1] | Known safety profiles, accelerated development timelines.[1] | Existing intellectual property, potential for suboptimal efficacy for the new indication.[1] |
Experimental Protocol: High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds.
Methodology for a Cell-Based HTS Assay:
-
Assay Development:
-
Select a cell line that endogenously or recombinantly expresses the target of interest.
-
Develop a robust and reproducible assay that measures a downstream effect of target modulation (e.g., reporter gene expression, second messenger levels, cell viability).
-
Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations to achieve a suitable signal-to-background ratio and Z'-factor (>0.5).
-
-
Compound Library Preparation:
-
Automated Screening:
-
Use robotic liquid handlers to dispense cells into the microtiter plates.
-
Add compounds from the library plates to the cell plates.
-
Incubate the plates for a predetermined time to allow for compound activity.
-
Add detection reagents using automated dispensers.
-
Read the plates using a high-throughput plate reader (e.g., measuring fluorescence, luminescence, or absorbance).[4]
-
-
Data Analysis:
-
Normalize the data to the plate controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).
-
Conduct confirmation screens and dose-response studies on the initial hits to validate their activity and determine their potency (e.g., IC50 or EC50).
-
Visualization: High-Throughput Screening Workflow
High-Throughput Screening Workflow
Biologics: The Era of Targeted Therapies
Biologics are a diverse class of therapeutics derived from living organisms, including proteins, antibodies, and nucleic acids.[5] Their high specificity and complex mechanisms of action have revolutionized the treatment of many diseases, particularly in oncology and immunology.
Monoclonal Antibodies (mAbs)
Monoclonal antibodies are highly specific proteins that can be engineered to bind to virtually any target. Their development as therapeutic agents has been a landmark achievement in medicine.
Starting Materials: The foundational starting material for a monoclonal antibody is a hybridoma cell line, which is a hybrid cell created by fusing an antibody-producing B cell with a myeloma (cancerous plasma) cell.[4] This process immortalizes the B cell, allowing for the continuous production of a single, specific antibody.
Table 2: Quantitative Comparison of Monoclonal Antibody Production Methods
| Production Method | Typical Antibody Concentration | Advantages | Disadvantages |
| Batch Tissue Culture | 10-100 µg/mL[6] | Relatively simple setup, lower initial cost.[6] | Low antibody concentration, requires large volumes, potential for contamination with bovine immunoglobulins from serum.[6] |
| In Vivo (Ascites) | 1-10 mg/mL | High antibody concentration. | Ethical concerns regarding animal use, contamination with murine proteins. |
| Semipermeable Membrane-Based Systems | 0.1-1 mg/mL | Higher antibody concentration than batch culture, reduced contamination from serum.[6] | Higher initial equipment cost, potential for mAb contamination with dead cell products.[6] |
Experimental Protocol: Hybridoma Production
-
Immunization:
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.[8]
-
Culture a myeloma cell line (e.g., NS-1 or NS-0) that is deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Mix the splenocytes and myeloma cells at a ratio of approximately 10:1.[8]
-
Induce cell fusion by the dropwise addition of polyethylene glycol (PEG).[8]
-
-
Selection of Hybridomas:
-
Plate the fused cells in a 96-well plate in HAT medium (hypoxanthine-aminopterin-thymidine).[8]
-
Aminopterin blocks the de novo nucleotide synthesis pathway, forcing cells to use the salvage pathway, which requires HGPRT.
-
Unfused myeloma cells (HGPRT-deficient) and unfused splenocytes (finite lifespan) will die. Only the hybridoma cells will survive.
-
-
Screening and Cloning:
-
After 10-14 days, screen the supernatant from each well for the presence of the desired antibody using an enzyme-linked immunosorbent assay (ELISA).
-
Expand the positive hybridoma clones.
-
Perform limiting dilution cloning to isolate a single clone that produces the monoclonal antibody of interest.[9]
-
Recombinant Proteins
Many protein-based therapeutics, such as hormones, growth factors, and enzymes, are produced as recombinant proteins in various expression systems.
Starting Materials: The primary starting material for a recombinant protein is a well-characterized host cell line (e.g., bacterial, yeast, or mammalian) that has been genetically engineered to express the protein of interest. For mammalian protein expression, Chinese Hamster Ovary (CHO) cells are a widely used and well-characterized starting material.[10]
Table 3: Comparison of Recombinant Protein Expression Systems
| Expression System | Typical Protein Yield (per liter of culture) | Post-Translational Modifications | Advantages | Disadvantages |
| Bacterial (e.g., E. coli) | 1-10 g[11] | None | High yield, low cost, rapid growth.[10] | Lack of post-translational modifications, proteins may form insoluble inclusion bodies.[10] |
| Yeast (e.g., P. pastoris) | Up to 20 g[11] | Yes (glycosylation may differ from human) | High yield, capable of some post-translational modifications, scalable.[11] | Hyper-glycosylation can occur. |
| Insect Cells (e.g., Sf9) | 1-500 mg | Yes (similar to mammalian) | Good for complex proteins, high levels of expression. | More expensive and slower than bacterial/yeast systems. |
| Mammalian (e.g., CHO, HEK293) | 0.5-5 g[11] | Yes (human-like) | Proper protein folding and human-like post-translational modifications.[11] | Lower yield, high cost, slower growth.[11] |
Experimental Protocol: Recombinant Protein Expression in CHO Cells
-
Vector Construction:
-
Clone the gene encoding the protein of interest into a mammalian expression vector containing a strong promoter (e.g., CMV) and a selection marker (e.g., neomycin resistance).
-
Include a signal peptide for secretion of the protein into the culture medium.
-
-
Transfection:
-
Culture suspension-adapted CHO cells in a serum-free medium.
-
Transfect the CHO cells with the expression vector using a suitable method, such as polyethylenimine (PEI) or electroporation.[12]
-
-
Selection of Stable Cell Lines:
-
Culture the transfected cells in a medium containing the selection agent (e.g., G418 for neomycin resistance).
-
Isolate and expand single colonies of resistant cells.
-
Screen the clones for high-level expression of the recombinant protein.
-
-
Protein Production and Purification:
-
Culture the high-producing stable cell line in a bioreactor to generate a large volume of conditioned medium.
-
Harvest the conditioned medium and purify the secreted recombinant protein using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[12]
-
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a small molecule cytotoxic agent.[13]
Starting Materials: The starting materials for an ADC are the monoclonal antibody, the cytotoxic payload, and a chemical linker that connects the two.[13]
Visualization: Mechanism of Action of an Antibody-Drug Conjugate
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesisgene.com [synthesisgene.com]
- 3. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. CAR T Cell Therapy: Challenges to Bench-to-Bedside Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Production of Monoclonal Antibody - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinPGx [clinpgx.org]
- 10. sigarra.up.pt [sigarra.up.pt]
- 11. sujatanutripharma.com [sujatanutripharma.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Metabolic Stability of Trifluoromethoxy Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into drug candidates has become a prominent strategy in medicinal chemistry to enhance metabolic stability and optimize pharmacokinetic profiles. This technical guide provides an in-depth analysis of the metabolic stability of trifluoromethoxy compounds, offering a comprehensive overview of relevant experimental protocols, quantitative data, and the underlying metabolic pathways.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is a bioisostere of the methoxy group, but it imparts significantly different physicochemical properties to a molecule. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making the -OCF3 group more resistant to oxidative metabolism compared to the methoxy group. This inherent stability of the C-F bond is a key factor in the enhanced metabolic stability of trifluoromethoxy compounds.[1][2] Furthermore, the trifluoromethoxy group can increase the lipophilicity of a compound, which can influence its absorption, distribution, and interaction with metabolic enzymes.[1]
In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed using in vitro assays that measure its rate of disappearance when incubated with liver-derived enzyme systems. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[3] It is a cost-effective and high-throughput method to evaluate the intrinsic clearance (CLint) of a compound.[4]
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux transporters.[5]
Quantitative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of several trifluoromethoxy-containing compounds in human liver microsomes (HLM) and human hepatocytes. These data, presented as half-life (t½) and intrinsic clearance (CLint), demonstrate the generally enhanced metabolic stability of these compounds.
Table 1: Metabolic Stability of Trifluoromethoxy-Containing Drugs in Human Liver Microsomes (HLM)
| Compound | Primary Metabolizing Enzyme(s) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Delamanid | Albumin, CYP3A4 (for metabolites)[6][7] | Stable in microsomes (primarily metabolized by albumin) | Low |
| Sonidegib | CYP3A4[1][8] | > 30 | < 19.3 |
| Riluzole | CYP1A2[4] | Highly variable | - |
| Pretomanid | - | 486 (Mouse Liver Microsomes)[9] | - |
Table 2: Metabolic Stability of Trifluoromethoxy-Containing Drugs in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Delamanid | > 120 | < 5.8 |
| Sonidegib | > 120 | < 5.8 |
Experimental Protocols
Detailed Protocol for Human Liver Microsome Stability Assay
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
- Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
- Test Compound Stock Solution (1 mM): Dissolve the test compound in a suitable organic solvent (e.g., DMSO).
- NADPH Regenerating System (Solution A and B):
- Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
- Solution B: 3.3 mM MgCl2 in phosphate buffer.
- Stopping Solution: Ice-cold acetonitrile containing an internal standard.
2. Incubation Procedure:
- Pre-warm the HLM suspension and Solution B at 37°C for 10 minutes.
- Add the test compound working solution (final concentration, e.g., 1 µM) to the HLM suspension and pre-incubate for 5 minutes at 37°C.
- Initiate the reaction by adding pre-warmed Solution A.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to the stopping solution.
3. Sample Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
4. Data Analysis:
- Plot the natural logarithm of the percentage of parent compound remaining against time.
- Calculate the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
Detailed Protocol for Cryopreserved Human Hepatocyte Stability Assay
1. Reagent and Cell Preparation:
- Hepatocyte Plating Medium and Incubation Medium: Use commercially available media as recommended by the supplier.
- Cryopreserved Human Hepatocytes: Thaw hepatocytes according to the supplier's protocol and determine cell viability and density.
- Test Compound Stock Solution (1 mM): Dissolve the test compound in a suitable organic solvent (e.g., DMSO).
- Stopping Solution: Ice-cold acetonitrile containing an internal standard.
2. Incubation Procedure:
- Plate the hepatocytes in collagen-coated plates and allow them to attach.
- Replace the plating medium with incubation medium containing the test compound (final concentration, e.g., 1 µM).
- Incubate the plates at 37°C in a humidified incubator with 5% CO2.
- At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the incubation medium.
- Quench the reaction by adding the aliquot to the stopping solution.
3. Sample Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
4. Data Analysis:
- Plot the natural logarithm of the percentage of parent compound remaining against time.
- Calculate the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL).
Metabolic Pathways of Trifluoromethoxy Compounds
The metabolic fate of trifluoromethoxy compounds is largely influenced by the stability of the -OCF3 group and the susceptibility of other parts of the molecule to enzymatic transformation.
Stability of the Trifluoromethoxy Group
The trifluoromethoxy group itself is generally resistant to metabolic cleavage. Studies on compounds like 4-trifluoromethoxyaniline have shown that O-detrifluoromethylation is not a significant metabolic pathway. The primary metabolism often occurs on the aromatic ring or other functional groups within the molecule.
Common Metabolic Reactions
The most common metabolic reactions for trifluoromethoxy-containing aromatic compounds are:
-
Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, often catalyzed by CYP enzymes.
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
-
Oxidation of side chains: Metabolic modification of other alkyl or functional groups present in the molecule.
-
Conjugation (Phase II Metabolism): The addition of endogenous molecules such as glucuronic acid or sulfate to the parent compound or its Phase I metabolites to facilitate excretion.
Cytochrome P450 Isozymes Involved
CYP3A4 is a major enzyme involved in the metabolism of many trifluoromethoxy-containing drugs, including Sonidegib.[1][8] CYP1A2 is the primary enzyme responsible for the metabolism of Riluzole.[4] The specific CYP isozymes involved in the metabolism of a particular compound depend on its overall structure and binding affinity to the active sites of the enzymes.
Visualizing Metabolic Stability and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways.
Conclusion
The incorporation of a trifluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of drug candidates. This is primarily due to the inherent strength of the C-F bond and the electron-withdrawing nature of the group, which shields the molecule from oxidative metabolism by cytochrome P450 enzymes. In vitro assays, such as liver microsomal and hepatocyte stability assays, are crucial tools for quantitatively assessing the metabolic stability of these compounds and guiding drug design efforts. A thorough understanding of the metabolic pathways and the specific CYP isozymes involved is essential for predicting in vivo pharmacokinetics and potential drug-drug interactions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 7. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for the Preliminary In Vitro Evaluation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid
Affiliation: Google Research
Abstract
3-[4-(trifluoromethoxy)phenyl]propanoic acid is a synthetic compound featuring a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability, making it a compound of interest for pharmacological research.[1] While extensive in vitro studies on this specific molecule are not yet publicly available, its structural analogs and derivatives have shown potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] This technical guide presents a proposed framework for the preliminary in vitro evaluation of this compound. It provides detailed experimental protocols for assessing its cytotoxic, antimicrobial, and kinase inhibition activities, along with templates for data presentation and visualizations of key experimental workflows and biological pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals initiating the investigation of this and similar compounds.
Introduction
This compound is a propanoic acid derivative that holds promise as a versatile building block in medicinal chemistry. The inclusion of the trifluoromethoxy (OCF₃) group can significantly enhance the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability.[1] Research on related structures provides a compelling rationale for the investigation of this compound. For instance, derivatives with trifluoromethoxy substitutions have demonstrated enhanced antibacterial activity, and certain analogs have shown the ability to reduce cancer cell viability in vitro by inducing apoptosis.[1] Furthermore, structural analogs have been explored as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and inhibitors of mutated isocitrate dehydrogenase (IDH1), a key enzyme in certain cancers.[1]
Given this background, a systematic in vitro evaluation is the critical first step in characterizing the biological activity of this compound. This guide outlines a logical, tiered approach to its preliminary screening, focusing on three potential areas of activity suggested by the literature on analogous compounds:
-
Anticancer Activity: Assessing cytotoxicity against human cancer cell lines.
-
Antimicrobial Activity: Determining the minimum inhibitory concentration against pathogenic bacteria.
-
Enzyme Inhibition: Evaluating the potential to inhibit protein kinase activity, a common mechanism for anticancer drugs.
The following sections provide detailed methodologies for these key experiments, templates for organizing the resulting data, and graphical representations of the experimental flow and a relevant biological pathway.
Proposed Experimental Protocols
The following protocols are standard, widely-accepted methods that can be adapted for the evaluation of the target compound.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in selected human cancer cell lines. Based on the literature for related compounds, breast cancer cell lines (e.g., MCF-7) are a logical starting point.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[4] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO, at the same concentration as the highest compound dose) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C with 5% CO₂.[4]
-
MTT Addition: After incubation, add 20-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Reading: Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.[2] A reference wavelength of 630 nm can be used to reduce background.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Objective: To determine the MIC of the compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[7]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates[8]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer, incubator
Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate.[8] Dispense 100 µL of the test compound stock (at 2x the highest desired concentration) into the first column of wells.[8] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column.[8] Discard the final 100 µL from the tenth column.[8]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well, which receives only MHB). This brings the final volume to 200 µL and halves the drug concentrations to the desired final test concentrations.
-
Controls: Include a growth control (wells with MHB and inoculum, but no compound) and a sterility control (wells with MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD₆₀₀) with a plate reader.[7]
Enzyme Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it suitable for screening inhibitors.[1][10]
Objective: To determine if the compound inhibits the activity of a selected protein kinase (e.g., a tyrosine kinase relevant to cancer).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent[1]
-
Purified protein kinase and its specific substrate
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
ATP
-
White, opaque 384-well or 96-well plates
Methodology:
-
Kinase Reaction Setup: In a multiwell plate, set up the kinase reaction. For a 5 µL reaction, combine the kinase, its substrate, ATP, and the test compound at various concentrations in the kinase reaction buffer.[11] Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Incubation: Incubate the plate at room temperature (or the kinase's optimal temperature) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well.[11] This terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion: Add a 2x volume (10 µL) of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated by the kinase into ATP. Incubate for 30-60 minutes at room temperature.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|---|
| MCF-7 | Test Compound | Value | Value |
| A549 | Test Compound | Value | Value |
| HeLa | Test Compound | Value | Value |
| Doxorubicin (Control) | Test Compound | Value | Value |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | Test Compound | Value |
| E. coli (ATCC 25922) | Test Compound | Value |
| Ciprofloxacin (Control) | Test Compound | Value |
Table 3: Kinase Inhibition Profile of this compound
| Kinase Target | Compound | IC₅₀ (nM) |
|---|---|---|
| EGFR | Test Compound | Value |
| SRC | Test Compound | Value |
| Staurosporine (Control) | Test Compound | Value |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and biological pathways.
Caption: General experimental workflow for in vitro screening.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Conclusion
This technical guide outlines a strategic and systematic approach for the initial in vitro characterization of this compound. By employing standardized assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently generate foundational data to guide further investigation. The provided protocols, data presentation templates, and workflow visualizations are designed to ensure a robust and reproducible evaluation. The insights gained from these preliminary studies will be crucial in determining the therapeutic potential of this compound and prioritizing it for more advanced preclinical development.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. protocols.io [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid and its derivatives, a promising scaffold in modern drug discovery. The unique physicochemical properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability, make these compounds attractive candidates for targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1] This document outlines detailed synthetic protocols, summarizes key biological activity data, and visualizes relevant signaling pathways to facilitate further research and development.
Synthetic Protocols
The synthesis of this compound can be efficiently achieved through a two-step process involving a Heck reaction followed by catalytic hydrogenation. This approach offers a versatile route to the core scaffold, which can then be further derivatized.
Synthesis of 3-[4-(trifluoromethoxy)phenyl]acrylic acid via Heck Reaction
Objective: To synthesize the unsaturated precursor, 3-[4-(trifluoromethoxy)phenyl]acrylic acid, from 1-bromo-4-(trifluoromethoxy)benzene and acrylic acid using a palladium-catalyzed Heck coupling reaction.
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF to dissolve the reactants, followed by the addition of triethylamine (2.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-[4-(trifluoromethoxy)phenyl]acrylic acid.
Synthesis of this compound via Catalytic Hydrogenation
Objective: To reduce the double bond of 3-[4-(trifluoromethoxy)phenyl]acrylic acid to obtain the target saturated propanoic acid.[2][3][4][5]
Materials:
-
3-[4-(trifluoromethoxy)phenyl]acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) supply or a hydrogen donor like formic acid[2][3]
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-[4-(trifluoromethoxy)phenyl]acrylic acid (1.0 eq) in methanol or THF.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
If using hydrogen gas, purge the vessel with hydrogen and then pressurize to the desired pressure (e.g., 1-3 atm).
-
If using a hydrogen donor like formic acid, add the formic acid (excess) and a base like triethylamine.[2][3]
-
Stir the mixture vigorously at room temperature for 4-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Biological Activity Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following tables summarize the reported in vitro activities.
Anticancer Activity
The antiproliferative effects of various derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-[(4-Acetylphenyl){4-[4-(trifluoromethoxy)phenyl]thiazol-2-yl}amino]propanoic acid | A549 (Lung) | Not specified, but showed activity | [6] |
| Oxime derivative of a related phenylpropanoic acid | A549 (Lung) | 2.47 | [6] |
| Oxime derivative of a related phenylpropanoic acid | A549 (Lung) | 5.42 | [6] |
| Cisplatin (Reference) | A549 (Lung) | 11.71 | [6] |
| Organotin(IV) derivative with a propanoic acid ligand | PC-3 (Prostate) | 0.100 - 0.785 | [7] |
| Organotin(IV) derivative with a propanoic acid ligand | HT-29 (Colorectal) | 0.100 - 0.785 | [7] |
| Organotin(IV) derivative with a propanoic acid ligand | MCF-7 (Breast) | 0.100 - 0.785 | [7] |
| Organotin(IV) derivative with a propanoic acid ligand | HepG2 (Liver) | 0.100 - 0.785 | [7] |
Antimicrobial Activity
The antimicrobial potential of these derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone derivative of a related propanoic acid | Staphylococcus aureus (MRSA) | 1 - 8 | [8] |
| Hydrazone derivative of a related propanoic acid | Enterococcus faecalis (VRE) | 0.5 - 2 | [8] |
| Hydrazone derivative of a related propanoic acid | Gram-negative pathogens | 8 - 64 | [8] |
| Hydrazone derivative of a related propanoic acid | Candida species (drug-resistant) | 8 - 64 | [8] |
| Hydrazone derivative of a related propanoic acid | Candida auris | 0.5 - 64 | [8] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 | [9] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 - 128 | [9] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 128 | [9] |
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Induction of Apoptosis via Caspase Activation
Several 3-phenylpropanoic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.[10][11][12][13][14][15][16][17] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases.[10][12][14][18][19]
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Neurological Application: CGRP Receptor Antagonism
Certain analogs of this compound have been investigated as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are a promising target for the treatment of migraines.[1] CGRP is a neuropeptide involved in pain signaling and vasodilation. Antagonists block the CGRP receptor, thereby mitigating these effects.
Caption: CGRP receptor signaling and antagonism.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.
Caption: Drug discovery workflow for novel derivatives.
References
- 1. This compound Supplier [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. abeomics.com [abeomics.com]
- 17. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
Application Notes and Protocols for the Quantification of 3-[4-(trifluoromethoxy)phenyl]propanoic acid
Introduction
3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chemical entity of interest in various fields, including drug development and metabolism studies. Accurate and precise quantification of this compound in biological and environmental matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy assessments. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not a primary requirement.
Experimental Protocol
1. Principle
The method is based on reversed-phase chromatography, where the analyte is separated from matrix components on a C18 stationary phase. Quantification is achieved by measuring the ultraviolet (UV) absorbance of the analyte at a specific wavelength.
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar and stable compound not present in the sample)
-
Appropriate biological matrix (e.g., plasma, urine) for calibration standards and quality controls
3. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase or a suitable diluent to create calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the HPLC system.
-
6. Data Analysis
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices at low concentrations.
Experimental Protocol
1. Principle
The analyte and its stable isotope-labeled internal standard are extracted from the biological matrix and separated by reversed-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
2. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate or Ammonium acetate (LC-MS grade)
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-3-[4-(trifluoromethoxy)phenyl]propanoic acid)
-
Biological matrix (e.g., plasma, urine)
3. Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
4. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: m/z [M-H]⁻ → fragment ionInternal Standard: m/z [M-H]⁻ → fragment ion |
Note: The specific MRM transitions and collision energies need to be optimized by direct infusion of the analyte and internal standard into the mass spectrometer.
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions in a suitable solvent to create calibration standards with concentrations appropriate for the expected sample concentrations (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction for Plasma):
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add 200 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
-
6. Data Analysis
Construct a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this regression equation.
Quantitative Data Summary
The following table summarizes typical performance characteristics that would be expected from a validated LC-MS/MS method for a small molecule like this compound in a biological matrix, based on guidelines from regulatory agencies such as the FDA.[1][2][3][4][5]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%. |
| Recovery | Should be consistent and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). |
Visualizations
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols for Solid-Phase Synthesis Using 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-[4-(trifluoromethoxy)phenyl]propanoic acid as a building block in solid-phase organic synthesis (SPOS). The trifluoromethoxy functional group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Solid-phase synthesis offers a streamlined approach for the rapid generation of compound libraries for screening and lead optimization.
Introduction
This compound is a valuable scaffold for the development of novel therapeutics. Phenylpropanoic acid derivatives have been identified as agonists for G protein-coupled receptors like GPR40 and FFA4, which are targets for the treatment of type 2 diabetes and other metabolic diseases. The solid-phase synthesis approach allows for the efficient construction of a diverse range of derivatives by immobilizing the propanoic acid scaffold on a polymer support and subsequently performing chemical modifications. This methodology facilitates purification, as excess reagents and byproducts are simply washed away from the resin-bound compound.
Applications
The use of this compound in SPOS is applicable to the following areas:
-
Drug Discovery: Generation of libraries of small molecules for high-throughput screening against various biological targets.
-
Medicinal Chemistry: Rapid synthesis of analogs for structure-activity relationship (SAR) studies to optimize lead compounds.
-
Target Identification: Development of chemical probes to investigate the function of proteins and signaling pathways.
Experimental Protocols
This section outlines the key experimental procedures for the solid-phase synthesis of a small molecule library using this compound as the foundational building block. The protocols cover resin selection and preparation, immobilization of the starting material, on-resin chemical modifications, and final cleavage of the product from the solid support.
Protocol 1: Immobilization of this compound onto Wang Resin
Wang resin is a popular choice for SPOS due to its acid-labile linker, which allows for mild cleavage conditions to release the final product with a free carboxylic acid.[1][2]
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase extraction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a solid-phase extraction vessel. Wash the resin with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL). Allow the resin to swell in anhydrous DMF (10 mL) for 1 hour at room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 mmol, 3 eq.) in anhydrous DMF (5 mL). Add DIC (3.0 mmol, 3 eq.) and a catalytic amount of DMAP (0.1 mmol, 0.1 eq.).
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated carboxylic acid solution. Secure the vessel on a shaker and agitate for 12-24 hours at room temperature.
-
Washing: After the coupling reaction, drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DMF for 1 hour. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of the resin-bound material and quantifying the product.
| Parameter | Value | Notes |
| Resin | Wang Resin | Standard for Fmoc-based peptide synthesis and SPOS.[1] |
| Starting Material | This compound | 3 equivalents relative to resin capacity. |
| Coupling Reagents | DIC/DMAP | A common and effective combination for esterification. |
| Reaction Time | 12-24 hours | Can be monitored for completion using a test cleavage. |
| Typical Loading | 0.5 - 0.8 mmol/g | Varies based on reaction conditions and resin batch. |
Diagram: Workflow for Immobilization on Wang Resin
Caption: Workflow for immobilizing the carboxylic acid onto Wang resin.
Protocol 2: On-Resin Amide Bond Formation
This protocol describes a representative on-resin modification: the formation of an amide bond with a primary amine. This is a common step in building small molecule libraries. For this example, we will assume the resin from Protocol 1 is used to synthesize an amide derivative.
Materials:
-
Loaded Wang Resin from Protocol 1
-
Primary Amine (e.g., benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, anhydrous
-
DCM, anhydrous
-
Solid-phase extraction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the loaded resin (~0.5 mmol) in anhydrous DMF (10 mL) for 1 hour.
-
Amine Solution: In a separate vial, dissolve the primary amine (2.5 mmol, 5 eq.) and DIPEA (5.0 mmol, 10 eq.) in anhydrous DMF (5 mL).
-
Coupling Reagent: In another vial, dissolve PyBOP (2.5 mmol, 5 eq.) in anhydrous DMF (5 mL).
-
Coupling Reaction: Drain the DMF from the resin. Add the amine/DIPEA solution, followed by the PyBOP solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to check for the consumption of the resin-bound carboxylic acid.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
| Parameter | Value | Notes |
| Amine | Benzylamine (example) | 5 equivalents relative to resin loading. |
| Coupling Reagent | PyBOP | Efficient for amide bond formation. |
| Base | DIPEA | 10 equivalents relative to resin loading. |
| Reaction Time | 2-4 hours | Generally faster than the initial loading step. |
Diagram: On-Resin Amide Coupling
Caption: General workflow for on-resin amide bond formation.
Protocol 3: Cleavage from Wang Resin
The final step is to cleave the synthesized molecule from the solid support. For Wang resin, this is typically achieved using a strong acid like trifluoroacetic acid (TFA).[3][4]
Materials:
-
Modified Resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried, modified resin (~0.5 mmol) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Agitate at room temperature for 1-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 50 mL tube containing cold diethyl ether (40 mL). This will precipitate the cleaved product.
-
Isolation: Cool the mixture at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube to pellet the product. Decant the ether.
-
Drying: Wash the pellet with cold ether (2 x 10 mL), centrifuging and decanting each time. Dry the final product under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude product can be further purified by techniques such as HPLC or flash chromatography.
| Parameter | Value | Notes |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Typically >90% in the cocktail.[3] |
| Scavenger | Triisopropylsilane (TIS) | Protects against side reactions. |
| Reaction Time | 1-3 hours | Dependent on the stability of the synthesized molecule. |
| Precipitation Solvent | Cold Diethyl Ether | Efficient for precipitating polar products. |
| Typical Yield | 50-90% (crude) | Varies based on the efficiency of all synthetic steps. |
Diagram: Cleavage and Product Isolation
Caption: Procedure for cleaving the final product from the resin.
Potential Signaling Pathway Involvement
Compounds derived from phenylpropanoic acids have been shown to act as agonists for GPR40 (also known as FFA1) and FFA4 (GPR120).[5][6][7] Activation of these receptors, particularly GPR40 in pancreatic β-cells, can potentiate glucose-stimulated insulin secretion, making them attractive targets for type 2 diabetes.[8][9]
Diagram: GPR40 Signaling Pathway
Caption: GPR40 activation pathway leading to insulin secretion.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of polyunsaturated fatty acids facilitates precise structural investigation on FFAR1/4 agonist activities and the inhibition of neutrophil pseudopod formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solid-phase synthesis of polyunsaturated fatty acids facilitates precise structural investigation on FFAR1/4 agonist activities and the inhibition of neutrophil pseudopod formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 3-[4-(trifluoromethoxy)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][5][6] The traditional Suzuki coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[4][7][8]
This document provides a detailed protocol for a modified Suzuki-Miyaura coupling reaction involving 3-[4-(trifluoromethoxy)phenyl]propanoic acid. Direct coupling of carboxylic acids is challenging; therefore, a decarboxylative approach is often employed.[5][9][10] This method involves the in-situ conversion of the carboxylic acid to a more reactive species, or its replacement, to facilitate the cross-coupling reaction. The trifluoromethoxy group on the phenyl ring can enhance the lipophilicity and metabolic stability of resulting molecules, making this a valuable building block in medicinal chemistry.[11]
Decarboxylative Suzuki-Miyaura Coupling Protocol
This protocol is based on established methods for the decarboxylative Suzuki-Miyaura coupling of aromatic carboxylic acids.[9][10] The reaction proceeds via an in-situ generation of an aryl halide intermediate, which then undergoes a standard Suzuki coupling with an arylboronic acid.
Reaction Scheme:
Where Ar-COOH is this compound and Ar'-B(OH)2 is a generic arylboronic acid.
Materials and Reagents
| Reagent | Proposer Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Arylboronic Acid | Combi-Blocks | ≥97% |
| Palladium(II) Acetate (Pd(OAc)2) | Strem Chemicals | 98% |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Sigma-Aldrich | 97% |
| Potassium Carbonate (K2CO3) | Fisher Scientific | Anhydrous, ≥99% |
| N-Iodosuccinimide (NIS) | Alfa Aesar | 98% |
| 1,4-Dioxane | Acros Organics | Anhydrous, 99.8% |
| Toluene | J.T. Baker | Anhydrous, 99.8% |
| Deionized Water | - | - |
| Ethyl Acetate | VWR Chemicals | HPLC Grade |
| Brine | - | Saturated Aqueous |
| Magnesium Sulfate (MgSO4) | EMD Millipore | Anhydrous |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), N-Iodosuccinimide (NIS) (1.2 equiv), and potassium carbonate (K2CO3) (3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) Acetate (Pd(OAc)2) (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and toluene (e.g., in a 1:1 ratio) to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the carboxylic acid).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with deionized water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Summary of Reaction Parameters
| Parameter | Recommended Value |
| Substrate Ratio | |
| Carboxylic Acid:Arylboronic Acid | 1 : 1.5 |
| Reagents | |
| Base (K2CO3) | 3.0 equivalents |
| Halogen Source (NIS) | 1.2 equivalents |
| Catalyst System | |
| Palladium Source (Pd(OAc)2) | 2 mol% |
| Ligand (SPhos) | 4 mol% |
| Solvent | Anhydrous 1,4-Dioxane / Toluene (1:1) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the decarboxylative Suzuki coupling protocol.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described decarboxylative Suzuki-Miyaura coupling protocol provides a robust and effective method for the synthesis of biaryl compounds derived from this compound. This approach circumvents the need for pre-functionalization of the carboxylic acid to an organohalide, offering a more streamlined synthetic route. The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, making this protocol highly valuable for the generation of compound libraries in drug discovery and materials science.[12] Researchers should optimize the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, for each specific substrate combination to achieve the best results.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. This compound Supplier [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[4-(trifluoromethoxy)phenyl]propanoic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids and building blocks into peptides is a powerful strategy in drug discovery and development. These modifications can significantly enhance the therapeutic properties of peptides, such as metabolic stability, bioavailability, and receptor affinity. 3-[4-(trifluoromethoxy)phenyl]propanoic acid is a valuable building block for peptide modification. The trifluoromethoxy group (-OCF3) is a highly lipophilic and metabolically stable moiety that can improve the pharmacokinetic profile of peptide-based drugs.[1] This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).
Key Physicochemical Properties and Advantages
The unique properties of the trifluoromethoxy group make this compound an attractive building block in peptide synthesis for several reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes.[1] This can lead to a longer in vivo half-life of the modified peptide.
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance the ability of a peptide to cross cell membranes and improve its oral bioavailability.[1]
-
Modulation of Conformation: The steric and electronic properties of the trifluoromethoxy-phenyl group can influence the local conformation of the peptide backbone, potentially leading to improved binding affinity and selectivity for its biological target.
-
Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a peptide's physicochemical properties.
Applications in Peptide Synthesis
This compound can be incorporated into peptides in several ways:
-
N-terminal Modification: The carboxylic acid group of this compound can be coupled to the N-terminal amino group of a peptide chain.
-
Side-Chain Conjugation: It can be attached to the side chain of an amino acid residue, such as lysine or ornithine, that has a free amino group.
-
As a Linker: This molecule can serve as a linker to connect two peptide chains or to attach a peptide to another molecule, such as a small molecule drug or a labeling agent.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound at the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Diisopropylethylamine (DIEA), reagent grade
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Diethyl ether, anhydrous
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of the Peptide Chain
This protocol outlines the general steps for assembling the peptide chain on the solid support before the coupling of this compound.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid and 3.0 equivalents of HOBt in DMF.
-
Add 3.0 equivalents of HBTU to the amino acid solution.
-
Add 6.0 equivalents of DIEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
-
Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Protocol 2: Coupling of this compound to the N-terminus
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
-
Activation of this compound:
-
In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of HOBt in DMF.
-
Add 3.0 equivalents of HBTU to the solution.
-
Add 6.0 equivalents of DIEA to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of this non-canonical building block may require a longer reaction time.
-
Perform a Kaiser test to ensure complete coupling (a negative test is indicated by the beads remaining colorless). If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Final Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. This cocktail is suitable for most peptides. For peptides containing sensitive residues like tryptophan or cysteine, additional scavengers may be required.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
-
Quantitative Data Presentation
The yield and purity of peptides synthesized with non-canonical building blocks can vary depending on the sequence, the coupling efficiency, and the purification method. The following table provides representative data for the synthesis of peptides containing non-canonical amino acids, which can be used as a general guide.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Reference |
| Typical Crude Yield | 60-85% (sequence dependent) | [4] |
| Purity after HPLC | >95% | [4][5] |
| Coupling Efficiency | >99% per step (monitored by Kaiser test) | [5] |
| Overall Yield | 10-40% (for a 10-20mer peptide) | [5] |
Note: The data presented are representative and may vary for the synthesis of peptides containing this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a peptide with N-terminal modification.
Signaling Pathway
Many peptide-based drugs exert their effects by binding to G-protein coupled receptors (GPCRs). The incorporation of this compound can modulate the interaction of a peptide with its GPCR target. Below is a simplified diagram of a generic GPCR signaling pathway.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The use of this compound as a building block in peptide synthesis offers a promising strategy to enhance the drug-like properties of peptide therapeutics. The protocols and information provided herein serve as a guide for researchers to successfully incorporate this moiety into their peptides of interest. Careful optimization of coupling conditions and thorough characterization of the final product are essential for achieving high-quality modified peptides for further biological evaluation.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of Trifluoromethoxy-Containing Compounds in Biological Matrices
Abstract
This application note describes the development and validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of drug candidates containing the trifluoromethoxy (-OCF₃) moiety. The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] However, its unique physicochemical properties can present challenges for bioanalysis.[2][3] This method addresses these challenges through optimized sample preparation, chromatography, and mass spectrometric conditions, delivering a reliable and high-throughput assay suitable for drug development studies.
Introduction
The incorporation of fluorinated functional groups is a key strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethoxy group, in particular, offers advantages over the more common trifluoromethyl group, including increased lipophilicity and greater resistance to metabolic breakdown.[1] As more drug candidates containing this moiety advance through the development pipeline, the need for robust and accurate quantitative bioanalytical methods becomes critical.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[4][5] This note details a systematic approach to developing an LC-MS/MS method for a representative trifluoromethoxy-containing compound, "Trifluoromethoxyphenacete," in human plasma.
Key Analytical Challenges
Developing methods for trifluoromethoxy-containing compounds requires consideration of:
-
Chromatographic Retention: The high lipophilicity conferred by the -OCF₃ group can lead to strong retention on traditional reversed-phase columns, potentially requiring stronger organic mobile phases.[1][6]
-
Ionization Efficiency: Efficient ionization is crucial for sensitivity. Electrospray ionization (ESI) parameters must be carefully optimized to ensure stable and efficient ion generation.[7][8]
-
Fragmentation Pattern: The C-O bond in the trifluoromethoxy group can be a site of fragmentation. Understanding the fragmentation pathways is essential for selecting sensitive and specific Multiple Reaction Monitoring (MRM) transitions.[9][10]
Experimental Protocol
Materials and Reagents
-
Analytes: Trifluoromethoxyphenacete (representative analyte) and its stable isotope-labeled internal standard (SIL-IS).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Matrix: Human plasma (K₂EDTA).
-
Consumables: 2 mL polypropylene tubes, 0.22 µm syringe filters, and autosampler vials.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis.[11]
-
Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 2 mL polypropylene tube.
-
Add 200 µL of acetonitrile containing the SIL-IS (e.g., at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS System and Conditions
-
LC System: Standard HPLC or UHPLC system.
-
MS System: Triple quadrupole mass spectrometer.
-
Software: Instrument control and data acquisition software.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC Conditions | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | +5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 60 psi |
| Curtain Gas | 35 psi |
| Declustering Potential (DP) | 80 V |
| Collision Energy (CE) | Optimized for specific transitions (e.g., 25-40 eV) |
| MRM Transitions | Analyte: m/z 250.1 → 167.1; IS: m/z 255.1 → 172.1 (Hypothetical) |
Results and Data Presentation
The developed method was validated according to standard bioanalytical guidelines. A summary of the quantitative performance for "Trifluoromethoxyphenacete" is presented in Table 2. The method demonstrated excellent linearity, accuracy, and precision over the desired concentration range.
Table 2: Summary of Quantitative Method Performance
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision & Accuracy (n=6) | |
| Low QC (1.5 ng/mL) | 4.5% CV, 102.3% Accuracy |
| Mid QC (150 ng/mL) | 3.1% CV, 98.9% Accuracy |
| High QC (400 ng/mL) | 2.8% CV, 101.5% Accuracy |
| Inter-day Precision & Accuracy (n=18) | |
| Low QC (1.5 ng/mL) | 6.2% CV, 104.1% Accuracy |
| Mid QC (150 ng/mL) | 4.8% CV, 99.8% Accuracy |
| High QC (400 ng/mL) | 4.1% CV, 102.0% Accuracy |
Visualizations
The overall workflow for the LC-MS/MS method development is depicted below.
Caption: Workflow for trifluoromethoxy compound analysis.
A potential fragmentation pathway for a trifluoromethoxy-containing compound is proposed below, highlighting the generation of a characteristic product ion for use in MRM assays.
Caption: Proposed fragmentation of a trifluoromethoxy compound.
Conclusion
This application note provides a comprehensive protocol for the development of a robust and sensitive LC-MS/MS method for the quantification of trifluoromethoxy-containing compounds in human plasma. The optimized sample preparation and instrument parameters yield excellent accuracy, precision, and a low limit of quantification. This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be adapted for other similar molecules and matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. afin-ts.de [afin-ts.de]
- 8. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
Application Note: Comprehensive Protocols for the Assessment of CGRP Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1][2] It is released from trigeminal nerves and causes vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks.[2][3] The CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), has emerged as a key target for the development of novel migraine therapies.[4][5] This application note provides detailed experimental protocols for assessing the antagonist activity of novel compounds targeting the CGRP receptor, covering both in vitro and in vivo methodologies.
CGRP Receptor Signaling Pathway
The CGRP receptor primarily signals through the Gs alpha subunit (Gαs) of the G protein.[6] Upon CGRP binding, Gαs activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and transmission of pain signals.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. CGRP receptor antagonism and migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization of Calcitonin Gene-Related Peptide Receptors by Receptor Activity-Modifying Protein-1 in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Phenylpropanoic Acid Derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens like testosterone and dihydrotestosterone.[1][2][3] Overexpression of AKR1C3 is implicated in the progression of castration-resistant prostate cancer (CRPC) and other malignancies.[1][2][4][5] Consequently, AKR1C3 has emerged as a promising therapeutic target, and the discovery of potent and selective inhibitors is of significant interest in drug development.[1][2] Phenylpropanoic acid derivatives, a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs), have been identified as a promising scaffold for the development of AKR1C3 inhibitors.[1][4]
This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize phenylpropanoic acid derivatives as inhibitors of AKR1C3. The assay is based on monitoring the decrease in NADPH fluorescence, a cofactor consumed during the enzymatic reaction.[6][7]
Principle of the Assay
The enzymatic activity of AKR1C3 is measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in fluorescence. The assay utilizes a substrate, such as 9,10-phenanthrenequinone (PQ) or S-tetralol, which is reduced by AKR1C3 in the presence of NADPH.[6][7][8][9] In the presence of an inhibitor, the rate of NADPH consumption is reduced, leading to a smaller decrease in fluorescence. This change in fluorescence is used to quantify the inhibitory activity of the test compounds.
Experimental Protocols
1. Recombinant Human AKR1C3 Expression and Purification
A reliable source of active enzyme is crucial for the assay. Recombinant human AKR1C3 can be expressed in E. coli and purified using affinity chromatography.
-
Expression:
-
Transform chemically competent E. coli cells (e.g., BL21 (DE3)) with a pET expression vector containing the human AKR1C3 gene with an N-terminal His-tag.[6][7]
-
Grow the transformed cells in LB media containing a suitable antibiotic (e.g., 50 µg/mL kanamycin) at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.[6][7]
-
Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture for 18 hours at 20°C.[6]
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.[6][7]
-
-
Purification:
-
Lyse the cells by sonication and clarify the lysate by centrifugation.[7][10]
-
Purify the His-tagged AKR1C3 protein from the supernatant using an immobilized nickel-affinity chromatography column.[10]
-
Wash the column and elute the protein using a buffer containing imidazole.[6][10]
-
Perform buffer exchange into a suitable storage buffer.[6][10]
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.[6][7]
-
Store the purified enzyme at -80°C in a storage buffer containing glycerol.[6][7]
-
2. High-Throughput Screening (HTS) Assay Protocol
This protocol is designed for a 96- or 384-well microplate format.
-
Materials:
-
Recombinant human AKR1C3 enzyme[8]
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.0[6][7]
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)[8]
-
Substrate: 9,10-phenanthrenequinone (PQ)[8]
-
Test compounds (phenylpropanoic acid derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., indomethacin or flufenamic acid)
-
96-well or 384-well black microplates
-
A microplate reader capable of measuring fluorescence with excitation at 340 nm and emission at 460 nm[6]
-
-
Assay Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In the wells of the microplate, add the test compounds at various concentrations. For primary screening, a single high concentration (e.g., 10-50 µM) is often used.
-
Add the AKR1C3 enzyme to each well (final concentration typically in the nM range).
-
Pre-incubate the enzyme and test compounds for 15 minutes at 37°C.[6]
-
Initiate the reaction by adding a mixture of the substrate (PQ) and NADPH.[6]
-
Immediately measure the fluorescence in kinetic mode every 30 seconds for 10 minutes at 37°C (Excitation: 340 nm, Emission: 460 nm).[6]
-
The rate of the reaction is determined from the linear portion of the fluorescence decrease over time.
-
-
Controls:
-
Negative Control (100% activity): Reaction with DMSO instead of a test compound.
-
Positive Control (0% activity): Reaction with a known potent inhibitor of AKR1C3.
-
3. Data Analysis and Quality Control
-
Calculation of Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of negative control))
-
IC50 Determination: For compounds showing significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a suitable sigmoidal dose-response model.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[11][12][13] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls. Z' = 1 - (3 * (σp + σn) / |μp - μn|)
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[12][14]
Data Presentation
The quantitative data for potent phenylpropanoic acid derivatives identified as AKR1C3 inhibitors are summarized in the table below.
| Compound ID | Phenylpropanoic Acid Derivative | AKR1C3 IC50 (nM) | Selectivity vs. AKR1C2 (fold) |
| 1 | Flurbiprofen | 51 | 7 |
| 2 | Ibuprofen | 357 | - |
| 3 | Naproxen | - | - |
| 4 | Compound 1o (N-Phenyl-Aminobenzoate derivative) | 38 | 28 |
| 5 | Baccharin (natural product) | 20 | >4000 vs AKR1C1, >5000 vs AKR1C2 |
| 6 | SN33638 | 13 | - |
Data compiled from literature sources.[1][2][5][9]
Visualizations
Signaling Pathway
Caption: AKR1C3 signaling pathway and point of inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for AKR1C3 inhibitors.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itmat.upenn.edu [itmat.upenn.edu]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Synthetic Protocols for Scaling Up 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid Production
Application Note AN2025-12-29
Introduction
3-[4-(Trifluoromethoxy)phenyl]propanoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity to the final products. The increasing demand for this intermediate necessitates the development of efficient and scalable synthetic protocols. This document outlines a detailed methodology for the laboratory-scale synthesis and considerations for scaling up the production of this compound. The primary synthetic strategy involves a Knoevenagel condensation followed by hydrolysis and decarboxylation.
Core Synthetic Pathway
The most common and scalable approach for the synthesis of this compound involves a three-step process starting from 4-(trifluoromethoxy)benzaldehyde and diethyl malonate. This method is advantageous due to the availability of starting materials and generally high yields.
Key Synthetic Steps:
-
Knoevenagel Condensation: Reaction of 4-(trifluoromethoxy)benzaldehyde with diethyl malonate in the presence of a basic catalyst to form diethyl 2-[4-(trifluoromethoxy)benzylidene]malonate.
-
Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid.
-
Decarboxylation: Removal of one carboxyl group upon heating to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-[4-(trifluoromethoxy)benzylidene]malonate (Intermediate 1)
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Diethyl malonate
-
Piperidine
-
Glacial Acetic Acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(trifluoromethoxy)benzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and toluene (2 mL/mmol of aldehyde).
-
Add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-[4-(trifluoromethoxy)benzylidene]malonate. The product can be purified by vacuum distillation or recrystallization if necessary.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
Diethyl 2-[4-(trifluoromethoxy)benzylidene]malonate (Intermediate 1)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve diethyl 2-[4-(trifluoromethoxy)benzylidene]malonate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2, which will cause the dicarboxylic acid to precipitate.
-
Heat the acidic mixture to reflux for 2-3 hours to effect decarboxylation.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-(Trifluoromethoxy)benzaldehyde, Diethyl malonate | Piperidine, Acetic Acid | Toluene | 4-6 | Reflux | 85-95 | >95 |
| 2 | Diethyl 2-[4-(trifluoromethoxy)benzylidene]malonate | Potassium Hydroxide | Ethanol/Water | 2-4 | Reflux | - | - |
| 3 | Intermediate from Step 2 | Hydrochloric Acid | Water | 2-3 | Reflux | 80-90 (overall) | >98 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Considerations for Scale-Up
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reaction Vessel: For larger scale reactions, a glass-lined or stainless steel reactor with overhead stirring, temperature control, and a reflux condenser is necessary.
-
Heat Management: The Knoevenagel condensation and the decarboxylation steps are endothermic and exothermic, respectively. Efficient heat transfer is crucial to maintain optimal reaction temperatures and prevent runaway reactions.
-
Reagent Addition: For the hydrolysis and acidification steps, controlled addition of reagents is important to manage heat evolution and ensure complete reaction.
-
Solvent Selection: While toluene is effective at the lab scale, alternative solvents with higher flash points and lower toxicity might be considered for large-scale production, depending on process safety analysis.
-
Work-up and Isolation: Filtration and drying equipment suitable for handling large quantities of solids will be required. The choice between centrifugation and filtration will depend on the physical properties of the product.
-
Purification: Recrystallization is a viable method for purification at scale. The solvent system should be optimized for high recovery and purity.
-
Safety: A thorough process safety assessment should be conducted to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions. This includes considering the corrosive nature of strong acids and bases and the flammability of organic solvents.
Logical Relationship of Scale-Up Factors
Caption: Key considerations for scaling up the synthesis process.
Application Note: Structural Characterization of Synthesized Derivatives Using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for the structural elucidation and purity assessment of newly synthesized chemical derivatives. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can achieve unambiguous characterization, a critical step in chemical synthesis and drug discovery pipelines.[1][2]
Integrated Characterization Workflow
The effective characterization of a synthesized derivative relies on a systematic workflow that combines orthogonal analytical techniques.[1] NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, while mass spectrometry determines the molecular weight and elemental composition with high accuracy.[3][4][5] The synergy of these two powerful methods ensures confident structural confirmation and purity analysis.[1]
Caption: Overall experimental workflow from synthesis to final structural confirmation.
Part 1: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise atomic-level structure of a molecule in solution.[6][7] It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, such as ¹H and ¹³C.[5][8]
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the standard procedure for acquiring one-dimensional ¹H and ¹³C NMR spectra for a small organic molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can slightly alter chemical shifts.[9]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Data Presentation: NMR Characterization
NMR data should be reported in a standardized format.[9] Key parameters include the chemical shift (δ) in ppm, the integration value (number of protons), the multiplicity of the signal (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constant (J) in Hertz (Hz).[9]
Table 1: Example ¹H NMR Data for a Hypothetical Derivative
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 7.26 | 1H | d | 8.1 | Ar-H |
| 6.88 | 1H | d | 8.1 | Ar-H |
| 4.15 | 2H | q | 7.2 | -OCH₂CH₃ |
| 3.80 | 3H | s | - | -OCH₃ |
| 1.45 | 3H | t | 7.2 | -OCH₂CH₃ |
Part 2: Mass Spectrometry for Molecular Formula Determination
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10][11] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy to allow for the confident prediction of its elemental formula.[3][4]
Experimental Protocol: LC-HRMS Analysis
This protocol combines liquid chromatography (LC) for separation with HRMS for detection, which is ideal for assessing both purity and molecular weight.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.[12]
-
-
LC-MS System Setup:
-
LC System: Use a reversed-phase C18 column.[12]
-
Mobile Phase: A typical mobile phase system is A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: Apply a linear gradient (e.g., 5% to 95% B over 15 minutes) to elute the compound.[12]
-
Mass Spectrometer: Use a high-resolution instrument such as an Orbitrap or Q-TOF.[12]
-
Ionization: Employ electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.[10]
-
-
Data Acquisition:
-
Inject 1-5 µL of the sample.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
The instrument will detect the m/z of the ionized molecule, typically the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
-
-
Data Analysis:
-
Extract the accurate mass of the molecular ion from the spectrum.
-
Use the instrument's software to calculate the elemental formula that best fits the observed accurate mass and isotopic pattern.
-
Assess the purity of the sample by integrating the peak area of the target compound relative to any impurities in the chromatogram.
-
Data Presentation: Mass Spectrometry Characterization
The results from HRMS are presented to show the correlation between the experimentally observed mass and the theoretically calculated mass for a proposed formula.
Table 2: Example HRMS Data for a Hypothetical Derivative
| Proposed Formula | Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₇H₁₈O₄ | [M+H]⁺ | 302.1256 | 302.1251 | -1.65 |
| C₁₇H₁₈O₄ | [M+Na]⁺ | 324.1075 | 324.1070 | -1.54 |
Integrated Data Analysis: The Complementary Nature of NMR and MS
Neither NMR nor MS alone can typically provide a complete structural picture. MS provides the molecular formula, but cannot distinguish between isomers.[8] NMR defines the specific arrangement and connectivity of atoms, allowing for isomer differentiation. The combination of both is therefore essential for unambiguous characterization.
Caption: Logical relationship showing the complementary data from NMR and MS.
Application: Characterization of a Novel Kinase Inhibitor
In drug development, synthesized derivatives are often designed to interact with specific biological targets, such as protein kinases. The definitive characterization of these potential drug candidates is paramount. The diagram below illustrates a simplified signaling pathway where a synthesized inhibitor might act, highlighting the importance of confirming its structure before biological evaluation.
Caption: A simplified kinase signaling pathway showing the action of a synthesized inhibitor.
Conclusion
The dual application of NMR spectroscopy and mass spectrometry provides a robust and indispensable framework for the characterization of synthesized derivatives. Following the detailed protocols and data reporting structures presented in this note allows researchers to confidently determine the chemical structure, confirm the molecular formula, and assess the purity of novel compounds, thereby ensuring data integrity and accelerating the research and development process.
References
- 1. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. youtube.com [youtube.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Positron Emission Tomography (PET) imaging agents. This guide covers the critical stages from initial radiolabeling to preclinical evaluation, designed to assist researchers in advancing novel PET tracers from the bench to clinical applications.[1][2][3]
Introduction to PET Imaging Agent Development
Positron Emission Tomography (PET) is a highly sensitive, non-invasive nuclear imaging modality that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo.[1][4][5] The development of novel PET imaging agents is a multi-step process that parallels traditional drug development, involving radiochemistry, in vitro and in vivo preclinical testing, and eventually, clinical translation.[1][2][3] The ultimate goal is to develop a tracer that can specifically bind to a biological target of interest, providing high-quality images for disease diagnosis, staging, monitoring treatment response, and facilitating drug development.[2][6]
The workflow for developing a PET radiopharmaceutical typically starts with identifying a biological target and a corresponding pharmacophore.[1] This is followed by the selection of an appropriate radionuclide and a suitable labeling strategy.[1] The resulting radiotracer then undergoes rigorous preclinical evaluation, including in vitro assays and in vivo imaging in animal models, before it can be considered for clinical studies in humans.[1][7]
Key Experimental Protocols
Radiosynthesis of PET Tracers
The first critical step in developing a PET imaging agent is the radiolabeling of a molecule of interest.[8] This process must be rapid and efficient due to the short half-lives of common PET radionuclides.[9]
Protocol: General Radiolabeling with Fluorine-18 (¹⁸F)
Fluorine-18 is a widely used positron emitter due to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life which allows for multi-step syntheses and distribution.[10]
Materials:
-
Cyclotron-produced [¹⁸F]fluoride
-
Precursor molecule for labeling
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Reagents for purification and formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron target onto an anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen to remove water. Repeat this step with anhydrous acetonitrile to ensure the reaction mixture is anhydrous.
-
Nucleophilic Substitution Reaction: Add the precursor molecule dissolved in an appropriate anhydrous solvent (e.g., acetonitrile, DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.
-
Purification: After the reaction, purify the crude product to remove unreacted [¹⁸F]fluoride and byproducts. This is typically achieved using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the purified ¹⁸F-labeled product. Remove the HPLC solvents via rotary evaporation or by trapping the product on an SPE cartridge followed by elution with a pharmaceutically acceptable solvent (e.g., ethanol). Finally, formulate the radiotracer in sterile saline for injection.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
In Vitro Evaluation of PET Tracers
In vitro assays are crucial for the initial characterization of a new PET tracer to predict its potential for successful in vivo imaging.[11][12] These assays assess the tracer's binding affinity and specificity to the target of interest.[11]
Protocol: In Vitro Binding Assay Using Brain Tissue Sections [11]
This protocol is designed to rapidly assess the specific binding of a radioligand in tissue sections.[11]
Materials:
-
Radiolabeled tracer
-
Rodent or primate brain tissue sections containing the target receptor
-
Incubation buffer (e.g., Tris-HCl)
-
Blocking agent (e.g., a non-radiolabeled version of the tracer or a known competitor)
-
Phosphor imaging plates or gamma counter
Procedure:
-
Tissue Preparation: Obtain frozen brain tissue sections (e.g., 20 µm thick) and mount them on microscope slides.
-
Incubation: Incubate the tissue sections with the radiolabeled tracer in incubation buffer for a defined period (e.g., 20 minutes) at room temperature.[11] To determine non-specific binding, incubate a parallel set of sections with the radiotracer in the presence of a high concentration of a blocking agent.
-
No-Wash Protocol: This assay utilizes a no-wash protocol to better mimic in vivo conditions where clearance is a factor.[11]
-
Detection: After incubation, dry the slides quickly. Expose the slides to phosphor imaging plates or quantify the radioactivity in the tissue sections using a gamma counter.
-
Data Analysis: Calculate the percent specific binding (%SB) using the formula: %SB = [(Total Binding - Non-specific Binding) / Total Binding] x 100. Tracers with low %-specific binding (e.g., <10%) are less likely to be effective in vivo PET radiotracers.[11]
In Vivo Preclinical PET Imaging
In vivo imaging in animal models is essential to evaluate the biodistribution, pharmacokinetics, and target engagement of a novel PET tracer.[13][14]
Protocol: Preclinical PET/CT Imaging in a Xenograft Mouse Model [13]
Materials:
-
Preclinical PET/CT scanner
-
Radiolabeled tracer
-
Animal model with target expression (e.g., tumor xenograft mouse)
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system
-
Dose calibrator
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2% for maintenance).[13] Position the animal on the scanner bed and ensure continuous monitoring of vital signs.[13]
-
Radiotracer Administration: Accurately measure the activity of the radiolabeled compound in a dose calibrator.[13] Administer a known amount of the radiotracer (typically 5-10 MBq) to the animal, usually via tail vein injection.[13]
-
PET/CT Acquisition:
-
Perform a CT scan for anatomical co-registration and attenuation correction.[13]
-
Acquire a dynamic or static PET scan. For dynamic scans, acquisition starts at the time of injection. For static scans, imaging is performed at a specific time point post-injection (e.g., 60 minutes).[15] A typical static scan duration is 15-20 minutes.[13]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).[13]
-
Co-register the PET and CT images.[13]
-
Draw Regions of Interest (ROIs) on the CT images for various organs and the tumor.[13]
-
Quantify the radioactivity concentration in each ROI from the PET data. This is typically expressed as the Standardized Uptake Value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).[13]
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Binding Characteristics of Novel PET Tracers
| Tracer ID | Target | Tissue | % Specific Binding | Reference Compound |
| Tracer-A | Receptor X | Rat Brain | 85% | Compound Y |
| Tracer-B | Enzyme Y | Human Tumor | 72% | Compound Z |
| Tracer-C | Transporter Z | Monkey Cortex | 91% | Compound A |
Table 2: In Vivo Tumor Uptake and Biodistribution of [¹⁸F]Tracer-A in a Xenograft Model
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 60 min p.i. (Mean ± SD) |
| Tumor | 5.2 ± 0.8 |
| Blood | 0.5 ± 0.1 |
| Liver | 2.1 ± 0.4 |
| Kidneys | 3.5 ± 0.6 |
| Muscle | 0.8 ± 0.2 |
| Bone | 1.1 ± 0.3 |
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing complex processes in PET agent development.
References
- 1. Insight into the Development of PET Radiopharmaceuticals for Oncology [mdpi.com]
- 2. A Review of Imaging Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 5. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulatory Agencies and PET/CT Imaging in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro assay for predicting successful imaging radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tech.snmjournals.org [tech.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hydrogenation of 3-[4-(trifluoromethoxy)phenyl]acrylic Acid
This is a common and effective method for the synthesis of the target molecule. The primary challenges in this two-step process involve the initial condensation to form the acrylic acid intermediate and the subsequent reduction of the carbon-carbon double bond.
Diagram of the General Workflow:
Technical Support Center: Improving the Yield of Trifluoromethoxylation Reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in trifluoromethoxylation reactions are a common issue and can stem from several factors. Key areas to investigate include the choice of reagents, reaction conditions, and the nature of your substrate.
Troubleshooting Steps:
-
Reagent Stability and Activity:
-
Trifluoromethoxylation Reagent: The stability of the trifluoromethoxylation reagent is crucial. Some reagents are unstable and can decompose under reaction conditions.[1][2] Consider using more stable, modern reagents. For instance, N-trifluoromethoxyphthalimide (Phth-OCF3) is a stable solid that releases the OCF3 anion under mild conditions.[3] Trifluoromethyl benzoate (TFBz) is another shelf-stable option.[4]
-
Other Reagents: Ensure the purity and dryness of all other reagents and solvents, as moisture can quench reactive intermediates. Some reactions are sensitive to air, so conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can significantly impact the reaction yield. It is advisable to screen a range of solvents. For example, in some silver-mediated reactions, dimethyl carbonate (DMC) has been found to be optimal.[6]
-
Temperature: The reaction temperature may need optimization. While some modern methods work at room temperature, others require heating.[7] Monitor the reaction progress at different temperatures to find the optimal condition.
-
Additives: Certain additives can improve the yield. For instance, in silver-mediated C-H trifluoromethoxylation, the addition of a fluoride source like CsF can be beneficial.[6]
-
-
Substrate Reactivity:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of your substrate play a significant role. Substrates with electron-donating groups may react differently than those with electron-withdrawing groups.[8] Adjusting the reaction conditions to match the substrate's reactivity is essential.
-
Steric Hindrance: Sterically hindered substrates may require more forcing conditions or a different catalytic system to achieve good yields.
-
Q2: I am observing a lack of regioselectivity in my aromatic C-H trifluoromethoxylation. How can I control where the -OCF3 group is added?
A2: Achieving high regioselectivity in C-H trifluoromethoxylation is a significant challenge.[1] Here are some strategies to improve it:
-
Directing Groups: The use of a directing group on your aromatic substrate can effectively guide the trifluoromethoxylation to a specific position, often the ortho-position.[1]
-
Catalyst and Ligand Choice: In metal-mediated reactions, the choice of the metal catalyst and the ligands can influence the regioselectivity. For example, silver-based systems have shown promise in directing ortho-C-H trifluoromethoxylation of pyridines.[8][9]
-
Reaction Conditions: Fine-tuning the reaction conditions, such as solvent and temperature, can sometimes favor one regioisomer over another.
Q3: What are the key differences between nucleophilic, electrophilic, and radical trifluoromethoxylation reactions?
A3: The choice of trifluoromethoxylation strategy depends on the substrate and the desired outcome.
-
Nucleophilic Trifluoromethoxylation: This approach involves the reaction of a nucleophilic trifluoromethoxide source (CF3O⁻) with an electrophilic substrate. It is commonly used for the trifluoromethoxylation of alkyl halides.[3][10] A key challenge is the instability of the trifluoromethoxide anion.[1][11]
-
Electrophilic Trifluoromethoxylation: In this method, an electrophilic source of the "CF3O⁺" synthon is used to react with a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. Reagents like Togni's reagents are often employed for this purpose.[12][13]
-
Radical Trifluoromethoxylation: This strategy involves the generation of a trifluoromethoxy radical (•OCF3) which then reacts with the substrate.[2] Photoredox catalysis is a common way to generate these radicals under mild conditions.[14]
Troubleshooting Guides
Guide 1: Low Yield in Silver-Mediated C-H Trifluoromethoxylation
This guide provides a systematic approach to troubleshooting low yields in silver-mediated C-H trifluoromethoxylation of (hetero)arenes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Guide 2: Poor Regioselectivity in Aromatic Trifluoromethoxylation
This guide outlines steps to improve regioselectivity in the trifluoromethoxylation of aromatic compounds.
Decision Pathway for Improving Regioselectivity
Caption: Decision pathway for regioselectivity.
Quantitative Data Summary
For ease of comparison, the following tables summarize quantitative data from cited literature on the optimization of reaction conditions.
Table 1: Optimization of Silver-Mediated C-H Trifluoromethoxylation of 4-(tert-butyl)pyridine [6]
| Entry | Oxidant (equiv.) | Fluoride Source (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | AgF2 (1.0) | CsF (3.0) | DMC | 35 | 85 |
| 2 | Selectfluor (2.0) | CsF (3.0) | DMC | 35 | 78 |
| 3 | AgF2 (1.0) | KF (3.0) | DMC | 35 | 62 |
| 4 | AgF2 (1.0) | CsF (3.0) | MeCN | 35 | 75 |
| 5 | AgF2 (1.0) | CsF (3.0) | DMC | 25 | 70 |
Reaction conditions: 4-(tert-butyl)pyridine (0.1 mmol), TFMS (0.3 mmol), oxidant, fluoride source in solvent (1.0 mL) under N2 for 12 h.
Table 2: Optimization of Electrochemical Trifluoromethoxylation of Anisole [15]
| Entry | CF3 Source | Solvent | Current (mA) | Yield (%) |
| 1 | CF3SO2Na | MeCN/H2O | 10 | 55 |
| 2 | CF3SO2NHNH2 | MeCN/H2O | 10 | 68 |
| 3 | Umemoto's Reagent | MeCN/H2O | 10 | 42 |
| 4 | CF3SO2NHNH2 | DMF/H2O | 10 | 35 |
| 5 | CF3SO2NHNH2 | MeCN/H2O | 5 | 52 |
Reaction conditions: Anisole (0.5 mmol), CF3 source (1.0 mmol), electrolyte (0.1 M) in solvent (10 mL) at room temperature.
Experimental Protocols
Protocol 1: Silver-Mediated C-H Trifluoromethoxylation of 4-(tert-butyl)pyridine[8]
Materials:
-
4-(tert-butyl)pyridine
-
Trifluoromethyl arylsulfonate (TFMS)
-
Silver(II) fluoride (AgF2)
-
Selectfluor
-
Cesium fluoride (CsF)
-
Dimethyl carbonate (DMC), anhydrous
Procedure:
-
To an oven-dried reaction tube, add 4-(tert-butyl)pyridine (1.0 equiv).
-
Under a nitrogen atmosphere, add AgF2 (1.0 equiv), Selectfluor (2.0 equiv), and CsF (3.0 equiv).
-
Add anhydrous DMC, followed by TFMS (3.0 equiv).
-
Seal the tube and stir the reaction mixture at 35 °C for the specified time.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide using (E)-O-trifluoromethyl-benzaldoximes (TFBO)[10]
Materials:
-
Alkyl bromide
-
(E)-O-trifluoromethyl-benzaldoxime (TFBO)
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the alkyl bromide (1.0 equiv) in anhydrous DMF, add TFBO (1.5 equiv).
-
Add t-BuOK (2.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for different types of trifluoromethoxylation reactions.
Nucleophilic Trifluoromethoxylation Pathway
Caption: Nucleophilic substitution mechanism.
Radical C-H Trifluoromethoxylation Pathway
Caption: Photocatalytic radical mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid Derivatives
Welcome to the technical support center for the purification of 3-[4-(trifluoromethoxy)phenyl]propanoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification strategies for this compound and its derivatives are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: How does the trifluoromethoxy (-OCF3) group affect the purification process?
A2: The trifluoromethoxy group significantly increases the lipophilicity of the molecule.[1][2][3] This increased lipophilicity can affect solubility in common recrystallization and chromatography solvents. It may require the use of less polar solvent systems compared to non-fluorinated analogs.
Q3: What are the likely impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from the synthetic route (such as products of incomplete reaction or side reactions), and residual catalysts or reagents. For instance, if prepared via oxidation of the corresponding aldehyde, you might find residual aldehyde. Similarly, if synthesized through a carbonylation reaction, residual metal catalysts could be present.
Q4: My purified product has a persistent color. What could be the cause and how can I remove it?
A4: A yellow or brown tint in the final product often suggests the presence of residual oxidized organic impurities or colored byproducts.[4] Treatment of a solution of the crude product with activated carbon can be effective at removing colored impurities. A thorough purification by chromatography may also be necessary.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" and does not form crystals.
| Potential Cause | Recommended Solution(s) |
| Solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6] |
| Inappropriate solvent. | The trifluoromethoxy group increases lipophilicity, so you may need to use a less polar solvent or a different solvent mixture. Experiment with solvent systems like ethanol/water, toluene/petroleum ether, or ethyl acetate/hexane.[7][8] |
| Presence of impurities. | Oily impurities can prevent crystallization.[5] Attempt a preliminary purification using acid-base extraction or a quick filtration through a silica plug before recrystallization. |
Problem: No crystals form upon cooling.
| Potential Cause | Recommended Solution(s) |
| Solution is too dilute. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[5] |
| Supersaturation has not been achieved. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6] |
| Compound is highly soluble in the chosen solvent even at low temperatures. | Change the solvent to one in which the compound has lower solubility at cold temperatures. You can also try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. |
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities on a silica gel column.
| Potential Cause | Recommended Solution(s) |
| Inappropriate mobile phase polarity. | For normal phase chromatography on silica gel, if the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). If it elutes too slowly, increase the polarity. |
| Co-elution of impurities with similar polarity. | Employ a shallow gradient of the mobile phase to improve resolution. Alternatively, reverse-phase HPLC can offer different selectivity and may separate the impurities more effectively. |
| Compound streaking on the column. | Carboxylic acids can sometimes streak on silica gel due to interactions with the acidic silica surface. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can often lead to sharper peaks.[6] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation : Combine the aqueous layers. Any neutral or basic impurities will remain in the organic layer, which can be discarded.
-
Acidification : Cool the combined aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) or another strong acid until the pH is approximately 2. The purified carboxylic acid will precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration, washing with cold water to remove any remaining salts.
-
Drying : Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid product.
-
Solvent Selection : Test the solubility of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold. Good starting points for this class of compounds include ethanol/water mixtures or toluene/hexane mixtures.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent needed to fully dissolve it.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for failed recrystallization attempts.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges of Trifluoromethoxy-Substituted Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the solubility issues commonly encountered with trifluoromethoxy-substituted compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why do my trifluoromethoxy-substituted compounds consistently show poor aqueous solubility?
A1: The trifluoromethoxy (-OCF3) group is highly lipophilic, meaning it has a strong tendency to associate with non-polar environments and repel water.[1][2][3] This property, while often beneficial for metabolic stability and membrane permeability, is the primary reason for poor aqueous solubility.[1][3][4] The strong electron-withdrawing nature of the -OCF3 group also influences the molecule's overall electronic properties, which can impact its interaction with water molecules.[1]
Q2: I'm seeing my compound precipitate out of solution during my in vitro assay. What are the likely causes and how can I fix this?
A2: Precipitation during an assay is a common problem with poorly soluble compounds. The likely causes include:
-
Exceeding the thermodynamic solubility: Your final assay concentration may be higher than the compound's maximum solubility in the assay buffer.
-
Solvent-shifting: If you are using a stock solution in an organic solvent (like DMSO), the compound may precipitate when diluted into the aqueous assay buffer.
-
Instability of a supersaturated solution: Some methods may initially create a supersaturated solution that is not stable over the duration of the experiment.
To address this, you can:
-
Determine the equilibrium solubility of your compound in the assay buffer to know its upper concentration limit.
-
Lower the percentage of organic solvent from your stock solution in the final assay volume.
-
Employ a solubility enhancement technique such as using co-solvents or cyclodextrins in your assay buffer.
Q3: How do I choose the most appropriate solubility enhancement technique for my specific compound and experiment?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the required fold-increase in solubility, and the intended application (e.g., in vitro assay vs. in vivo study). A tiered approach is often effective. Refer to the decision-making workflow in the "Visual Guides" section for a step-by-step approach.
Q4: Can the use of co-solvents affect my biological assay results?
A4: Yes, co-solvents can influence biological assays. High concentrations of organic co-solvents like DMSO, ethanol, or PEG 400 can lead to protein denaturation, enzyme inhibition, or cell toxicity. It is crucial to run appropriate vehicle controls (assay buffer with the same concentration of co-solvent but without your compound) to assess the impact of the co-solvent on your specific assay.
Q5: I've tried using cyclodextrins, but the solubility enhancement is less than expected. What could be the issue?
A5: Several factors can influence the effectiveness of cyclodextrin complexation:
-
Incorrect cyclodextrin type: The size of the cyclodextrin cavity must be compatible with the size of the trifluoromethoxy-substituted part of your molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its versatility and low toxicity.[5][6]
-
Suboptimal concentration: There is an optimal concentration range for cyclodextrins. Too low a concentration will not form enough inclusion complexes, while excessively high concentrations can sometimes lead to aggregation.
-
pH of the medium: The ionization state of your compound can affect its ability to form an inclusion complex. Ensure the pH of your solution is appropriate.
-
Inefficient complexation method: The method used to prepare the complex (e.g., simple mixing vs. kneading or lyophilization) can impact the efficiency of encapsulation.[7]
Data Presentation: Illustrative Solubility Enhancement
The following tables present representative quantitative data to illustrate the potential improvement in aqueous solubility of a hypothetical trifluoromethoxy-substituted compound ("Compound X") using various techniques.
Disclaimer: This data is for illustrative purposes only and may not reflect the actual results for your specific compound.
Table 1: Solubility of Compound X in Various Co-Solvent Systems
| Co-Solvent | Concentration (% v/v in PBS pH 7.4) | Solubility (µg/mL) | Fold Increase |
| None (PBS only) | 0 | 0.5 | 1 |
| Ethanol | 10 | 12.5 | 25 |
| Ethanol | 20 | 45.2 | 90.4 |
| PEG 400 | 10 | 28.7 | 57.4 |
| PEG 400 | 20 | 98.1 | 196.2 |
| DMSO | 5 | 55.0 | 110 |
| DMSO | 10 | 180.5 | 361 |
Table 2: Effect of Cyclodextrin Complexation on the Solubility of Compound X
| Cyclodextrin Type | Concentration (mM in Water) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 18.9 | 37.8 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 25 | 52.3 | 104.6 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 25.4 | 50.8 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 25 | 88.1 | 176.2 |
Table 3: Dissolution Enhancement of Compound X via Solid Dispersion
| Formulation | Carrier | Drug:Carrier Ratio | Dissolution after 60 min (%) |
| Pure Compound X | N/A | N/A | 5 |
| Solid Dispersion 1 | PVP K30 | 1:5 | 65 |
| Solid Dispersion 2 | PVP K30 | 1:9 | 82 |
| Solid Dispersion 3 | Soluplus® | 1:5 | 78 |
| Solid Dispersion 4 | Soluplus® | 1:9 | 91 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a trifluoromethoxy-substituted compound in a specific aqueous buffer.
Materials:
-
Trifluoromethoxy-substituted compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of a trifluoromethoxy-substituted compound in various co-solvent systems.
Materials:
-
All materials from Protocol 1
-
Co-solvents (e.g., Ethanol, PEG 400, DMSO)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different volume/volume ratios (e.g., 5%, 10%, 20% v/v co-solvent in buffer).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective system.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of a trifluoromethoxy-substituted compound.
Materials:
-
All materials from Protocol 1
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or another suitable cyclodextrin
Procedure:
-
Prepare a series of aqueous solutions containing different concentrations of HP-β-CD (e.g., 5 mM, 10 mM, 25 mM, 50 mM).
-
For each cyclodextrin solution, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. This is known as a phase-solubility diagram and can be used to determine the stability constant of the complex.
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of a trifluoromethoxy-substituted compound to enhance its dissolution rate.
Materials:
-
Trifluoromethoxy-substituted compound
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the compound and the carrier.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific amount of the compound and the carrier in the organic solvent in a round-bottom flask at the desired ratio (e.g., 1:5 drug-to-carrier).
-
Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and, if necessary, gently grind it to a fine powder.
-
The resulting powder can then be used for dissolution testing.
Visual Guides
Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpsrjournal.com [gpsrjournal.com]
optimizing reaction conditions for N-acylation with 3-[4-(trifluoromethoxy)phenyl]propanoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on N-acylation reactions with 3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-acylation process.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure the coupling reagent is fresh and added in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider switching to a more powerful coupling reagent like HATU or PyBOP.[1][2] |
| Inactive amine. | If the reaction medium is acidic, the amine may be protonated and non-nucleophilic. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid and deprotonate the amine salt.[3][4] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial.[3] | |
| Poor quality of reagents. | Use fresh, anhydrous solvents and ensure the amine and carboxylic acid are pure. Acylating agents can be sensitive to moisture.[3] | |
| Multiple Spots on TLC/LC-MS (Impure Product) | Unreacted starting materials. | Use a slight excess (1.1-1.5 equivalents) of the acylating agent or the amine, depending on which is more precious. Ensure the reaction goes to completion by monitoring with TLC.[3] |
| Side reactions (e.g., diacylation). | This can occur with primary amines if an excessive amount of the acylating agent is used or if the reaction conditions are too harsh. Use controlled stoichiometry.[3] | |
| Formation of N-acylurea byproduct. | This is common when using carbodiimide coupling reagents like DCC or EDC. The byproduct is often insoluble and can be removed by filtration. Using additives like HOBt or HOAt can minimize this side reaction.[5] | |
| Oxidation of aromatic amines. | If your amine substrate is an aniline derivative, it may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.[3] | |
| Difficult Product Purification | Removal of excess amine. | During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to convert the basic amine into its water-soluble salt, which will partition into the aqueous layer.[4] |
| Removal of excess carboxylic acid. | Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove unreacted this compound. | |
| Removal of coupling agent byproducts. | Dicyclohexylurea (DCU), a byproduct of DCC coupling, is poorly soluble and can often be removed by filtration. The byproduct of EDC is water-soluble and can be removed with an aqueous wash.[2] | |
| Product is water-soluble. | If the product has high polarity, avoid extensive aqueous washes. Consider alternative purification methods like preparative HPLC or recrystallization.[6] | |
| Co-elution of product with impurities during column chromatography. | Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Recrystallization is also a powerful purification technique if a suitable solvent can be found.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind N-acylation with this compound?
A1: N-acylation is the formation of an amide bond between the carboxylic acid group of this compound and a primary or secondary amine. Direct reaction is often slow due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid is typically activated to a more electrophilic species that can readily react with the amine nucleophile.[8]
Q2: What are the most common methods for activating the carboxylic acid?
A2: The most common methods involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate. Popular classes of coupling reagents include:
-
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[5]
-
Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[1]
-
Uronium/Aminium Salts: Such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1][2] HATU is known for its high efficiency and low rate of racemization.[1]
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[8]
Q3: Why is a base often required in the reaction?
A3: A base, typically a non-nucleophilic tertiary amine like DIPEA or TEA, is often added for several reasons:
-
To neutralize the acid byproduct generated when using acyl halides or anhydrides, which would otherwise protonate and deactivate the amine.[4]
-
To deprotonate the amine if it is provided as a salt (e.g., hydrochloride salt).
-
To facilitate the activation of the carboxylic acid with some coupling reagents.[8]
Q4: What are suitable solvents for this reaction?
A4: Aprotic solvents are generally preferred. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
The choice of solvent can depend on the solubility of the starting materials and the specific coupling reagent used.[4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by TLC or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new spot/peak corresponding to the desired amide product.
Experimental Protocols
Below are generalized protocols for N-acylation using different coupling reagents. Note: These are starting points and may require optimization for your specific amine substrate.
Protocol 1: N-acylation using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-acylation using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product.
Data Presentation
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Additive (if applicable) | Base | Typical Solvent | Temperature | Typical Reaction Time |
| HATU | None | DIPEA | DMF | Room Temp. | 1-4 hours |
| PyBOP | None | DIPEA | DMF, DCM | Room Temp. | 1-6 hours |
| EDC | HOBt or HOAt | DIPEA or TEA | DCM, DMF | 0 °C to Room Temp. | 12-24 hours |
| DIC | HOBt or HOAt | None | DCM, THF | 0 °C to Room Temp. | 12-24 hours |
| SOCl₂ (for acyl chloride formation) | Pyridine (in subsequent step) | Pyridine or TEA | Toluene, DCM | Reflux (for acyl chloride), then 0 °C to Room Temp. | 1-3 hours (acyl chloride), 1-4 hours (amination) |
Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Troubleshooting decision tree for low product yield.
References
stability of 3-[4-(trifluoromethoxy)phenyl]propanoic acid under acidic/basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-[4-(trifluoromethoxy)phenyl]propanoic acid under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation of this compound.
Issue 1: Inconsistent results or loss of compound during acidic workup.
-
Symptom: Lower than expected yield, appearance of new spots on TLC, or unexpected peaks in HPLC analysis after treatment with acid.
-
Possible Cause:
-
Acid-catalyzed degradation: While generally stable, prolonged exposure to strong acids at elevated temperatures may lead to degradation. The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the aromatic ring. Under harsh acidic conditions, electrophilic aromatic substitution or other side reactions could be promoted.
-
Precipitation: The compound's solubility in aqueous acidic solutions may be limited, leading to precipitation and apparent loss of material.
-
-
Troubleshooting Actions:
-
Control reaction conditions: Avoid prolonged exposure to strong acids and high temperatures. If acidic conditions are necessary, consider using milder acids or performing the reaction at a lower temperature.
-
Solubility check: Before a large-scale reaction, perform a small-scale solubility test of the compound in the acidic medium to be used.
-
Analytical monitoring: Use HPLC or TLC to monitor the stability of the starting material in the acidic medium over time before proceeding with the reaction.
-
Issue 2: Degradation of the compound observed in basic solutions.
-
Symptom: Formation of new impurities over time when the compound is dissolved in a basic buffer (e.g., for formulation or reaction).
-
Possible Cause:
-
Hydrolysis of the trifluoromethoxy group: Although the trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group, it can be susceptible to cleavage under strong basic conditions, potentially forming the corresponding phenol.
-
Oxidative degradation: In the presence of air (oxygen), basic conditions can sometimes promote the oxidation of aromatic compounds.
-
-
Troubleshooting Actions:
-
pH control: Avoid highly alkaline conditions (pH > 10) if possible. If a basic pH is required, use the lowest effective pH and maintain it with a suitable buffer.
-
Inert atmosphere: When working with the compound in basic solutions for extended periods, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature control: Perform experiments at the lowest practical temperature to slow down potential degradation reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: Based on computational models, the following properties are predicted for this compound:
| Property | Predicted Value | Reference |
| pKa | 3.8 | [1] |
| logP | 2.1 | [1] |
These values suggest that the compound is a moderately strong acid and is relatively lipophilic.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place in a tightly sealed container. For extended storage, refrigeration at 2-8 °C is recommended.
Q3: What are the likely degradation pathways for this compound under forced degradation conditions?
-
Acidic Hydrolysis: The trifluoromethoxy group is generally stable to acid hydrolysis under moderate conditions. However, under forcing conditions (strong acid, high temperature), degradation of the aromatic system or side chain may occur.
-
Basic Hydrolysis: The trifluoromethoxy group could be susceptible to nucleophilic attack by hydroxide ions, potentially leading to the formation of 4-hydroxy-3-phenylpropanoic acid and fluoride ions. The carboxylic acid will exist as its carboxylate salt under these conditions.
-
Oxidation: The aromatic ring and the benzylic position of the propanoic acid side chain could be susceptible to oxidation, leading to a variety of degradation products.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
Q4: What solvents are recommended for dissolving this compound?
A4: Due to its predicted logP of 2.1, this compound is expected to have good solubility in common organic solvents such as methanol, ethanol, acetone, and acetonitrile. Its aqueous solubility is expected to be limited but will increase significantly at pH values above its pKa (approximately 3.8) due to the formation of the more polar carboxylate salt.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Stress Condition: Heat the solution at 60°C for 24 hours.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Sample Processing: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Stress Condition: Keep the solution at room temperature (25°C) for 24 hours.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Sample Processing: Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General workflow for forced degradation studies.
Caption: Potential degradation pathways under harsh conditions.
References
strategies to reduce byproducts in the synthesis of trifluoromethoxy compounds
Welcome to the technical support center for the synthesis of trifluoromethoxy (-OCF₃) compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions during their experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of trifluoromethoxy compounds.
Issue 1: Formation of Fluorinated Byproducts (Ar-F) instead of Trifluoromethoxylated Products (Ar-OCF₃)
-
Question: During my C-H trifluoromethoxylation reaction of an arene using a silver salt mediator, I am observing a significant amount of a fluorinated byproduct (Ar-F) alongside my desired product. How can I minimize this?
-
Answer: The formation of fluorinated byproducts in silver-mediated trifluoromethoxylation reactions can occur, particularly if the silver trifluoromethoxide (AgOCF₃) intermediate is too reactive and decomposes.[1] To suppress this side reaction, careful optimization of the reaction conditions is crucial.
-
Strategy 1: Reagent and Additive Optimization: The choice of silver salt and additives can significantly influence the reaction outcome. It has been shown that a combination of AgF₂ with Trifluoromethyl Aryl Sulfonates (TFMS) as the trifluoromethoxy source, Selectfluor as an oxidant, and CsF as an additive can be effective.[2] In some cases, substituting Selectfluor with K₂S₂O₈ may also be beneficial.[2]
-
Strategy 2: Solvent and Temperature Control: The reaction solvent and temperature play a critical role. Screening different solvents, such as dimethyl carbonate (DMC) or acetonitrile (MeCN), and adjusting the temperature can help find the optimal balance between the desired trifluoromethoxylation and the undesired fluorination.[2][3] Reactions are often run at mild temperatures, for instance, 10 °C or 35 °C.[2][3]
-
Strategy 3: Use of Ligands: The addition of a ligand can modulate the reactivity of the silver catalyst. For instance, ligands like 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine or di(pyridin-2-yl)methanone have been used to improve selectivity.[2]
-
Issue 2: Low Yield and Formation of Elimination Byproducts in Aliphatic Trifluoromethoxylation
-
Question: I am attempting to synthesize an aliphatic trifluoromethyl ether from a secondary alcohol, but I am getting a low yield of the desired product and a significant amount of an alkene byproduct. What strategies can I employ to favor the substitution reaction over elimination?
-
Answer: The competition between nucleophilic substitution (Sɴ2) and elimination (E2) is a common challenge in the synthesis of secondary fluoroalkanes and, by analogy, trifluoromethyl ethers.[4] Several factors can be adjusted to favor the desired Sɴ2 pathway.
-
Strategy 1: Choice of Trifluoromethoxylating Reagent: The nature of the trifluoromethoxylating reagent is critical. While not directly about trifluoromethoxylation, literature on deoxyfluorination suggests that modern reagents are designed to be more selective for substitution.[4] For trifluoromethoxylation, using reagents that release the trifluoromethoxide anion under mild, basic conditions, such as (E)-O-trifluoromethyl-benzaldoximes (TFBO) in the presence of a base like Cs₂CO₃, can be effective for nucleophilic substitution on alkyl halides.[5]
-
Strategy 2: Solvent Effects: The solvent can influence the nucleophilicity versus the basicity of the trifluoromethoxide source. Protic solvents can solvate the anion, reducing its basicity and favoring substitution, while polar aprotic solvents might enhance basicity, leading to more elimination.[4]
-
Strategy 3: Leaving Group: A good leaving group is essential for an efficient Sɴ2 reaction.[4] If starting from an alcohol, ensure the in situ activation to a better leaving group (e.g., a sulfonate) is efficient. If starting from an alkyl halide, iodides and bromides are generally better leaving groups than chlorides.
-
Issue 3: Competing Side Reactions in Cross-Coupling Approaches
-
Question: In my silver-mediated trifluoromethoxylation of an aryl stannane, I am observing byproducts from fluorodestannylation, hydroxydestannylation, and homocoupling. How can I improve the selectivity for the desired trifluoromethoxylation?
-
Answer: The trifluoromethoxylation of aryl stannanes and boronic acids can indeed be plagued by several side reactions.[6] Optimization of the reaction conditions is key to minimizing these unwanted pathways.
-
Strategy 1: Control of Reaction Temperature: Performing the reaction at a low temperature, such as -30 °C, can help to suppress these side reactions and favor the desired trifluoromethoxylation.[6]
-
Strategy 2: Oxidant Choice: The use of a suitable oxidant is crucial. Selectfluor-PF₆ has been shown to be effective in this transformation when used in conjunction with a silver(I) salt.[6]
-
Strategy 3: In situ Reagent Generation: The in situ generation of the trifluoromethoxylating agent, for example, from a stable precursor like TFMT (Trifluoromethyl Benzoate), can help to control its concentration and reactivity, thereby minimizing byproduct formation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of byproducts I should be aware of in trifluoromethoxylation reactions?
A1: The types of byproducts depend on the synthetic route. Common byproducts include:
-
Fluorinated compounds (Ar-F): Arise from the decomposition of trifluoromethoxide sources.[1]
-
Elimination products (alkenes): Formed in reactions with aliphatic substrates, especially secondary ones, due to the basicity of the trifluoromethoxide source.[6]
-
Over-trifluoromethoxylated products: Can occur in radical C-H trifluoromethoxylation if the substrate is too reactive or the stoichiometry is not carefully controlled.[7]
-
Byproducts from competing cross-coupling pathways: In reactions involving organometallic reagents (e.g., aryl stannanes or boronic acids), byproducts such as those from fluorodestannylation, hydroxydestannylation, protodestannylation, and homocoupling can be observed.[6]
Q2: How can the choice of catalyst influence byproduct formation?
A2: The catalyst is central to controlling the reaction's selectivity.
-
Silver Catalysts: The choice of the silver salt (e.g., AgF₂, AgNO₃, AgI) and the presence of ligands can modulate reactivity and minimize the decomposition that leads to fluorinated byproducts.[1][2][6]
-
Copper Catalysts: In copper-promoted reactions, the ligand environment and the copper source can influence the rate of the desired transformation versus side reactions.
-
Photoredox Catalysts: In light-driven reactions, the choice of photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) and its concentration can affect the generation of the OCF₃ radical and control the extent of side reactions.[6][7]
Q3: Are there general strategies to improve the yield and selectivity of trifluoromethoxylation reactions?
A3: Yes, several general strategies can be applied:
-
Reaction Condition Optimization: Systematically screen solvents, temperature, reaction time, and the stoichiometry of reagents and additives.[1][8][9]
-
Reagent Selection: Choose a trifluoromethoxylating reagent that is well-suited for your substrate and reaction type (nucleophilic, electrophilic, or radical). Newer reagents are often designed for higher stability and selectivity.[5][6]
-
Inert Atmosphere: Many trifluoromethoxylation reactions are sensitive to air and moisture. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) is often necessary.
-
Purification Techniques: Develop an effective purification method (e.g., column chromatography, recrystallization) to separate the desired product from closely related byproducts.
Quantitative Data Summary
The following tables summarize quantitative data on the yield of trifluoromethoxylated products under different reaction conditions, providing a basis for comparison of various strategies.
Table 1: Optimization of Silver-Mediated C-H Trifluoromethoxylation of 4-(tert-butyl)-pyridine [3]
| Entry | Silver Salt (1.0 equiv) | Oxidant (2.0 equiv) | Fluoride (3.0 equiv) | TFMS (3.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AgF | Selectfluor | CsF | TFMS | DMC | 35 | 45 |
| 2 | Ag₂O | Selectfluor | CsF | TFMS | DMC | 35 | 55 |
| 3 | Ag₂CO₃ | Selectfluor | CsF | TFMS | DMC | 35 | 62 |
| 4 | AgOAc | Selectfluor | CsF | TFMS | DMC | 35 | 70 |
| 5 | AgF₂ | Selectfluor | CsF | TFMS | DMC | 35 | 85 |
| 6 | AgF₂ | K₂S₂O₈ | CsF | TFMS | DMC | 35 | 72 |
| 7 | AgF₂ | Selectfluor | NaF | TFMS | DMC | 35 | <10 |
| 8 | AgF₂ | Selectfluor | KF | TFMS | DMC | 35 | 35 |
| 9 | AgF₂ | Selectfluor | CsF | TFMS | MeCN | 35 | 73 |
| 10 | AgF₂ | Selectfluor | CsF | TFMS | DCE | 35 | 65 |
Reaction conditions: 4-(tert-butyl)-pyridine (1.0 equiv), silver salt (1.0 equiv), oxidant (2.0 equiv), fluoride (3.0 equiv), TFMS (2) (3.0 equiv), Solvent, N₂, 35 °C. Yields were determined by ¹⁹F NMR with benzotrifluoride as an internal standard.
Table 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides with TFBO [5]
| Entry | Alkyl Halide | Base (3.5 equiv) | TFBO (5.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-Iodooctane | Cs₂CO₃ | TFBO | DMA | 70 | 85 |
| 2 | 1-Bromooctane | Cs₂CO₃ | TFBO | DMA | 70 | 82 |
| 3 | 1-Chlorooctane | Cs₂CO₃ | TFBO | DMA | 70 | 45 |
| 4 | 1-Iodooctane | K₂CO₃ | TFBO | DMA | 70 | 65 |
| 5 | 1-Iodooctane | Cs₂CO₃ | TFBO | NMP | 70 | 80 |
| 6 | 1-Iodooctane | Cs₂CO₃ | TFBO | DMF | 70 | 75 |
| 7 | 1-Iodooctane | Cs₂CO₃ | TFBO | DMA | 50 | 60 |
| 8 | 1-Iodooctane | Cs₂CO₃ | TFBO | DMA | 90 | 86 |
Standard reaction conditions: alkyl halide (1.0 equiv.), Base (3.5 equiv.), TFBO (5.0 equiv.), Solvent, 70 °C, N₂. Yields were determined by ¹⁹F NMR with benzotrifluoride as a standard.
Experimental Protocols
General Procedure for Silver-Mediated C-H Trifluoromethoxylation of Arenes [2][3]
-
To an oven-dried reaction tube, add the arene substrate (1.0 equiv), AgF₂ (1.0 equiv), Selectfluor (2.0 equiv), and CsF (3.0 equiv).
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add anhydrous dimethyl carbonate (DMC) via syringe.
-
Add Trifluoromethyl Aryl Sulfonate (TFMS) (3.0 equiv) to the mixture.
-
Stir the reaction mixture at 35 °C for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Nucleophilic Trifluoromethoxylation of Alkyl Halides using TFBO [5]
-
To an oven-dried Schlenk tube, add the alkyl halide (1.0 equiv), Cs₂CO₃ (3.5 equiv), and (E)-O-trifluoromethyl-benzaldoxime (TFBO) (5.0 equiv).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous dimethylacetamide (DMA) via syringe.
-
Stir the reaction mixture at 70 °C for the specified time.
-
Monitor the reaction by ¹⁹F NMR using benzotrifluoride as an internal standard.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for byproduct formation in trifluoromethoxylation reactions.
Caption: Experimental workflow for a typical silver-catalyzed C-H trifluoromethoxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Phenylpropanoic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of phenylpropanoic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My phenylpropanoic acid isomers are not separating and are co-eluting. What should I do?
A1: Co-elution of isomers is a common challenge that can be addressed by systematically optimizing your HPLC method to improve selectivity (α) and efficiency (N).[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the proportion of the aqueous phase can enhance retention and potentially improve separation.[1][2]
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[1][2]
-
Modify pH: For ionizable compounds like phenylpropanoic acid, slight adjustments to the mobile phase pH can significantly impact retention and selectivity. It is often recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure a consistent ionization state.[1][3][4]
-
Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of charged species.[1][5]
-
-
Evaluate the Stationary Phase:
-
If mobile phase optimization is unsuccessful, your current column chemistry may not be suitable. For positional isomers, consider columns with different selectivities, such as phenyl- or fluorinated phases, which can offer improved resolution compared to standard C18 columns.[6]
-
For enantiomers (chiral isomers), a chiral stationary phase (CSP) is necessary.[7][8]
-
-
Adjust Temperature: Altering the column temperature can influence selectivity. In chiral separations, lower temperatures often lead to better resolution.[1]
Q2: I'm observing poor peak shape, specifically peak tailing, for my phenylpropanoic acid isomers. How can I improve this?
A2: Peak tailing can compromise the accuracy of quantification and is often caused by secondary interactions between the analyte and the stationary phase.[1]
Troubleshooting Steps:
-
Check for Active Silanols: Residual silanol groups on the silica support of the stationary phase can interact with acidic analytes, causing tailing.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For acidic compounds like phenylpropanoic acid, a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) can suppress ionization and reduce tailing.[2][7]
-
Reduce Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.[9]
-
Investigate for Column Contamination: A blocked or contaminated column frit can cause poor peak shape. If you suspect a blockage, try reversing and flushing the column (if permitted by the manufacturer).[1]
Q3: My retention times are shifting between runs. What could be the cause?
A3: Unstable retention times can hinder peak identification and suggest issues with the HPLC system's stability or method robustness.[1][10]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. Inadequate equilibration can lead to drifting retention times.
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time variability.[10] Ensure accurate and consistent preparation of the mobile phase for each run. For normal phase chromatography, the water content of the mobile phase can significantly affect retention.[10]
-
Verify Pump Performance: Fluctuations in flow rate due to pump issues can cause retention time shifts. Check for leaks and ensure the pump is delivering a constant flow rate.[10]
-
Control Column Temperature: Temperature fluctuations can affect retention times. Use a column oven to maintain a stable temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating phenylpropanoic acid isomers?
A1: The choice of column depends on the type of isomers being separated:[1]
-
Positional Isomers (e.g., 2-phenylpropanoic acid vs. 3-phenylpropanoic acid): A standard C18 column is a good starting point for reversed-phase HPLC.[1] If separation is challenging, consider columns with alternative selectivities, such as a phenyl or a polar-embedded phase column.[6]
-
Enantiomers (Chiral Isomers, e.g., (R)- and (S)-2-phenylpropanoic acid): These isomers have identical physical properties in a non-chiral environment and therefore require a chiral stationary phase (CSP) for separation.[1][7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown excellent enantioselectivity for profens.[7][8]
Q2: What are the typical mobile phase compositions for separating phenylpropanoic acid isomers?
A2: Mobile phase selection is critical for achieving optimal separation.
-
For Achiral Separation (Positional Isomers): In reversed-phase mode, a mixture of an aqueous buffer (e.g., phosphate buffer) or acidified water (with formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is commonly used.[11]
-
For Chiral Separation (Enantiomers):
-
Normal-Phase: A mixture of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol and an acidic additive like trifluoroacetic acid (TFA) is often employed with polysaccharide-based CSPs.[7]
-
Reversed-Phase: An aqueous buffer with an organic modifier can be used with certain CSPs, like those based on proteins (e.g., α1-acid glycoprotein) or cyclodextrins.[8]
-
Q3: Can I use a chiral mobile phase additive instead of a chiral column to separate enantiomers?
Data Presentation
Table 1: Example Chromatographic Conditions for Chiral Separation of 2-Phenylpropanoic Acid Enantiomers
| Parameter | Method 1: Chiral Stationary Phase (CSP) | Method 2: Chiral Mobile Phase Additive |
| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))[7] | Standard ODS C18 |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[7] | 0.5% Triethylamine Acetate Buffer (pH 3.0) with 25 mmol L⁻¹ Hydroxypropyl-β-cyclodextrin[7] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[7] |
| Detection | UV at 254 nm[7] | UV at 254 nm[7] |
| Column Temperature | Ambient (25 ± 1°C)[7] | Not specified |
Table 2: Comparative Performance of Different Chiral Stationary Phases for 2-Phenylpropanoic Acid Enantioseparation [8]
| Chiral Stationary Phase | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (95/5/0.1) | 0.5 | 25 | 3.45 | 4.14 | 1.20 | 2.50 |
| α1-acid glycoprotein (AGP) | CHIRALPAK AGP | 10 mM Phosphate Buffer (pH 7.0)/ACN (95/5) | 0.9 | 25 | 4.80 | 6.24 | 1.30 | 2.80 |
| β-cyclodextrin | Cyclobond I | 1% Triethylammonium Acetate (pH 4.1)/Methanol (50/50) | 1.0 | 25 | 1.80 | 2.07 | 1.15 | 1.60 |
k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1). Rs is the resolution.
Experimental Protocols
Protocol 1: Chiral Separation using a Chiral Stationary Phase (CSP) [7]
-
Mobile Phase Preparation: Carefully measure and mix 980 mL of n-hexane, 20 mL of 2-propanol, and 1 mL of trifluoroacetic acid.
-
HPLC System Setup:
-
Install a Chiralcel OJ-H column (or equivalent) in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Sample Preparation: Prepare a stock solution of racemic 2-phenylpropanoic acid (e.g., 1 mg/mL) by dissolving it in the mobile phase. Prepare working standards by diluting the stock solution as required.
-
Analysis:
-
Inject 20 µL of the standard or sample solutions.
-
Record the chromatograms and determine the retention times and peak areas for each enantiomer.
-
Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive [7]
-
Mobile Phase Preparation:
-
Buffer Preparation: Prepare a 0.5% triethylamine acetate buffer by adding 5 mL of triethylamine to approximately 950 mL of deionized water. Adjust the pH to 3.0 with acetic acid, and then bring the final volume to 1 L.
-
Chiral Additive Solution: Dissolve the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the prepared buffer to achieve a final concentration of 25 mmol L⁻¹.
-
-
HPLC System Setup:
-
Install a standard ODS C18 column in the HPLC system.
-
Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
-
Sample Preparation: Prepare a stock solution of racemic 2-phenylpropanoic acid (e.g., 1 mg/mL) by dissolving it in the mobile phase. Prepare working standards by diluting the stock solution as required.
-
Analysis:
-
Inject 20 µL of the prepared solutions.
-
Monitor the separation and record the chromatogram.
-
Visualizations
Caption: A workflow for selecting an appropriate HPLC method for phenylpropanoic acid isomer separation.
Caption: A logical diagram for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. agilent.com [agilent.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. lcms.cz [lcms.cz]
- 11. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating degradation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and storage of this compound, providing potential causes and solutions.
Q1: I observed a change in the physical appearance of my compound (e.g., color change, clumping) during storage. What could be the cause?
A1: A change in physical appearance often indicates chemical degradation. Potential causes include:
-
Exposure to Light: Photodegradation can lead to the formation of colored impurities.
-
Exposure to Moisture: Hydrolysis of the carboxylic acid group can occur, potentially leading to the formation of hydrates or other degradation products.
-
Incompatible Storage Conditions: High temperatures or storage with incompatible materials (e.g., strong bases or oxidizing agents) can accelerate degradation.
Solution:
-
Store the compound in an amber or opaque, tightly sealed container to protect it from light and moisture.
-
Store at recommended temperatures, typically in a cool, dry place.
-
Ensure the compound is not stored in proximity to incompatible chemicals.
Q2: My analytical results (e.g., HPLC) show new impurity peaks that were not present in the initial analysis. What are the likely degradation pathways?
A2: The appearance of new peaks suggests degradation. Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The carboxylic acid group is susceptible to esterification if alcohols are present as impurities or in the storage atmosphere, or decarboxylation under certain conditions.
-
Oxidation: The aromatic ring and the benzylic position of the propanoic acid chain are potential sites for oxidation, especially in the presence of oxidizing agents or upon exposure to air and light.[1] This can lead to the formation of hydroxylated or carbonylated derivatives.
-
Photodegradation: Aromatic compounds can undergo various photochemical reactions, including ring opening or substitution reactions, upon exposure to UV or visible light. The trifluoromethyl group may also be involved in photodegradation pathways, potentially leading to the formation of trifluoroacetic acid.
Q3: How can I confirm the identity of the new impurity peaks?
A3: To identify unknown degradation products, a combination of analytical techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the impurities and provide their mass-to-charge ratio, which helps in determining their molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, allowing for the determination of the elemental composition of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the isolated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of the compound, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q2: What materials are incompatible with this compound?
A2: Avoid storing the compound with the following:
-
Strong Bases: Can react with the carboxylic acid group.
-
Strong Oxidizing Agents: Can promote oxidative degradation of the aromatic ring or the propanoic acid side chain.
Q3: How can I monitor the stability of my compound over time?
A3: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be used to monitor the purity of the compound over time. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
Objective: To generate potential degradation products of this compound.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate an RP-HPLC method capable of separating this compound from its degradation products.[2][3]
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Column Temperature: 30°C
Validation Parameters (according to ICH Q2(R1) guidelines): [4][5][6][7][8]
-
Specificity: Demonstrate that the method can separate the main peak from degradation products and any placebo components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Temperature | Duration | Observation | % Degradation | Number of Degradants |
| 0.1 M HCl | 60°C | 24 h | Slight discoloration | 5-10% | 2 |
| 0.1 M NaOH | RT | 24 h | No visible change | < 2% | 1 |
| 3% H₂O₂ | RT | 24 h | Color change | 10-15% | 3 |
| Thermal | 105°C | 24 h | Slight browning | 2-5% | 1 |
| Photolytic | ICH Q1B | - | Yellowing | 15-20% | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Potential degradation pathways of the compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Improving Regioselectivity of Aromatic Trifluoromethoxylation
Welcome to the technical support center for aromatic trifluoromethoxylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and provide answers to frequently asked questions encountered during trifluoromethoxylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter when aiming for regioselective aromatic trifluoromethoxylation.
Issue 1: Poor or Unexpected Regioselectivity in Electrophilic Aromatic Trifluoromethoxylation
Question: My electrophilic trifluoromethoxylation of a substituted arene is yielding a mixture of ortho, meta, and para isomers, with no clear selectivity. What factors could be influencing this, and how can I improve the outcome?
Answer:
Poor regioselectivity in electrophilic aromatic trifluoromethoxylation is a common challenge influenced by a combination of electronic and steric factors. Here is a troubleshooting guide:
-
Re-evaluate Your Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity.
-
Activating Groups (e.g., -OR, -R, -NHR) are typically ortho, para-directors. If you have an activating group and are observing significant meta product, it could indicate a competing reaction pathway or an issue with the reaction conditions.
-
Deactivating Groups (e.g., -NO₂, -CN, -CF₃) are generally meta-directors. The trifluoromethoxy group itself is electron-withdrawing.
-
Halogens are deactivating yet ortho, para-directing.
-
-
Steric Hindrance: Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product. If your goal is the ortho isomer, consider using a less bulky directing group if possible.
-
Choice of Trifluoromethoxylating Reagent: The reactivity of the electrophilic trifluoromethoxylating source can impact selectivity. Highly reactive reagents may be less selective. Consider exploring different reagents if one is not providing the desired outcome.
-
Solvent Effects: The reaction medium can influence the stability of the reaction intermediates and the reactivity of the trifluoromethoxylating agent. Experimenting with solvents of varying polarity can sometimes fine-tune or even reverse regioselectivity.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity by providing enough energy to overcome the activation barriers for the formation of less-favored isomers. If your reaction is conducted at an elevated temperature, try lowering it.
Issue 2: My Radical C-H Trifluoromethoxylation Lacks Selectivity
Question: I am attempting a direct C-H trifluoromethoxylation using a radical-based method, but I'm obtaining a complex mixture of regioisomers. How can I improve the regioselectivity of this transformation?
Answer:
Radical C-H functionalization can sometimes be challenging to control. Here are some strategies to improve regioselectivity in radical trifluoromethoxylation:
-
Catalyst Choice: The catalyst used to generate the trifluoromethoxy radical can influence the reaction's selectivity. For instance, TEMPO-catalyzed reactions have shown different regioselectivity compared to photoredox-catalyzed methods for the same substrates.[3] Specifically, TEMPO catalysis has been observed to favor the formation of para-substituted products.[3]
-
Use of Additives: The inclusion of additives can sterically hinder certain positions on the aromatic ring, thereby directing the trifluoromethoxylation to more accessible sites. For example, the use of cyclodextrins has been shown to improve regioselectivity in radical C-H trifluoromethylation by encapsulating the substrate and exposing only specific C-H bonds.
-
Solvent Optimization: As with electrophilic methods, the solvent can play a significant role in the regioselectivity of radical reactions. It is recommended to screen a range of solvents to determine the optimal medium for your specific substrate.[1][2]
-
Substrate Modification: If possible, introducing a directing group onto your substrate can guide the trifluoromethoxylation to a specific position. This approach transforms an "innate" C-H functionalization into a "programmed" one, offering greater control.
Issue 3: Difficulty in Achieving Ortho-Selectivity
Question: I am trying to synthesize an ortho-trifluoromethoxylated arene, but the para isomer is the major product. What strategies can I employ to favor the ortho position?
Answer:
Achieving high ortho-selectivity can be challenging due to steric hindrance. Here are some approaches to consider:
-
Directed Reactions: Employing a directing group that can chelate to a metal catalyst or interact with the reagent can force the reaction to occur at the ortho position.
-
Migration Strategies: An alternative approach involves an initial O-trifluoromethylation of a hydroxylamine precursor, followed by a thermally induced migration of the -OCF₃ group, which often shows high selectivity for the ortho position.[4][5]
-
Substrate Conformation: For certain substrates, conformational locking or the presence of intramolecular hydrogen bonding can favor reaction at the ortho position.
Quantitative Data on Regioselectivity
The regioselectivity of aromatic trifluoromethoxylation is highly dependent on the substrate and reaction conditions. The following tables provide some examples of observed isomer ratios.
Table 1: Regioselectivity of Radical Trifluoromethoxylation of Halogen-Substituted Arenes
| Substrate | Catalyst System | Ortho:Meta:Para Ratio | Reference |
| Fluorobenzene | Photocatalytic ([Ru(bpy)₃][PF₆]₂) | 1.0 : 1.0 : 2.0 | [3] |
| Fluorobenzene | TEMPO-catalyzed | 1.0 : 1.0 : 3.6 | [3] |
| Chlorobenzene | Photocatalytic ([Ru(bpy)₃][PF₆]₂) | 1.0 : 1.0 : 1.2 | [3] |
| Chlorobenzene | TEMPO-catalyzed | 1.0 : 1.0 : 2.1 | [3] |
| Bromobenzene | Photocatalytic ([Ru(bpy)₃][PF₆]₂) | 1.0 : 1.0 : 1.0 | [3] |
| Bromobenzene | TEMPO-catalyzed | 1.0 : 1.0 : 1.5 | [3] |
Table 2: Influence of Solvent on Regioselectivity of C-H Trifluoromethylation of 4-Acetylpyridine
| Solvent System | C-2 : C-3 Ratio | Reference |
| DCM:H₂O | 2.4-2.6 : 1 | [1] |
| DMSO:H₂O | 1 : >5 | [1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Trifluoromethoxylation of Arenes
This protocol is adapted from a method utilizing bis(trifluoromethyl)peroxide (BTMP) as the trifluoromethoxylating agent.[3]
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst [Ru(bpy)₃][PF₆]₂ (1.5 mol%).
-
Reagent Addition: Add the aromatic substrate (5 equivalents) and a potassium fluoride (KF) additive (0.1 equivalents) to the Schlenk tube.
-
Solvent and Reagent Introduction: Add dry acetonitrile (0.2 M). Seal the tube and cool it in a liquid nitrogen bath. Evacuate the tube and then backfill with bis(trifluoromethyl)peroxide (BTMP) gas (1 equivalent).
-
Reaction: Allow the reaction mixture to warm to room temperature and place it in front of blue LED lights. Stir the reaction for 16 hours.
-
Work-up: After the reaction is complete, carefully vent the Schlenk tube in a well-ventilated fume hood. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives via OCF₃ Migration
This protocol describes a two-step synthesis involving O-trifluoromethylation followed by a thermal rearrangement.[4][6]
Step A: O-Trifluoromethylation of an N-Aryl-N-hydroxyacetamide
-
Preparation: In a glovebox, weigh the N-aryl-N-hydroxyacetamide substrate (1.0 equivalent), Togni's reagent II (1.1 equivalents), and cesium carbonate (Cs₂CO₃, 10 mol%) into a vial.
-
Reaction: Add dry chloroform to the vial. Seal the vial and stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: Remove the vial from the glovebox. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain the N-aryl-N-(trifluoromethoxy)acetamide intermediate.
Step B: Thermally Induced OCF₃ Migration
-
Preparation: Place the purified N-aryl-N-(trifluoromethoxy)acetamide intermediate in a pressure vessel with a magnetic stir bar.
-
Reaction: Add nitromethane as the solvent. Seal the pressure vessel and heat the reaction mixture to 120 °C for 20 hours. Caution: This step should be performed behind a blast shield.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography to yield the ortho-trifluoromethoxylated aniline derivative.
Visualizations
Caption: General mechanism of electrophilic aromatic substitution showing the formation of ortho, meta, and para intermediates.
Caption: Troubleshooting workflow for improving regioselectivity in aromatic trifluoromethoxylation.
Caption: Decision tree for selecting a strategy to achieve a desired regioisomer.
References
- 1. researchgate.net [researchgate.net]
- 2. forum.graphviz.org [forum.graphviz.org]
- 3. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Addressing Poor Cell Permeability of Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability of drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor cell permeability for a drug candidate?
A1: Poor cell permeability is often a result of a combination of physicochemical and biological factors. Key contributors include:
-
Physicochemical Properties:
-
High Polarity: A high polar surface area (PSA) can hinder a molecule's ability to cross the lipophilic cell membrane.
-
Large Molecular Size: Molecules with a high molecular weight may face difficulty in passive diffusion across the cell membrane.[1][2]
-
Low Lipophilicity: Insufficient lipophilicity (the ability to dissolve in fats or lipids) can prevent a compound from effectively partitioning into the cell membrane.[3][4] However, excessively high lipophilicity can lead to poor aqueous solubility and increased toxicity.[3][5][6]
-
Poor Aqueous Solubility: The compound may not be sufficiently dissolved in the aqueous environment at the cell surface to create a concentration gradient for absorption.[7]
-
-
Biological Barriers:
-
Efflux Transporters: The drug candidate might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[7][8][9]
-
Tight Junctions: For paracellular transport (between cells), the tight junctions of epithelial cell monolayers can restrict the passage of molecules.
-
Q2: How can I experimentally assess the cell permeability of my compound?
A2: A tiered approach using in vitro assays is recommended. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[10]
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[11][12][13] It is useful for initial screening of a compound's intrinsic passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium.[14][15][16] It provides insights into both passive and active transport mechanisms, including the potential for efflux.[15][17]
Q3: What is an efflux ratio and how is it interpreted?
A3: The efflux ratio is calculated from a bidirectional Caco-2 assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.[15]
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.[15][18][19]
Troubleshooting Guides
Scenario 1: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
-
Possible Cause: This discrepancy often suggests that the compound is a substrate for active efflux transporters.[7] PAMPA only measures passive diffusion, while the Caco-2 assay also accounts for active transport processes.
-
Troubleshooting Steps:
-
Perform a bidirectional Caco-2 assay: Calculate the efflux ratio. An efflux ratio > 2 confirms active efflux.[15][19]
-
Use P-gp inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[18] A significant increase in A-B permeability in the presence of the inhibitor further confirms that your compound is a P-gp substrate.
-
Scenario 2: My compound exhibits low permeability in both PAMPA and Caco-2 assays.
-
Possible Cause: This indicates that the compound has inherently poor passive permeability, likely due to suboptimal physicochemical properties.
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the compound's molecular weight, lipophilicity (LogP), and polar surface area (PSA). These properties are critical for passive diffusion.[1]
-
Structural Modification: Consider medicinal chemistry approaches to optimize the compound's structure. This could involve masking polar groups to increase lipophilicity or reducing the molecular size.[20]
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask polar functional groups, improving permeability. The prodrug is then cleaved intracellularly to release the active compound.[21]
-
Scenario 3: I'm observing high variability in my Caco-2 assay results.
-
Possible Cause: High variability can stem from several experimental factors.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure the Caco-2 cell monolayers have formed intact tight junctions. This can be verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be within the lab's established acceptable range.[18] The use of a paracellular marker like Lucifer yellow can also assess monolayer integrity.[11]
-
Check Compound Solubility: The compound must be fully dissolved in the assay buffer. Poor solubility can lead to inconsistent results.[7] Consider reducing the test concentration or using solubility enhancers if necessary.[7]
-
Assess Compound Stability: The compound may be unstable in the assay buffer or metabolized by the Caco-2 cells. Analyze the compound concentration in both donor and receiver compartments at the end of the incubation to determine recovery.
-
Data Summary Tables
Table 1: Interpretation of Permeability Assay Results
| Assay | High Permeability (Papp x 10-6 cm/s) | Low Permeability (Papp x 10-6 cm/s) |
| PAMPA | > 10 | < 1 |
| Caco-2 | > 10 | < 1 |
Note: These are general guidelines, and classification can vary between laboratories.
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| High PAMPA, Low Caco-2 Permeability | Active Efflux | Perform bidirectional Caco-2 assay; use P-gp inhibitors. |
| Low PAMPA and Caco-2 Permeability | Poor Physicochemical Properties | Structural modification; prodrug approach. |
| High Variability in Caco-2 Results | Poor Monolayer Integrity, Low Solubility, Instability | Check TEER/Lucifer yellow; verify solubility; assess compound recovery. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[10]
-
Prepare Solutions:
-
Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.[10]
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.[10]
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[22]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[11]
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.[10]
Caco-2 Permeability Assay
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[15]
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure the formation of tight junctions.[18]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.[7]
-
At specified time points, take samples from the basolateral chamber and analyze the compound concentration.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
This is performed to determine the efflux ratio.
-
Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio.
Visualizations
Caption: Troubleshooting workflow for poor permeability.
Caption: Cellular drug transport pathways.
Caption: PAMPA experimental setup.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 9. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. PAMPA | Evotec [evotec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. youtube.com [youtube.com]
- 20. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Phenylpropanoic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. This guide provides a detailed comparative analysis of phenylpropanoic acids substituted with these two groups, offering insights into their respective physicochemical properties, metabolic stability, and potential pharmacological implications. The information presented herein is supported by established experimental data and detailed methodologies to aid researchers in making informed decisions during the drug design and optimization process.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a trifluoromethoxy or trifluoromethyl group onto a phenylpropanoic acid scaffold significantly alters its electronic and lipophilic character. These changes, in turn, affect crucial drug-like properties such as acidity (pKa), lipophilicity (logP), and membrane permeability.
Table 1: Comparative Physicochemical Data of Substituted Phenylpropanoic Acids
| Property | 3-(Trifluoromethoxy)phenylpropanoic Acid | 3-(Trifluoromethyl)phenylpropanoic Acid |
| Molecular Weight ( g/mol ) | 234.17[1] | 218.17[2][3] |
| Predicted pKa | ~4.4 (Estimated) | 4.56 ± 0.10[2] |
| Predicted XLogP3 | ~3.2 (Estimated) | 2.7[3] |
| Melting Point (°C) | Not available | 35[2][4] |
| Boiling Point (°C/mmHg) | Not available | 149/11[2][4] |
The trifluoromethoxy group is generally considered more lipophilic and electron-withdrawing than the trifluoromethyl group. This is reflected in the higher estimated XLogP3 value for the -OCF₃ substituted compound. The stronger inductive effect of the -OCF₃ group would also be expected to result in a slightly lower pKa, indicating a stronger acid.
Metabolic Stability: The Impact of Fluorination
A critical aspect of drug design is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. Both the -OCF₃ and -CF₃ groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
Table 2: Comparative Metabolic Stability Profile
| Parameter | 3-(Trifluoromethoxy)phenylpropanoic Acid | 3-(Trifluoromethyl)phenylpropanoic Acid |
| Primary Metabolic Pathways | Aromatic hydroxylation, β-oxidation of the propanoic acid side chain.[5] | Aromatic hydroxylation, β-oxidation of the propanoic acid side chain.[5] |
| Metabolic Stability (in vitro) | Expected to be high. The -OCF₃ group is highly resistant to metabolic cleavage. | High. The C-F bonds of the -CF₃ group are exceptionally stable to enzymatic degradation.[6] |
| Key Metabolites (Predicted) | Hydroxylated aromatic ring derivatives, chain-shortened carboxylic acids. | Hydroxylated aromatic ring derivatives, chain-shortened carboxylic acids. |
The exceptional stability of the C-F bond in both substituents renders them highly resistant to metabolic degradation, which can lead to a longer in vivo half-life compared to non-fluorinated analogs.
Experimental Protocols
To facilitate the direct comparison of these and other novel phenylpropanoic acid derivatives, detailed protocols for key in vitro assays are provided below.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent may be used, and the aqueous pKa can be extrapolated.
-
Add a known volume (e.g., 20 mL) of the sample solution to a beaker with a stir bar.
-
Add KCl solution to maintain a constant ionic strength.
-
Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular volume increments.
-
Continue the titration until the pH reaches approximately 12.0-12.5.
-
The pKa is determined from the inflection point of the resulting titration curve.[7][8]
Determination of logP by the Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient (logP) of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the water and n-octanol phases to a centrifuge tube.
-
Add a small aliquot of the test compound stock solution.
-
Cap the tubes and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the tubes to achieve complete phase separation.
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10][11]
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[12][13][14][15]
Visualizing Experimental and Logical Workflows
To further clarify the experimental and conceptual frameworks discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for key in vitro experiments.
Caption: Physicochemical property relationships.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of these phenylpropanoic acid derivatives can vary widely depending on other structural features, many small molecule drugs containing these scaffolds interact with G-protein coupled receptors (GPCRs) or nuclear receptors. The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by such compounds.
Caption: Generalized GPCR signaling pathway.
References
- 1. 168833-77-0 Cas No. | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 3. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
validating the biological target of 3-[4-(trifluoromethoxy)phenyl]propanoic acid derivatives
An In-depth Comparative Guide to the Biological Target Validation of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid Derivatives
This guide provides a comparative analysis of the experimental data and methodologies used to validate the biological target of this compound derivatives. The focus is on presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. This information is intended for researchers, scientists, and professionals involved in drug development.
Identifying the Biological Target: GPR40 (FFAR1)
Extensive research has identified G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), as a primary biological target for a class of 3-phenylpropanoic acid derivatives, including those with a 4-(trifluoromethoxy)phenyl substitution. These compounds have been investigated for their potential as treatments for type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion.
One prominent example of such a derivative is AMG 837. This compound, which shares the core 3-phenylpropanoic acid scaffold, has been shown to act as a partial agonist of GPR40. Its mechanism involves potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
Quantitative Comparison of GPR40 Agonists
The following table summarizes the in vitro potency of various 3-phenylpropanoic acid derivatives and related compounds as GPR40 agonists. The data is presented as EC50 values, which represent the concentration of a compound that produces half of its maximal effect.
| Compound | Chemical Class | Target | Assay Type | EC50 (nM) | Species | Reference |
| Compound A | 3-Arylpropanoic Acid | GPR40 (FFAR1) | Calcium Mobilization | 48 | Human | |
| Compound B | 3-Arylpropanoic Acid | GPR40 (FFAR1) | Calcium Mobilization | 35 | Human | |
| AMG 837 | 3-Phenylpropanoic Acid Derivative | GPR40 (FFAR1) | Calcium Flux | 46 | Human | |
| GW9508 | Thiazolidinedione | GPR40 (FFAR1) | IP-One | 30 | Human | |
| Linoleic Acid | Fatty Acid (Endogenous Ligand) | GPR40 (FFAR1) | Calcium Mobilization | 1,100 | Human |
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to assess the activation of G protein-coupled receptors like GPR40, which signal through the Gαq pathway, leading to an increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. Test compounds, including this compound derivatives, are added at various concentrations.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR). The fluorescence intensity is recorded over time.
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to determine the EC50 value.
In Vivo Glucose-Dependent Insulin Secretion
This experiment evaluates the ability of the test compounds to enhance insulin secretion in response to a glucose challenge in an animal model.
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats are commonly used as a model for type 2 diabetes.
-
Acclimatization: Animals are acclimatized for a week before the experiment.
-
Compound Administration: Test compounds are administered orally (p.o.) or via another appropriate route.
-
Glucose Challenge: After a specific time following compound administration (e.g., 60 minutes), a glucose solution is administered orally or intraperitoneally (i.p.).
-
Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.
-
Insulin Measurement: Plasma insulin levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The increase in plasma insulin levels in response to the glucose challenge is compared between the vehicle-treated and compound-treated groups.
Signaling Pathway and Experimental Workflow Diagrams
Structure-Activity Relationship of 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid Analogs: A Comparative Guide
The exploration of novel therapeutic agents has led researchers to investigate the structure-activity relationships (SAR) of various chemical scaffolds. Among these, 3-[4-(trifluoromethoxy)phenyl]propanoic acid and its analogs have garnered attention as versatile building blocks in medicinal chemistry. The incorporation of a trifluoromethoxy (-OCF3) group is a key strategy in drug design, known to enhance crucial pharmacokinetic properties such as lipophilicity and metabolic stability[1]. This guide provides a comparative analysis of the biological activities of analogs based on a propanoic acid framework, with a focus on their potential as anticancer agents.
Comparison of Antiproliferative Activity
A study focusing on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has provided valuable insights into the SAR of this scaffold, including an analog featuring the 4-(trifluoromethoxy)phenyl moiety. The antiproliferative activity of these compounds was evaluated against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) values reveal the impact of various substitutions on the phenylthiazole ring.
| Compound ID | Substitution on Phenylthiazole Ring | IC50 in A549 cells (µM) |
| 5 | H | >50 |
| 6 | 4-Cl | >50 |
| 7 | 4-F | >50 |
| 8 | 4-CH3 | >50 |
| 9 | 4-OCH3 | >50 |
| 10 | 4-CF3 | >50 |
| 11 | 3-Cl | >50 |
| 12 | 4-OCF3 | >50 |
| 21 | H (oxime derivative) | 5.42[2] |
| 22 | 4-Cl (oxime derivative) | 2.47[2] |
| 25 | H (carbohydrazide derivative) | 8.05[2] |
| 26 | 4-Cl (carbohydrazide derivative) | 25.4[2] |
| Cisplatin | - | 11.71[2] |
Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives[2].
SAR Analysis: The initial series of compounds (5-12), which includes the 4-(trifluoromethoxy)phenyl analog (12), did not exhibit significant antiproliferative activity at the tested concentrations (IC50 > 50 µM). However, further modifications to the core structure, specifically the transformation of the acetyl group into an oxime or a carbohydrazide, led to a substantial increase in potency[2].
Notably, the oxime derivatives 21 and 22 displayed potent anticancer activity, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent cisplatin (IC50 = 11.71 µM)[2]. This highlights that while the 4-(trifluoromethoxy)phenyl substitution on the thiazole ring in the initial scaffold did not confer activity on its own, the combination of specific functional groups on the propanoic acid backbone is crucial for cytotoxicity. The presence of the oxime moiety appears to be a key determinant of the antiproliferative effects in this series of compounds[2].
Proposed Mechanism of Action
In silico studies have suggested a potential mechanism of action for the active thiazole derivatives, such as compound 22 . It is proposed that these compounds may target and interact with human SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor) through conserved amino acid residues[3][4]. The inhibition of these proteins can disrupt crucial downstream signaling pathways that are involved in cell proliferation and survival[3].
Experimental Protocols
The following methodologies were employed in the evaluation of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives[2].
Synthesis of 3-{[4-(4-Acetylphenyl)][4-(4-trifluoromethoxyphenyl)thiazol-2-yl]}aminopropanoic acid (12): A mixture of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (1.2 mmol) and 1-(4-acetylphenyl)-3-(2-carboxyethyl)thiourea (1.2 mmol) in 2-propanol (20 mL) was refluxed for 3 hours. The reaction mixture was then cooled, and the resulting precipitate was filtered, washed with 2-propanol, and recrystallized from a mixture of 2-propanol and water to yield the final product.
Cell Culture: The human lung adenocarcinoma cell line A549 was cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
MTT Assay for Antiproliferative Activity: A549 cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well. After 24 hours of incubation, the cells were treated with the test compounds at various concentrations. Following a 48-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for another 4 hours. Subsequently, the medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
References
- 1. This compound Supplier [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
comparing the efficacy of different synthetic routes to 3-[4-(trifluoromethoxy)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 3-[4-(trifluoromethoxy)phenyl]propanoic acid, a valuable building block in the development of pharmaceuticals. The efficacy of each route is evaluated based on key metrics such as reaction yield, purity, and reaction conditions, supported by available experimental data. Detailed protocols for the most prominent methods are also presented to facilitate laboratory application.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several established organic reactions. The most common and practical methods involve the reduction of a corresponding unsaturated precursor or the construction of the propanoic acid side chain onto the trifluoromethoxy-substituted benzene ring. Below is a summary of the potential synthetic pathways and a comparison of their key performance indicators.
| Synthetic Route | Starting Materials | Key Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Catalytic Hydrogenation | 3-[4-(Trifluoromethoxy)phenyl]acrylic acid | Not Applicable | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | High (Typical >95%) | High (>98%) | High yield, high purity, mild conditions, readily available precursor. | Requires handling of flammable H₂ gas and a precious metal catalyst. |
| Route 2: Malonic Ester Synthesis | 4-(Trifluoromethoxy)benzyl halide, Diethyl malonate | Diethyl 2-[4-(trifluoromethoxy)benzyl]malonate | 1. NaOEt, Ethanol, Reflux; 2. H₃O⁺, Heat | Moderate to High | Good to High | Versatile method for carboxylic acid synthesis. | Multi-step process, potential for side reactions. |
| Route 3: Knoevenagel Condensation followed by Reduction | 4-(Trifluoromethoxy)benzaldehyde, Malonic acid | 3-[4-(Trifluoromethoxy)phenyl]acrylic acid | 1. Piperidine, Pyridine, Reflux; 2. H₂, Pd/C | Moderate to High (overall) | Good to High | Readily available starting materials. | Two-step process, use of potentially hazardous reagents (pyridine). |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 3-[4-(Trifluoromethoxy)phenyl]acrylic acid
This is arguably the most direct and efficient route, relying on the commercially available corresponding acrylic acid derivative.
Reaction Scheme:
Procedure:
-
In a hydrogenation vessel, dissolve 3-[4-(trifluoromethoxy)phenyl]acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically atmospheric pressure or slightly elevated) at room temperature.
-
Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Expected Outcome: This method generally provides the product in high yield (>95%) and high purity (>98%) without the need for extensive purification.
Visualizing the Synthetic Pathways
To further illustrate the logical flow of the discussed synthetic strategies, the following diagrams are provided.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Pathway of Malonic Ester Synthesis.
Caption: Two-step Knoevenagel Condensation Route.
Conclusion
For the synthesis of this compound, the Catalytic Hydrogenation of the corresponding acrylic acid derivative stands out as the most efficient and high-yielding method, particularly given the commercial availability of the starting material. This route offers simplicity, mild reaction conditions, and excellent purity of the final product.
While the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction are viable alternatives that utilize more fundamental starting materials, they involve multiple steps which can lower the overall yield and may require more extensive purification. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions. Researchers should carefully consider these factors when selecting the most appropriate method for their needs.
In Vivo Validation of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents for metabolic diseases has identified 3-[4-(trifluoromethoxy)phenyl]propanoic acid and its derivatives as a promising chemical scaffold. This guide provides an objective comparison of the in vivo performance of drug candidates based on this structure, with a focus on their validation as Free Fatty Acid Receptor 1 (FFAR1) agonists for the treatment of type 2 diabetes. The inclusion of the trifluoromethoxy group is noted for enhancing lipophilicity and metabolic stability, potentially improving the pharmacokinetic profiles of these compounds.
Comparative In Vivo Performance
While specific in vivo data for a drug candidate with the exact this compound structure is not publicly available in extensive comparative studies, we can evaluate its potential by comparing it to other well-characterized phenylpropanoic acid-based FFAR1 agonists that have undergone preclinical and clinical investigation. This comparison will focus on key in vivo parameters: efficacy in glycemic control, pharmacokinetic properties, and safety profiles.
For the purpose of this guide, we will compare the expected profile of a hypothetical this compound-based candidate (referred to as "Candidate X") with the established FFAR1 agonists, Fasiglifam (TAK-875) and CPL207280.
Table 1: Comparative Efficacy of FFAR1 Agonists in Animal Models of Type 2 Diabetes
| Parameter | Candidate X (Hypothetical) | Fasiglifam (TAK-875) | CPL207280 | Reference Compound (e.g., Sitagliptin) |
| Animal Model | Diet-induced obese mice, Zucker Diabetic Fatty (ZDF) rats | Zucker Diabetic Fatty (ZDF) rats, db/db mice | Zucker Diabetic Fatty (ZDF) rats, Goto Kakizaki (GK) rats, db/db mice | Diet-induced obese mice |
| Oral Glucose Tolerance Test (OGTT) | Expected significant reduction in glucose excursion | Significant improvement in glucose tolerance[1][2] | Demonstrated improvement in glucose control | Significant reduction in glucose excursion |
| Fasting Blood Glucose | Expected reduction | Dose-dependent reduction | Significant reduction | Reduction observed |
| HbA1c Reduction | Expected reduction in chronic studies | Significant reduction in clinical trials[2] | Not explicitly reported in provided preclinical data | Clinically significant reduction |
| GLP-1 Secretion | Expected to stimulate GLP-1 release | Limited effect on GLP-1 secretion[1] | Not explicitly reported, but full agonists are expected to stimulate incretins[3] | Increases active GLP-1 levels via DPP-4 inhibition |
Table 2: Comparative Pharmacokinetics of FFAR1 Agonists
| Parameter | Candidate X (Hypothetical) | Fasiglifam (TAK-875) | CPL207280 |
| Bioavailability | Expected to be favorable due to trifluoromethoxy group | Good oral bioavailability | Good pharmacokinetic profile reported |
| Half-life | Moderate to long half-life desirable | Species-dependent | Not explicitly detailed in provided abstracts |
| Metabolism | Expected to have improved metabolic stability | Metabolized, with some metabolites potentially linked to toxicity[4] | Primarily metabolized through oxidation, avoiding toxic glucuronidation pathways seen with TAK-875[5][6] |
| Distribution | Tissue distribution to be determined | Information not detailed in provided abstracts | Information not detailed in provided abstracts |
Table 3: Comparative Safety Profile of FFAR1 Agonists
| Parameter | Candidate X (Hypothetical) | Fasiglifam (TAK-875) | CPL207280 |
| Hepatotoxicity | To be determined; trifluoromethoxy group may influence safety | Development halted due to concerns of liver toxicity in Phase III trials[4] | Demonstrated a better liver safety profile compared to TAK-875 in preclinical studies[5][6] |
| Hypoglycemia Risk | Low, as FFAR1 agonism is glucose-dependent | Low risk of hypoglycemia[3] | Low risk of hypoglycemia |
| Other Adverse Effects | To be determined | Not detailed in provided abstracts | No deleterious hepatic effects observed in chronic animal studies[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used for in vivo validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a drug candidate on glucose disposal following an oral glucose challenge.
Materials:
-
Male C57BL/6J mice (diet-induced obesity model) or other relevant diabetic models.
-
Test compound (Candidate X) and vehicle control.
-
Glucose solution (e.g., 20% w/v in water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Animal Acclimatization and Diet: House mice under standard conditions and feed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Fasting: Fast the mice for 6 hours before the test with free access to water.[7]
-
Baseline Blood Glucose: At time t=0, collect a small blood sample from the tail vein to measure baseline blood glucose levels.
-
Compound Administration: Administer the test compound or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[8]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.[9]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Measurement of GLP-1 Secretion in Vivo
Objective: To determine if the drug candidate stimulates the secretion of the incretin hormone GLP-1.
Materials:
-
Male C57BL/6J mice.
-
Test compound (Candidate X) and vehicle control.
-
DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.[10][11]
-
Blood collection tubes containing appropriate anticoagulants and protease inhibitors.
-
ELISA kit for active GLP-1.
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
DPP-4 Inhibition: Administer a DPP-4 inhibitor intraperitoneally 30 minutes before the administration of the test compound to stabilize active GLP-1.[11]
-
Compound Administration: Administer the test compound or vehicle control orally.
-
Blood Sampling: At various time points after compound administration (e.g., 15, 30, 60 minutes), collect blood samples via cardiac puncture or from the portal vein into tubes containing EDTA and a DPP-4 inhibitor.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Measurement: Store the plasma at -80°C until analysis. Measure the concentration of active GLP-1 in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma GLP-1 levels between the test compound-treated group and the vehicle control group at each time point.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the drug candidate after oral administration.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound (Candidate X).
-
Formulation vehicle for oral administration.
-
Blood collection tubes with anticoagulant.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Fast rats overnight before dosing.
-
Compound Administration: Administer a single oral dose of the test compound formulated in a suitable vehicle.
-
Blood Sampling: Collect serial blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
This guide provides a framework for the in vivo validation of this compound-based drug candidates. The provided data tables, diagrams, and experimental protocols are intended to assist researchers in designing and interpreting studies to assess the therapeutic potential of this promising class of compounds.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates [frontiersin.org]
- 3. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 7. protocols.io [protocols.io]
- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 9. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 10. biorxiv.org [biorxiv.org]
- 11. diabetesjournals.org [diabetesjournals.org]
Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid Derivatives
For Immediate Release
In the quest for novel therapeutics, understanding a compound's selectivity is as crucial as defining its primary efficacy. For researchers, scientists, and drug development professionals working with 3-[4-(trifluoromethoxy)phenyl]propanoic acid derivatives, a thorough assessment of their cross-reactivity is paramount to mitigating potential off-target effects and ensuring a favorable safety profile. This guide provides an objective comparison of methodologies to profile these compounds, supported by illustrative experimental data and detailed protocols.
The trifluoromethoxy group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic properties. However, these same properties can also contribute to unintended interactions with various biological targets. Therefore, a systematic cross-reactivity profiling is essential.
Comparative Analysis of Off-Target Interactions
A comprehensive cross-reactivity assessment involves screening a lead compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The following table presents a hypothetical but representative dataset for two derivatives, Compound A and Compound B, to illustrate how such data is typically summarized.
| Target Class | Target | Compound A (IC50/Ki in µM) | Compound B (IC50/Ki in µM) |
| Kinases | |||
| Primary Target X | 0.05 | 0.08 | |
| Off-Target Kinase 1 | > 10 | 1.2 | |
| Off-Target Kinase 2 | 5.8 | 0.9 | |
| GPCRs | |||
| GPCR Subtype 1 | > 20 | 8.5 | |
| GPCR Subtype 2 | 15.2 | > 20 | |
| Ion Channels | |||
| hERG | > 30 | 12.3 |
Caption: Hypothetical cross-reactivity data for two this compound derivatives. Lower values indicate higher potency or affinity.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity data. Below are protocols for key experiments typically employed in such profiling.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a panel of kinases.
-
Materials : Purified recombinant kinases, specific peptide substrates, test compounds, kinase reaction buffer, [γ-³³P]ATP, ATP, 96-well plates, phosphocellulose filter plates, scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for a specific receptor by its ability to displace a known radiolabeled ligand.[1][2][3]
-
Materials : Cell membranes or purified receptors, a specific radioligand, test compounds, binding buffer, 96-well filter plates, scintillation fluid, scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the receptor preparation with the radioligand and the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity.
-
Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibition constant (Ki).
-
Visualizing Workflows and Pathways
To further elucidate the processes involved in cross-reactivity profiling and the potential implications of off-target effects, the following diagrams are provided.
Caption: A generalized workflow for drug discovery, highlighting the cross-reactivity profiling stage.
Caption: A hypothetical signaling pathway illustrating a potential off-target interaction of a compound with a GPCR.
By employing a systematic and multi-faceted approach to cross-reactivity profiling, researchers can gain a comprehensive understanding of the selectivity of this compound derivatives. This crucial step will aid in the selection of candidates with the highest potential for success in further development, ultimately leading to safer and more effective medicines.
References
Head-to-Head Comparison of CGRP Antagonists: A Guide for Researchers
A comprehensive analysis of the performance and experimental validation of monoclonal antibodies and gepants in the antagonism of the Calcitonin Gene-Related Peptide (CGRP) pathway.
This guide provides a detailed head-to-head comparison of Calcitonin Gene-Related Peptide (CGRP) antagonists, a class of drugs that has revolutionized the treatment of migraine. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these agents with supporting experimental data. We delve into the two main classes of CGRP antagonists: the monoclonal antibodies (mAbs) and the small molecule CGRP receptor antagonists, commonly known as 'gepants'.
Mechanism of Action: Targeting the CGRP Pathway
CGRP is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine. It is a potent vasodilator and is involved in pain transmission. During a migraine attack, CGRP levels are elevated, contributing to the pain and associated symptoms. CGRP antagonists work by blocking the CGRP signaling pathway, thereby mitigating the downstream effects that lead to migraine.
There are two primary strategies for antagonizing the CGRP pathway:
-
Monoclonal Antibodies: These are large therapeutic proteins that bind with high affinity and specificity to either the CGRP ligand itself or its receptor. By doing so, they prevent the CGRP from binding to its receptor and initiating the signaling cascade.
-
Gepants: These are small molecule antagonists that competitively block the CGRP receptor. Their smaller size allows for oral administration.
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP). The binding of CGRP to this receptor complex activates G-protein signaling, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects.
Figure 1: CGRP Signaling Pathway and Antagonist Intervention Points.
Quantitative Data Presentation
The following tables summarize the in vitro potency and clinical efficacy of selected CGRP antagonists.
In Vitro Potency of CGRP Antagonists
| Antagonist | Target | Assay Type | Parameter | Value (nM) | Reference |
| Monoclonal Antibodies | |||||
| Erenumab | CGRP Receptor | Binding Assay | KD | 0.02 | [1] |
| CGRP Receptor | Functional Assay (cAMP) | IC50 | 2.3 | [1] | |
| Galcanezumab | CGRP Ligand | Binding Assay | KD | 0.031 | [2][3] |
| Eptinezumab | CGRP Ligand | Binding Assay | KD (α-CGRP) | 0.004 | [4] |
| CGRP Ligand | Binding Assay | KD (β-CGRP) | 0.003 | [4] | |
| Gepants | |||||
| Atogepant | CGRP Receptor | Binding Assay | Ki | 0.026 | [5][6] |
| Ubrogepant | CGRP Receptor | Binding Assay | Ki | 0.067 | [7] |
| CGRP Receptor | Functional Assay (cAMP) | IC50 | 0.08 | [7] | |
| Rimegepant | CGRP Receptor | Binding Assay | Ki | 0.027 | [6] |
| Zavegepant | CGRP Receptor | Functional Assay (Schild) | pA2 | ~9-10 | [8] |
KD (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity. IC50 is the concentration of an antagonist that inhibits a response by 50%. pA2 is a measure of antagonist potency.
Clinical Efficacy and Safety of CGRP Monoclonal Antibodies (Preventive Treatment)
| Drug | Key Trial(s) | Primary Endpoint | Efficacy Outcome (vs. Placebo) | Common Adverse Events |
| Erenumab | STRIVE, ARISE | Mean reduction in monthly migraine days (MMDs) | -2.9 to -3.7 days | Injection site reactions, constipation |
| Fremanezumab | HALO EM, HALO CM | Mean reduction in MMDs | -3.7 to -4.6 days | Injection site reactions |
| Galcanezumab | EVOLVE-1, EVOLVE-2, REGAIN | Mean reduction in MMDs | -4.3 to -4.7 days | Injection site reactions |
| Eptinezumab | PROMISE-1, PROMISE-2 | Mean reduction in MMDs | -3.9 to -4.3 days | Nasopharyngitis, hypersensitivity reactions |
Data compiled from various clinical trial publications and meta-analyses.
Clinical Efficacy and Safety of Gepants (Acute and Preventive Treatment)
| Drug | Indication | Key Trial(s) | Primary Endpoint | Efficacy Outcome (vs. Placebo) | Common Adverse Events |
| Ubrogepant | Acute | ACHIEVE I & II | Pain freedom at 2 hours | 19.2-21.2% vs. 11.8% | Nausea, somnolence, dry mouth |
| Rimegepant | Acute & Preventive | Study 303, Study 305 | Pain freedom at 2 hours (acute); Reduction in MMDs (preventive) | 21% vs. 11% (acute); -4.3 vs. -3.5 days (preventive) | Nausea, urinary tract infection |
| Atogepant | Preventive | ADVANCE | Mean reduction in MMDs | -3.7 to -4.2 days | Constipation, nausea, fatigue |
| Zavegepant | Acute (Nasal Spray) | Phase 3 | Pain freedom at 2 hours | 24% vs. 15% | Dysgeusia, nasal discomfort, nausea |
Data compiled from various clinical trial publications and regulatory approvals.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of CGRP antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the CGRP receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the CGRP receptor.
Materials:
-
Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or transfected HEK293 cells).
-
Radiolabeled CGRP ligand (e.g., 125I-hCGRP).
-
Test compound (CGRP antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled CGRP ligand (at a concentration close to its KD), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[14][15][16]
cAMP Accumulation Functional Assay (HTRF)
This assay measures the ability of a compound to inhibit CGRP-stimulated cAMP production in a cell-based functional assay.
Objective: To determine the functional potency (IC50) of a CGRP antagonist.
Materials:
-
Cells expressing the human CGRP receptor (e.g., CHO-K1, HEK293, or SK-N-MC cells).
-
CGRP agonist (e.g., human α-CGRP).
-
Test compound (CGRP antagonist).
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells into a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CGRP agonist (typically the EC80 concentration) and incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value of the antagonist by fitting the data to a dose-response curve.[17][18][19][20][21]
Figure 2: General Experimental Workflow for CGRP Antagonist Development.
Conclusion
The development of CGRP antagonists represents a significant advancement in the field of migraine treatment. Both monoclonal antibodies and gepants have demonstrated efficacy and are generally well-tolerated. The choice between these agents may depend on factors such as the frequency and severity of migraines, patient preference for oral versus injectable administration, and individual patient characteristics. This guide provides a foundational comparison to aid researchers and clinicians in understanding the key differences and similarities among these novel therapeutic agents. Further head-to-head clinical trials will be instrumental in delineating the comparative effectiveness of these drugs and refining their place in migraine therapy.
References
- 1. Pharmacokinetic-Pharmacodynamic Relationship of Erenumab (AMG 334) and Capsaicin-Induced Dermal Blood Flow in Healthy and Migraine Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the CGRP Binding Monoclonal Antibody LY2951742 (Galcanezumab) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Galcanezumab in Migraine Prevention: Existing Data and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eptinezumab: A calcitonin gene-related peptide monoclonal antibody infusion for migraine prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. becarispublishing.com [becarispublishing.com]
- 10. cda-amc.ca [cda-amc.ca]
- 11. drugtopics.com [drugtopics.com]
- 12. Zavegepant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 20. m.youtube.com [m.youtube.com]
- 21. resources.revvity.com [resources.revvity.com]
A Guide to Validating Analytical Methods for Regulatory Submission: A Comparative Approach
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products for regulatory submission. This guide provides a comprehensive comparison of commonly used analytical techniques, presenting supporting experimental data to aid in method selection and validation. The information is structured to provide clear comparisons, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Section 1: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is fundamental to a successful validation. This section compares the performance of key analytical methods used in the pharmaceutical industry, with quantitative data summarized for easy comparison.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC) for Small Molecule Analysis
HPLC has long been the standard for pharmaceutical analysis, but UPLC has emerged as a powerful alternative, offering significant improvements in speed and efficiency.[1][2] UPLC systems utilize columns with smaller particle sizes (sub-2 µm), operating at higher pressures to deliver faster separations with enhanced resolution and sensitivity.[2][3]
Table 1: Comparison of HPLC and UPLC Validation Parameters
| Validation Parameter | HPLC | UPLC |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80 - 120% of test concentration | 80 - 120% of test concentration |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range | Typically in the sub-ng/mL range |
| Limit of Detection (LOD) | Typically in the sub-ng/mL range | Typically in the pg/mL range |
| Robustness | Generally stable under ±3 °C fluctuation[1] | More sensitive to temperature variations[1] |
| Analysis Time | 20 - 45 minutes[1] | 2 - 5 minutes[1] |
| Solvent Consumption | High | Reduced by ~70-80% compared to HPLC[1] |
Note: The values presented are typical and may vary depending on the specific analyte, matrix, and method conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) vs. Enzyme-Linked Immunosorbent Assay (ELISA) for Biologic Drug Quantification
The quantification of large-molecule biologic drugs presents unique challenges. Both LC-MS/MS and ELISA are widely used, each with distinct advantages and limitations. LC-MS/MS offers high specificity and the ability to multiplex, while ELISA is known for its high sensitivity and throughput.[4]
Table 2: Comparison of LC-MS/MS and ELISA Validation Parameters
| Validation Parameter | LC-MS/MS | ELISA |
| Accuracy (% Recovery) | Typically within ±15% of nominal value | Typically within ±20% of nominal value |
| Precision (%RSD) | ≤ 15% | ≤ 20% |
| Linearity (r²) | ≥ 0.99 | Often non-linear, requires a curve fit |
| Range | Wide dynamic range (e.g., 10 - 3,000 ng/mL)[5] | Narrower dynamic range (e.g., 30 - 2,000 ng/mL)[5] |
| Limit of Quantitation (LOQ) | Comparable to ELISA, can reach low ng/mL to pg/mL[6] | Can achieve LOQs as low as 0.1 to 1 ng/mL[6][7] |
| Specificity | High, can distinguish between structurally similar molecules | Can be affected by cross-reactivity with metabolites or related substances[7] |
| Robustness | Generally robust, less susceptible to matrix effects than ELISA | Can be sensitive to matrix effects and antibody lot-to-lot variability |
Note: The values presented are typical and may vary depending on the specific analyte, matrix, and method conditions.
Gas Chromatography (GC) with Flame Ionization Detection (FID) vs. Mass Spectrometry (MS) for Residual Solvent Analysis
Residual solvents are impurities that must be controlled in pharmaceutical products. GC is the standard technique for their analysis, with FID being a common detector. However, MS detectors, such as in SIFT-MS (Selected Ion Flow Tube Mass Spectrometry), offer enhanced specificity and speed.
Table 3: Comparison of GC-FID and GC-MS (SIFT-MS) for Residual Solvent Analysis
| Validation Parameter | GC-FID | GC-MS (SIFT-MS) |
| Accuracy (% Recovery) | Acceptance criteria (within 20%) met for most compounds, but with some failures.[8] | Outperformed GC-FID, with fewer failures in meeting acceptance criteria.[8] |
| Precision (%RSD) | < 17%[8] | < 10%[8] |
| Linearity (r²) | > 0.94[8] | > 0.97[8] |
| Specificity | Good for known analytes | High, provides structural information for identification of unknown peaks[9] |
| Analysis Time | Slower, requires chromatographic separation (e.g., 20-60+ minutes)[8] | Over 11-fold faster than GC-FID due to removal of the chromatographic step[8] |
Note: The values presented are from a comparative study and may vary depending on the specific analytes and method conditions.
Section 2: Experimental Protocols
Detailed and well-documented experimental protocols are a mandatory component of a regulatory submission. This section provides methodologies for key validation experiments.
Protocol for Determining Accuracy and Precision
Objective: To assess the closeness of the analytical method's results to the true value (accuracy) and the degree of scatter in the results (precision).
Methodology:
-
Preparation of Samples:
-
For a drug substance, prepare a minimum of nine determinations across a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[10] This can be achieved by analyzing a reference standard of known purity.[10]
-
For a drug product, spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with a known quantity of the analyte at the same three concentration levels.[11]
-
-
Analysis:
-
Analyze the prepared samples using the analytical method being validated.
-
For repeatability (intra-assay precision), the analyses should be performed by the same analyst on the same day with the same instrument.[12]
-
For intermediate precision , the analyses should be conducted by different analysts on different days using different instruments.[13]
-
-
Data Analysis:
-
Accuracy: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. The mean percent recovery and its confidence interval should be reported.[10]
-
Precision: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the replicate measurements at each concentration level.[13]
-
Acceptance Criteria:
-
Accuracy: The mean percent recovery should be within a predefined range (e.g., 98.0% to 102.0% for an assay).
-
Precision: The %RSD should not exceed a predefined limit (e.g., ≤ 2.0% for an assay).[14]
Protocol for Establishing Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Methodology:
-
Preparation of Standards:
-
Analysis:
-
Analyze each standard solution in triplicate using the analytical method.
-
-
Data Analysis:
Acceptance Criteria:
-
Linearity: The coefficient of determination (r²) should be ≥ 0.999.[13] The y-intercept should be less than a specified percentage of the response at the target concentration.[13]
-
Range: The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[12]
Section 3: Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships in analytical method validation.
Caption: Workflow for Analytical Method Validation from Development to Regulatory Submission.
Caption: Interrelationship of Key Analytical Method Validation Parameters.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. metrology-journal.org [metrology-journal.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Phenylpropanoic Acid Derivatives
This guide provides a detailed comparison of the pharmacokinetic profiles of three common phenylpropanoic acid derivatives: Ibuprofen, Ketoprofen, and Flurbiprofen. These nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for researchers and drug development professionals in optimizing therapeutic strategies and developing new chemical entities.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Ibuprofen, Ketoprofen, and Flurbiprofen, offering a clear comparison of their in-vivo behavior.
| Parameter | Ibuprofen | Ketoprofen | Flurbiprofen |
| Time to Peak (Tmax) (oral) | 1.25 - 2 hours[1][2][3] | 0.5 - 2 hours[4] | 1.5 - 3 hours[5] |
| Elimination Half-life (t½) | 1.8 - 2 hours[2][6] | 2 - 4 hours[7][8] | 3 - 6 hours[9] |
| Plasma Protein Binding | >98%[10] | ~99%[4] | >99%[5] |
| Oral Bioavailability | 80 - 100%[2][6] | >92%[4] | ~96%[5] |
| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg[2][6] | ~0.1 L/kg[7][8] | ~0.12 L/kg[4][5] |
| Clearance (CL) | 3.79 L/h/70 kg[11] | ~0.08 L/kg/h[7][8] | 1.1 - 1.6 L/h[12] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of in vivo and in vitro experimental protocols. Below are detailed methodologies for key experiments commonly employed in the pharmacokinetic characterization of phenylpropanoic acid derivatives.
Preclinical Pharmacokinetic Studies in Animal Models
A typical preclinical pharmacokinetic study aims to determine the ADME properties of a drug candidate.
-
Animal Models : Mice and rats are frequently used in initial pharmacokinetic screening to understand the compound's basic characteristics.[9]
-
Administration : The test compound is typically administered as a single dose via both oral (p.o.) and intravenous (i.v.) routes.[9] This dual-route administration allows for the determination of oral bioavailability.[9]
-
Sample Collection : Blood samples are collected at multiple time points over a period of up to 24 hours.[9] Plasma is then separated from the blood samples by centrifugation and stored frozen until analysis.[9] For more detailed studies, urine and feces can be collected using metabolic cages to analyze the excretion of the compound and its metabolites.[9]
-
Sample Analysis : The concentration of the drug in plasma is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (e.g., UV or mass spectrometry).
-
Data Analysis : Pharmacokinetic parameters are calculated from the plasma concentration-time data. A non-compartmental model is often applied to estimate parameters such as the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), time to reach Cmax (Tmax), clearance (CL), and elimination half-life (t½).[9]
Determination of Plasma Protein Binding
The extent of drug binding to plasma proteins is a critical parameter that influences the drug's distribution and clearance. Several methods are used to determine plasma protein binding:
-
Equilibrium Dialysis : This is a common method where a semipermeable membrane separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The drug is allowed to equilibrate across the membrane, and the concentration of the unbound drug in the buffer is measured to determine the bound fraction.
-
Ultrafiltration : This technique involves separating the free drug from the protein-bound drug by forcing the plasma through a semipermeable membrane using centrifugal force. The unbound drug passes through the filter, and its concentration in the ultrafiltrate is measured.
-
High-Performance Affinity Chromatography : This method utilizes columns with immobilized plasma proteins (like human serum albumin) to separate the bound and unbound fractions of the drug, allowing for the determination of binding parameters.
Mandatory Visualization
References
- 1. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability and Bioequivalence of Two Oral Single Dose of Ibuprofen 400 mg to Healthy Volunteers. [ouci.dntb.gov.ua]
- 4. Analgesic - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 7. Ketoprofen [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ClinPGx [clinpgx.org]
- 11. Population Pharmacokinetic Modelling of Acetaminophen and Ibuprofen: the Influence of Body Composition, Formulation and Feeding in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpmr.com [wjpmr.com]
A Comparative Guide to EGFR Inhibitors in NSCLC: Osimertinib vs. Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and Gefitinib, a first-generation EGFR-TKI.[1] The focus is on their application in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. We will delve into their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols used to evaluate their performance.
The development of targeted therapies like EGFR-TKIs has revolutionized the treatment of NSCLC.[2] Gefitinib was a significant step forward, offering an effective treatment for patients with sensitizing EGFR mutations. However, the emergence of resistance, often through the T790M mutation, limited its long-term efficacy.[2] Osimertinib was specifically designed to overcome this resistance, targeting both the initial sensitizing mutations and the T790M mutation, while showing less activity against wild-type EGFR, which can help reduce certain side effects.[1][2]
Mechanism of Action
Both Gefitinib and Osimertinib inhibit the tyrosine kinase activity of EGFR, which in turn blocks downstream signaling pathways essential for cancer cell growth and survival.[2] EGFR is a receptor that, when activated, triggers key signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3]
-
Gefitinib: As a first-generation inhibitor, Gefitinib reversibly binds to the ATP-binding site of the EGFR kinase domain. This action prevents the receptor from autophosphorylating, thereby blocking downstream signaling. Its effectiveness is highest in tumors with activating EGFR mutations.[1]
-
Osimertinib: In contrast, Osimertinib is an irreversible EGFR inhibitor.[1] It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase.[1][4] This allows it to potently inhibit both common sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, a primary cause of treatment failure with first-generation TKIs.[1][4]
Comparative Efficacy: Clinical Trial Data
The FLAURA Phase III clinical trial provides the most robust data for comparing Osimertinib to first-generation EGFR-TKIs, including Gefitinib, in previously untreated, EGFR-mutated advanced NSCLC.[1][5]
| Metric | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[5] | 10.2 months[5] | 0.46 (0.37-0.57) | <0.001[2] |
| Median Overall Survival (OS) | 38.6 months[5] | 31.8 months[5] | 0.799 (0.641-0.997) | 0.0462[2] |
| Objective Response Rate (ORR) | 80%[2] | 76%[2] | - | - |
| Median Duration of Response | 17.2 months[2] | 8.5 months[2] | - | - |
Data from the FLAURA Phase III clinical trial.[2][5]
In a separate study comparing Osimertinib and Gefitinib, the median Progression-Free Survival was 18.1 months for Osimertinib and 10.7 months for Gefitinib.[6]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate and compare EGFR inhibitors.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against NSCLC cell lines with different EGFR mutation statuses.[2]
-
Methodology:
-
Cell Seeding: NSCLC cells (e.g., PC9 with an exon 19 deletion, H1975 with L858R and T790M mutations) are plated in 96-well plates and allowed to attach overnight.[2]
-
Compound Treatment: The cells are then treated with a range of concentrations of Gefitinib or Osimertinib for 72 hours.[2]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.[2]
-
Data Analysis: The formazan is dissolved, and the absorbance is measured to determine cell viability. The IC50 is then calculated.
-
2. Western Blot for Phospho-EGFR
-
Objective: To assess the inhibitory effect of the compounds on EGFR phosphorylation and downstream signaling proteins.
-
Methodology:
-
Cell Lysis: NSCLC cells are treated with Gefitinib or Osimertinib for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream targets like p-AKT and p-ERK.
-
Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands. The band intensity indicates the level of protein phosphorylation.
-
Visualizing Key Pathways and Workflows
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathways and points of TKI inhibition.
Western Blot Experimental Workflow
Caption: Key steps in the Western Blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 6. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
confirming the mechanism of action through genetic knockout studies
For researchers, scientists, and drug development professionals, confirming a drug's mechanism of action (MoA) is a critical step. Genetic knockout studies offer a powerful approach to validate drug targets and elucidate their role in cellular pathways. This guide provides a comprehensive comparison of genetic knockout techniques with other methods, supported by experimental data and detailed protocols.
Genetic knockout, a technique that permanently inactivates a specific gene, is a definitive method for validating a drug's target.[1] By observing the cellular response to a drug in the absence of its putative target protein, researchers can confirm on-target effects and gain deeper insights into the drug's MoA. This approach is particularly valuable for distinguishing on-target from off-target effects, a common challenge in drug development.
Comparing Gene Silencing Techniques: Knockout vs. Knockdown
| Feature | Genetic Knockout (e.g., CRISPR-Cas9) | RNA Interference (RNAi) | CRISPR interference (CRISPRi) |
| Mechanism | Permanent disruption of the gene at the DNA level.[4] | Post-transcriptional silencing of mRNA.[5] | Transcriptional repression by blocking RNA polymerase.[6] |
| Effect | Complete and permanent loss of protein expression.[2] | Partial and transient reduction in protein expression.[2] | Partial and reversible reduction in gene expression.[6] |
| On-Target Efficiency | High, often resulting in complete protein ablation. | Variable, knockdown efficiency can be incomplete.[2] | Robust and consistent gene knockdown.[6] |
| Off-Target Effects | Can occur, but tools for prediction and mitigation are available.[7] | More prone to off-target effects through miRNA-like activity.[4][8][9] | Lower off-target effects compared to RNAi.[6] |
| Experimental Timeline | Longer, involving cell line generation and validation.[10] | Shorter, suitable for rapid screening.[4] | Moderate, requires delivery of dCas9 and guide RNA. |
| Use Case | Definitive target validation, studying essential genes where complete loss is viable.[2] | High-throughput screening, studying essential genes where complete knockout is lethal.[2] | Studying non-coding RNAs, reversible gene silencing studies. |
Visualizing the Path to MoA Confirmation
To better understand the process of confirming a drug's MoA using genetic knockout, we can visualize the key concepts and workflows.
Figure 1 illustrates a hypothetical signaling cascade where "DrugX" binds to "Receptor A," initiating a phosphorylation cascade that ultimately leads to a cellular response. A genetic knockout of "Kinase B" would be expected to abolish the cellular response to DrugX, thus confirming Kinase B as a key component of its MoA.
The workflow for a genetic knockout experiment, as shown in Figure 2, involves several key stages, from the initial design of the guide RNA to the final phenotypic analysis of the knockout cells.
Figure 3 outlines the logical process of using a knockout model to test a hypothesis about a drug's MoA. A lack of response in the knockout cells compared to the wild-type cells provides strong evidence for the proposed mechanism.
Experimental Protocols
I. Generation of a Stable Knockout Cell Line using CRISPR-Cas9
This protocol provides a general framework for creating a knockout cell line. Optimization will be required for specific cell types and target genes.
1. Design and Synthesis of single guide RNA (sgRNA)
-
Utilize online design tools (e.g., Benchling, CRISPR Design Tool) to design sgRNAs targeting an early exon of the gene of interest.[1]
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize or purchase the designed sgRNAs.
2. Transfection of Cells
-
Culture the chosen cell line to optimal confluency.
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized sgRNA using a suitable transfection reagent (e.g., lipofection or electroporation).[11]
-
Include appropriate controls, such as a mock transfection and a positive control targeting a known gene.[12]
3. Selection and Isolation of Single-Cell Clones
-
If the Cas9/sgRNA plasmid contains a selectable marker, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.[11]
-
Isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[13]
-
Expand the single-cell clones to establish clonal populations.[13]
4. Validation of Gene Knockout
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the target region by PCR and sequence the amplicons (e.g., Sanger or next-generation sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[12][14]
-
Protein Expression Analysis (Western Blot): Confirm the absence of the target protein in the knockout clones by Western blot analysis (see Protocol II).[1][14][15]
II. Western Blot Protocol for Knockout Validation
This protocol is for confirming the absence of the target protein in the generated knockout cell lines.
1. Cell Lysis and Protein Quantification
-
Lyse wild-type (WT) and knockout (KO) cell pellets using RIPA buffer supplemented with protease inhibitors.[16]
-
Quantify the protein concentration of the lysates using a BCA assay.[16]
2. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]
3. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
4. Detection
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.[16]
-
The absence of a band at the expected molecular weight in the KO lanes, compared to a clear band in the WT lane, confirms successful protein knockout.[15] A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
III. Phenotypic Assay for MoA Confirmation
This protocol describes a general approach to assess the phenotypic consequences of the gene knockout in the context of drug treatment. The specific assay will depend on the known or hypothesized function of the target protein and the expected cellular response to the drug.
1. Experimental Setup
-
Seed wild-type (WT) and validated knockout (KO) cells at the same density in appropriate culture plates.
-
Allow the cells to adhere and grow for 24 hours.
2. Drug Treatment
-
Treat the WT and KO cells with a range of concentrations of the drug of interest.
-
Include a vehicle-only control for both cell lines.
3. Phenotypic Measurement
-
After an appropriate incubation period, measure a relevant phenotypic endpoint. Examples include:
-
Cell Viability/Proliferation: Using assays like MTT, CellTiter-Glo, or direct cell counting.
-
Apoptosis: Using assays that measure caspase activity or Annexin V staining.
-
Cell Signaling: Measuring the phosphorylation status of downstream proteins by Western blot or ELISA.
-
Gene Expression: Quantifying the expression of downstream target genes using qRT-PCR.
-
Cellular Imaging: Observing changes in cell morphology or localization of fluorescent reporters using microscopy.
-
4. Data Analysis
-
Compare the dose-response curves of the drug in WT and KO cells.
-
A significant reduction or complete loss of the drug's effect in the KO cells compared to the WT cells provides strong evidence that the drug's MoA is dependent on the knocked-out gene.[17]
By employing these rigorous genetic and phenotypic validation methods, researchers can confidently confirm a drug's mechanism of action, a crucial step towards developing safer and more effective therapeutics.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 3. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 13. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 14. cyagen.com [cyagen.com]
- 15. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 17. A Novel Drug-Mouse Phenotypic Similarity Method Detects Molecular Determinants of Drug Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide: Trifluoromethoxy Compounds in Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of trifluoromethoxy-substituted compounds against their non-fluorinated or alternative halogenated analogs. Supported by peer-reviewed experimental data, this document details the impact of the trifluoromethoxy group on key drug properties and outlines relevant experimental protocols.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and lipophilic properties, which can profoundly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity. This guide synthesizes available in vivo and in vitro data to provide a clear comparison of trifluoromethoxy compounds with relevant alternatives.
Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Compounds
The introduction of trifluoromethoxy and trifluoromethyl (-CF3) groups into drug candidates is a widely used strategy to improve their pharmacological properties.[1][2] These groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethoxy group, in particular, is noted for its potential to improve membrane permeability and bioavailability.[2]
In Vitro Metabolic Stability: A Case Study of Picornavirus Inhibitors
A study on picornavirus inhibitors provides a compelling in vitro comparison of the metabolic stability conferred by a trifluoromethyl group versus a methyl group. In a monkey liver microsomal assay, the trifluoromethyl-substituted analog demonstrated a significant protective effect against metabolism compared to its methyl counterpart.[3]
| Feature | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog |
| Number of Metabolites | 8 | 2 (minor) |
| Primary Metabolic Pathway | Monohydroxylation at terminal methyl groups | Hydroxylation at the substitution site is blocked |
This in vitro data strongly suggests that the trifluoromethyl group can effectively shield a molecule from oxidative metabolism, leading to a more stable compound with a potentially longer half-life in vivo.[3]
In Vivo Performance of Trifluoromethoxy-Containing Drugs: The Case of Riluzole
Riluzole, a benzothiazole with a trifluoromethoxy substitution, is a marketed drug for amyotrophic lateral sclerosis (ALS).[4][5] Its trifluoromethoxy group is crucial for enhancing its lipophilicity, which facilitates its passage across the blood-brain barrier.[1] This substitution also contributes to its metabolic stability, improving its bioavailability and half-life.[1]
| Pharmacokinetic Parameter | Value (in healthy young volunteers) |
| Bioavailability | ~60% |
| Time to Maximum Plasma Concentration (Tmax) | 1-1.5 hours |
| Protein Binding | ~96% (mainly to albumin and lipoproteins) |
Studies in animal models have been crucial for elucidating the pharmacokinetics and neuroprotective effects of riluzole.[4][9]
Experimental Protocols
Detailed methodologies are essential for the accurate in vivo validation of trifluoromethoxy compounds. Below are outlines of key experimental protocols.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the pharmacodynamic effects of central nervous system (CNS)-active drugs.[10][11][12]
Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis experiment.
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula into the target brain region using a stereotaxic frame.[10]
-
Habituation and Probe Insertion: After recovery, habituate the animal to the experimental chamber and then insert the microdialysis probe through the guide cannula.[10]
-
Perfusion and Sample Collection: Perfuse the probe with aCSF at a constant flow rate and collect dialysate samples at regular intervals.[11]
-
Sample Analysis: Analyze the collected samples using HPLC-ECD to quantify neurotransmitter concentrations.[11]
Locomotor Activity Assessment
Locomotor activity is a key behavioral measure used to assess the stimulant or sedative effects of drugs.[12][13]
Workflow for Locomotor Activity Assessment:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the pharmacokinetics and tolerability of riluzole after repeat dose administration in healthy elderly and young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced locomotor activity in rats with excitotoxic lesions of the entorhinal cortex, a neurodevelopmental animal model of schizophrenia: behavioral and in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid, a compound whose structural analogs are known to pose health hazards. Adherence to these protocols is essential for responsible chemical waste management.
Hazard Assessment and Safety Precautions
Table 1: Recommended Personal Protective Equipment (PPE) and Hazard Information
| Category | Specification | Hazard Statement | Precautionary Statement |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | H319: Causes serious eye irritation.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5] | H315: Causes skin irritation.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[5] | - | P362: Take off contaminated clothing and wash before reuse.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[5] | H335: May cause respiratory irritation.[1][2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Waste Collection:
-
Container Management:
-
Use a dedicated, properly labeled hazardous waste container.[5] The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Ensure the container is made of a compatible material. Do not use metal containers for corrosive waste.[6]
-
Keep the container securely sealed when not in use.[5]
-
Store the waste container in a designated, well-ventilated hazardous waste storage area.[2][5]
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility has been verified.[5]
-
Keep solid and liquid waste streams separate.[5]
-
Solid Waste: Collect in a designated solid waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[5]
-
-
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Spills: For liquid spills, use an absorbent material to contain the spill.[5] For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[3]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow diagram.
References
Personal protective equipment for handling 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-[4-(trifluoromethoxy)phenyl]propanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for the closely related compound 3-[4-(Trifluoromethyl)phenyl]propanoic acid, this chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Strict adherence to PPE guidelines is crucial to mitigate exposure risks.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) [1][3] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use. Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][3] |
| Serious Eye Irritant (Category 2A) [1][3] | Eye Protection: Chemical safety goggles or glasses are mandatory.[1][3] Face Protection: A face shield should be used in situations with a higher risk of splashing.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][3] | Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator for dusts should be worn.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential for laboratory safety.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Handling Procedures:
-
Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage Procedures:
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste: Collect solid residues and contaminated materials in a designated, labeled, and sealed container.[1]
-
Liquid Waste: Contaminated solvents and solutions should be collected in a separate, labeled waste container. Do not pour down the drain.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[2][3] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical advice/attention.[1] |
| Spills | Evacuate the area. Wear appropriate PPE.[1] For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1] |
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
